Prebetanin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13798-16-8 |
|---|---|
Molecular Formula |
C24H26N2O16S |
Molecular Weight |
630.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(2S)-2-carboxy-1-[(2E)-2-[(2R)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-5-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C24H26N2O16S/c27-15-7-13-10(6-16(15)41-24-20(30)19(29)18(28)17(42-24)8-40-43(37,38)39)5-14(23(35)36)26(13)2-1-9-3-11(21(31)32)25-12(4-9)22(33)34/h1-3,6-7,12,14,17-20,24,28-30H,4-5,8H2,(H5,27,31,32,33,34,35,36,37,38,39)/t12-,14+,17-,18-,19+,20-,24-/m1/s1 |
InChI Key |
OZXPZOHWSFDUDY-RYGANQNKSA-N |
Isomeric SMILES |
C\1[C@@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)[O-])O)O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)COS(=O)(=O)[O-])O)O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Identity of Prebetanin and its Commonly Associated Active Ingredient, β-Sitosterol
Introduction
The query for the chemical structure of "Prebetanin" presents a point of ambiguity, as the name is associated with two distinct chemical entities. Primarily, this compound is identified as a specific betacyanin, a natural pigment found in plants like beetroot. However, the name is also linked to commercial dietary supplements where the principal active ingredient is β-sitosterol, a widely studied phytosterol. This guide will first delineate the chemical structure of the betacyanin this compound. Subsequently, a comprehensive technical overview of β-sitosterol will be provided, addressing its chemical structure, biological activities, and mechanisms of action, in line with the interests of researchers and professionals in drug development.
This compound: The Betacyanin
This compound is classified as a betacyanin, a group of red-violet pigments found in certain plants.[1] It is a derivative of betalamic acid and is found in foods such as common beets and red beetroots.[1][2]
Chemical Structure and Identifiers
| Identifier | Value |
| Molecular Formula | C24H26N2O16S[3] |
| Molecular Weight | 630.53 g/mol [3] |
| SMILES | C(=C/N1c2cc(c(cc2C[C@H]1C(=O)O)O[C@H]3--INVALID-LINK--(=O)O)O3)O)O)O)O)/C4=CC(=N--INVALID-LINK--C(=O)O)C(=O)O[3] |
| InChIKey | WAVKJVFFCMUVGK-FTNGGYTGSA-N[3] |
| CAS Number | 13798-16-8[1] |
β-Sitosterol: A Prevalent Phytosterol
β-sitosterol is a plant-derived sterol with a chemical structure similar to cholesterol.[4] It is the most abundant phytosterol in the human diet and is found in a variety of plant-based foods, including vegetable oils, nuts, seeds, and legumes.[5][6] Due to its various biological activities, it is the subject of extensive research and is a common active ingredient in dietary supplements.
Chemical Structure and Identifiers of β-Sitosterol
| Identifier | Value |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[7] |
| Synonyms | β-Sitosterin, 22,23-Dihydrostigmasterol, α-Phytosterol[4] |
| Molecular Formula | C29H50O[8] |
| Molecular Weight | 414.72 g/mol [9] |
| CAS Number | 83-46-5[8] |
| PubChem CID | 222284[7] |
| SMILES String | CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C">C@HC(C)C[7] |
| InChI Key | KZJWDPNRJALLNS-VJSFXXLFSA-N[7] |
Quantitative Data on Biological Activity
| Activity | Model | Results |
| Cholesterol Reduction | Humans | Daily intake can lower total and LDL cholesterol levels.[10] |
| Benign Prostatic Hyperplasia (BPH) | Humans | 60-130 mg daily improves urinary symptoms.[10][11] |
| Anti-proliferative (Colon Cancer) | COLO 320 DM cells | IC50: 266.2 µM[5] |
| Anti-proliferative (Breast Cancer) | MDA-MB-231 cells | Induces apoptosis and activates key caspases.[12] |
| Anti-inflammatory | Human Mast Cells (HMC-1) | Inhibits production of thymic stromal lymphopoietin by blocking caspase-1 and NF-κB signaling.[13] |
Mechanism of Action and Signaling Pathways
β-sitosterol exerts its biological effects by interfering with multiple cellular signaling pathways.[5] Its mechanisms of action include anti-inflammatory, anticancer, and cholesterol-lowering effects.[5][11]
Cholesterol Absorption Inhibition: β-sitosterol's structural similarity to cholesterol allows it to compete with cholesterol for absorption in the intestines, thereby reducing blood cholesterol levels.[6]
Anti-inflammatory Activity: β-sitosterol has been shown to inhibit inflammatory pathways. For instance, it can block the NF-κB signaling pathway, which is crucial in the inflammatory response.[13]
Anticancer Effects: The anticancer properties of β-sitosterol are attributed to its influence on several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[5][14]
-
Apoptosis Induction: β-sitosterol can induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins and activating caspases.[5][12] It has been shown to inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell survival.
-
Cell Cycle Arrest: It can cause cell cycle arrest, for example at the G0/G1 or G2/M phase, by affecting the expression of cyclins and other cell cycle regulators.[14]
-
Inhibition of Proliferation: β-sitosterol can inhibit cancer cell proliferation by downregulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[14]
Experimental Protocols
Qualitative and Quantitative Analysis of β-Sitosterol
A common method for the analysis of β-sitosterol in biological matrices and commercial products is Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]
-
Sample Preparation: The protocol typically involves saponification of the sample to release the sterols from their esterified forms, followed by extraction with an organic solvent. The extract is then purified using Solid-Phase Extraction (SPE).[16]
-
GC-MS Analysis: The purified sample is injected into a gas chromatograph equipped with a capillary column (e.g., AHP-5MS). Helium is commonly used as the carrier gas. The separated compounds are then detected by a mass spectrometer, which allows for both identification based on the mass spectrum and quantification.[15]
-
Method Validation: The analytical method is validated for linearity, recovery, accuracy, precision, and repeatability. For instance, linearity can be assessed over a concentration range of 10 to 600 µg/mL, with recovery rates typically between 95.0% and 100.3%.[15]
While "this compound" can refer to a specific betacyanin pigment, the term is also associated with products containing β-sitosterol, a phytosterol of significant interest to the scientific and drug development communities. β-sitosterol exhibits a range of biological activities, including cholesterol-lowering, anti-inflammatory, and anticancer effects, which are mediated through its interaction with multiple cellular signaling pathways. Its well-defined chemical structure and the availability of established analytical methods facilitate its continued investigation for therapeutic applications.
References
- 1. Showing Compound this compound (FDB000500) - FooDB [foodb.ca]
- 2. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. β-Sitosterol - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 7. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. β-Sitosterol [webbook.nist.gov]
- 9. beta-Sitosterol | 83-46-5 [chemicalbook.com]
- 10. Beta-Sitosterol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. Beta-sitosterol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 12. Human Metabolome Database: Showing metabocard for beta-Sitosterol (HMDB0000852) [hmdb.ca]
- 13. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Identification and quantitative analysis of beta-sitosterol oxides in vegetable oils by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Prebetanin Biosynthesis Pathway in Beta vulgaris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betalains are a class of tyrosine-derived pigments found in plants of the order Caryophyllales, where they replace anthocyanins.[1] In Beta vulgaris (beetroot), these pigments are responsible for the characteristic deep red-violet color of the taproot. The biosynthesis of betalains, particularly the pathway leading to the formation of prebetanin (betanidin 5-O-β-glucoside), is a subject of significant interest due to the potent antioxidant properties of these compounds and their potential applications in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in Beta vulgaris, detailing the key enzymatic steps, regulatory mechanisms, and relevant experimental protocols.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound from tyrosine involves a series of enzymatic and spontaneous reactions. The pathway can be broadly divided into three main stages: the formation of the chromophore betalamic acid, the generation of cyclo-DOPA, and the condensation and subsequent glucosylation to form this compound.
Tyrosine Hydroxylation to L-DOPA
The initial step in the pathway is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by cytochrome P450 enzymes of the CYP76AD subfamily.[2][3][4] In Beta vulgaris, three key enzymes have been identified to perform this function:
-
CYP76AD1: This enzyme is bifunctional and plays a crucial role in the formation of red betacyanins.[2][3][4][5][6]
-
CYP76AD5 and CYP76AD6: These enzymes primarily exhibit tyrosine hydroxylase activity and are more associated with the production of yellow betaxanthins.[2][3][4][5] While they can produce L-DOPA, they are inefficient in the subsequent step required for red pigment formation.[2][3][4][5]
This enzymatic redundancy for tyrosine hydroxylation suggests a robust mechanism for the production of the primary precursor, L-DOPA.[2][3][4][5]
Divergence of the Pathway: Formation of Betalamic Acid and cyclo-DOPA
From L-DOPA, the pathway bifurcates to produce the two key intermediates required for betacyanin synthesis:
-
Betalamic Acid Formation: L-DOPA is converted to betalamic acid through the action of DOPA 4,5-dioxygenase (DODA) .[7][8][9] This enzyme catalyzes the extradiol cleavage of the aromatic ring of L-DOPA to form the unstable intermediate 4,5-seco-DOPA, which then spontaneously cyclizes to form betalamic acid.[1] Betalamic acid is the chromophore common to all betalains.[1]
-
cyclo-DOPA Formation: L-DOPA is oxidized and then cyclized to form cyclo-DOPA. This critical step is catalyzed by the bifunctional enzyme CYP76AD1 .[2][3][4][5][6] The activity of CYP76AD1 is essential for the production of the red betacyanin pigments.[1][6] Yellow beet varieties often have a mutation in the CYP76AD1 gene, leading to an inability to produce cyclo-DOPA and consequently, red pigments.[6]
Condensation and Glucosylation to Form this compound
The final steps in this compound biosynthesis involve the condensation of betalamic acid and cyclo-DOPA, followed by glucosylation:
-
Formation of Betanidin: Betalamic acid and cyclo-DOPA spontaneously condense to form the aglycone betanidin.[1]
-
Glucosylation of Betanidin: Betanidin is then glucosylated at the 5-O-position to form this compound (betanidin 5-O-β-glucoside). This reaction is catalyzed by betanidin 5-O-glucosyltransferase (B5GT) , a type of UDP-glucosyltransferase (UGT).[10][11] Another possibility is the glucosylation of cyclo-DOPA to cyclo-DOPA 5-O-glucoside by cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) , which then condenses with betalamic acid to form this compound.[11][12][13] In Beta vulgaris, a gene with high similarity to betanidin 5-GT has been identified and its expression is correlated with betacyanin synthesis.[10][11]
Data Presentation: Quantitative Insights
While comprehensive kinetic data for all enzymes in the Beta vulgaris this compound pathway is not fully available in the literature, some key quantitative information has been reported.
Table 1: Enzyme Kinetic Parameters for BvDODA
| Parameter | Value | Species | Reference |
| Km | 2.734 mM | Beta vulgaris | [1][14] |
| Vmax | 11.42 nM/s | Beta vulgaris | [1][14] |
Table 2: Betalain Content in Different Beta vulgaris Cultivars and Tissues
| Cultivar/Tissue | Betacyanin Content (mg/100g FW) | Betaxanthin Content (mg/100g FW) | Reference |
| Beetroot 'Monorubra' (hypocotyl) | 9.69 | - | [15] |
| Beetroot 'Libero' (hypocotyl) | 8.42 | - | [15] |
| Sugar beet 'Labonita' (hypocotyl) | 0.11 | - | [15] |
| Swiss chard 'Lucullus' (hypocotyl) | 0.09 | - | [15] |
| Fodder beet 'Monro' (hypocotyl) | 0.15 | - | [15] |
| Red Beetroot (general) | 364.93 mg/L (juice) | 249.40 mg/L (juice) | [16] |
| Red Beetroot (field grown) | 650-800 µg/g | - | [17] |
| Yellow Beetroot 'Tytus' (peel) | - | 1231 mg/100g DE | [18] |
| Yellow Beetroot 'Boldor' (flesh) | - | 317 mg/100g DE | [18] |
FW: Fresh Weight; DE: Dry Extract. Note that direct comparison between studies may be challenging due to different extraction and quantification methods.
Experimental Protocols
Heterologous Expression and Purification of BvDODA in E. coli
This protocol is adapted from methodologies described for the expression and purification of recombinant BvDODA.[1][14][19]
a. Gene Cloning and Vector Construction:
- The coding sequence of BvDODA (GenBank accession: AJ583017) is synthesized and cloned into an expression vector, such as pET-21a, with an N-terminal 6xHis tag.[1][14]
b. Protein Expression:
- The expression vector is transformed into E. coli BL21(DE3) cells.
- Cells are grown in a suitable medium (e.g., 2-YT) at 37°C until an OD600 of approximately 1.0 is reached.[1][14][19]
- Protein expression is induced with 1 mM IPTG, and the culture is incubated for an additional 20 hours at 25°C.[1][14]
c. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 25 mM Tris-HCl, pH 7.0, 100 mM NaCl).[1][14]
- Cells are lysed by sonication, and the cell debris is removed by centrifugation.[1][14]
- The supernatant containing the His-tagged BvDODA is loaded onto a Ni-NTA affinity column.
- The column is washed, and the protein is eluted with an imidazole gradient.
- For higher purity, a second purification step using gel filtration chromatography (e.g., Superdex 75) can be performed.[1][14]
BvDODA Enzyme Activity Assay
This protocol is based on the spectrophotometric measurement of betalamic acid formation.[1][14]
a. Reaction Mixture:
- Prepare a reaction solution containing 25 mM sodium phosphate buffer (pH 8.5), 0.5 mM FeCl2, 10 mM ascorbic acid, and varying concentrations of the substrate L-DOPA (e.g., from 0.039 mM to 2.5 mM).[1][14]
b. Enzyme Reaction:
- Add a known concentration of purified BvDODA (e.g., 20 µM) to the reaction mixture.[1][14]
- Incubate the reaction at the optimal temperature for BvDODA activity (50°C).[1]
c. Measurement:
- Monitor the formation of betalamic acid by measuring the increase in absorbance at 424 nm over time using a spectrophotometer or microplate reader.[1][14]
d. Kinetic Analysis:
- Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
- Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.[1][14]
Betalain Extraction and Quantification from Beta vulgaris Tissues
This protocol provides a general method for the extraction and spectrophotometric quantification of betalains.[16][20][21][22][23]
a. Sample Preparation:
- Fresh beetroot tissue (e.g., root, peel, petiole) is washed, peeled, and homogenized.[16][24]
- For dry weight analysis, the homogenized tissue can be dried in an oven (e.g., 100°C for 30-40 min) and then powdered.[16]
b. Extraction:
- Betalains are water-soluble pigments. Extraction can be performed using deionized water or aqueous ethanol solutions (e.g., 30-50% ethanol).[16][22]
- Mix a known weight of the powdered or fresh homogenized tissue with the extraction solvent.
- The extraction can be enhanced by methods such as maceration, orbital shaking, or ultrasound-assisted extraction.[22][23]
- After extraction, the mixture is centrifuged or filtered to remove solid debris.[21]
c. Quantification:
- The absorbance of the diluted extract is measured at 538 nm for betacyanins and 476 nm for betaxanthins using a spectrophotometer. A correction for impurities is often made by subtracting the absorbance at 600 nm.[15]
- The concentration of betacyanins and betaxanthins can be calculated using the Beer-Lambert law and their respective molar extinction coefficients.
Mandatory Visualizations
Diagram 1: Core this compound Biosynthesis Pathway
Caption: Core enzymatic and spontaneous steps in the biosynthesis of this compound from L-tyrosine in Beta vulgaris.
Diagram 2: Experimental Workflow for BvDODA Characterization
Caption: Workflow for heterologous expression, purification, and kinetic characterization of BvDODA.
Diagram 3: Regulatory Role of BvMYB1
References
- 1. Structural Insights into 4,5-DOPA Extradiol Dioxygenase from Beta vulgaris: Unraveling the Key Step in Versatile Betalain Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of recombinant Beta vulgaris 4,5-DOPA-extradiol-dioxygenase active in the biosynthesis of betalains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) | PLOS One [journals.plos.org]
- 4. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine Hydroxylation in Betalain Pigment Biosynthesis Is Performed by Cytochrome P450 Enzymes in Beets (Beta vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The beet R locus encodes a new cytochrome P450 required for red betalain production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptomic Analysis Reveals Key Genes Related to Betalain Biosynthesis in Pulp Coloration of Hylocereus polyrhizus [frontiersin.org]
- 8. A Genome-Wide Identification Study Reveals That HmoCYP76AD1, HmoDODAα1 and HmocDOPA5GT Involved in Betalain Biosynthesis in Hylocereus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gain-of-function mutations in beet DODA2 identify key residues for betalain pigment evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Detection of UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase activity in four o'clocks (Mirabilis jalapa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. ijirt.org [ijirt.org]
- 17. researchgate.net [researchgate.net]
- 18. Betaxanthin Profiling in Relation to the Biological Activities of Red and Yellow Beta vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repositorio.usp.br [repositorio.usp.br]
- 20. journalijpss.com [journalijpss.com]
- 21. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsat.org [ijpsat.org]
- 24. HPLC-MS(n) Identification of Betalain Profile of Different Beetroot (Beta vulgaris L. ssp. vulgaris) Parts and Cultivars. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Natural Sources and Occurrence of Prebetanin
For Researchers, Scientists, and Drug Development Professionals
Abstract: Prebetanin is a member of the betacyanin class of red-violet pigments, a subgroup of the broader betalain family of natural colorants. While its specific biological functions and quantitative distribution in nature are not extensively documented, its presence has been confirmed in a limited number of plant species within the order Caryophyllales. This guide provides a comprehensive overview of the known natural sources and occurrence of this compound, contextualized within the broader understanding of betacyanin biochemistry. Due to the scarcity of data specific to this compound, this document leverages data on related, more abundant betacyanins to provide a framework for its study. Detailed experimental protocols for the extraction and analysis of betacyanins from plant matrices are presented, alongside a generalized workflow to guide future research and development efforts.
Introduction to this compound
This compound is an organic compound classified as a betacyanin.[1] Betacyanins are water-soluble nitrogenous pigments responsible for the red to violet colors observed in certain plants, most notably in beetroot.[1][2] Structurally, this compound is a glycoside of indolium-2-carboxylic acid attached to an ethylpyridine-2,6-dicarboxylic acid derivative.[1] Its chemical formula is C24H26N2O16S, with a monoisotopic molecular weight of 630.100303484.[1]
Like other betalains, this compound is synthesized from tyrosine and is found in the vacuoles of plant cells.[3][4] The biosynthesis of betalains is a significant chemotaxonomic marker for the plant order Caryophyllales, as plants in this order produce betalains instead of anthocyanins for pigmentation.[3][4][5] Despite its confirmed existence, literature specifically detailing the bioactivity, biosynthesis, and quantitative occurrence of this compound remains exceptionally limited.[1]
Natural Sources and Occurrence
This compound has been detected in a narrow range of plant species, primarily within the Beta genus. The confirmed and likely sources are detailed below.
Confirmed Natural Sources:
While explicitly identified in these sources, this compound has not been individually quantified.[1] It is considered a minor betacyanin component compared to the highly abundant betanin.[2][6] The concentration of total betalains in beetroot can vary significantly based on the cultivar, growing conditions, and storage, with reported values ranging from 0.8 to 1.3 grams per liter in fresh juice.[6]
Potential and Broader Natural Sources of Betacyanins: Given that this compound is a betacyanin, it is plausible that it may be present in other betalain-producing plants, albeit likely in trace amounts. These sources are rich in other betacyanins and warrant investigation for the presence of this compound. Plants from the order Caryophyllales are the primary candidates for investigation.[3]
| Plant Family | Genus/Species | Common Name | Relevant Betalains Found |
| Amaranthaceae | Beta vulgaris | Beetroot, Swiss Chard | Betanin, Isobatanin, This compound , Neobetanin[2][3][6] |
| Amaranthaceae | Amaranthus spp. | Amaranth | Amaranthin, Isoamaranthin |
| Cactaceae | Opuntia spp. | Prickly Pear | Indicaxanthin, Betanin |
| Cactaceae | Hylocereus spp. | Dragon Fruit (Pitahaya) | Betanin, Phyllocactin |
| Portulacaceae | Portulaca grandiflora | Portulaca, Moss Rose | Portulacaxanthin I, II |
| Nyctaginaceae | Bougainvillea spp. | Bougainvillea | Betanidin, Betanin |
This table summarizes the occurrence of major betalains in selected families, highlighting the confirmed source of this compound. Quantitative data for this compound itself is not currently available.
Quantitative Data on Related Betacyanins in Beta vulgaris
To provide a quantitative context for researchers, the following table summarizes the concentration of total betacyanins and the major individual betacyanin, betanin, in beetroot. These values can serve as a benchmark for estimating the potential, albeit significantly lower, concentrations of this compound.
| Compound Class | Compound | Source Material | Concentration Range | Reference |
| Betacyanins | Total Betacyanins | Red Beetroot (Beta vulgaris L.) | 30.9 - 445 mg / 100 g | [7][8] |
| Betacyanins | Betanin | Red Beetroot (Beta vulgaris L.) | 30 - 60 mg / 100 g | [6] |
| Betacyanins | This compound | Red Beetroot (Beta vulgaris L.) | Detected, Not Quantified | [1] |
Experimental Protocols
Due to the lack of specific protocols for this compound, a generalized and robust methodology for the extraction and analysis of betacyanins from beetroot is provided. This protocol can be adapted for the targeted investigation of this compound.
Objective: To extract, identify, and quantify betacyanins, including this compound, from Beta vulgaris.
4.1. Extraction of Betacyanins
-
Sample Preparation: Obtain fresh beetroot. Wash, peel, and homogenize the plant material into a fine pulp using a blender. To prevent enzymatic degradation, conduct the procedure at low temperatures (e.g., on ice).
-
Solvent Extraction:
-
Macerate the homogenized pulp in an extraction solvent. A common solvent system is 80% methanol in water, adjusted to an acidic pH (e.g., pH 5.0 using a citrate buffer) to enhance stability.
-
Use a sample-to-solvent ratio of approximately 1:10 (w/v).
-
Stir the mixture at 4°C in the dark for at least 1 hour. Betalains are sensitive to light and high temperatures.
-
-
Clarification:
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet solid debris.
-
Filter the resulting supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
-
Concentration (Optional): For trace compounds like this compound, the extract can be concentrated using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
4.2. Analytical Quantification and Identification
A. Spectrophotometry:
-
Principle: A rapid method for quantifying total betacyanin content.
-
Procedure: Dilute the clarified extract with a suitable buffer. Measure the absorbance at the maximum absorption wavelength for betacyanins, which is approximately 538 nm.
-
Calculation: Use the Beer-Lambert law. The concentration (C) can be calculated as: C (mg/L) = (A × DF × MW × 1000) / (ε × l), where A is the absorbance, DF is the dilution factor, MW is the molecular weight of betanin (as a standard), ε is the molar extinction coefficient for betanin, and l is the path length of the cuvette.
B. High-Performance Liquid Chromatography (HPLC):
-
Principle: The gold standard for separating, identifying, and quantifying individual betacyanins.
-
System: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of two solvents:
-
Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure sharp peaks.
-
Solvent B: Acetonitrile or methanol with the same acid modifier.
-
-
Gradient Program: Start with a high concentration of Solvent A, and gradually increase the concentration of Solvent B to elute compounds of increasing hydrophobicity.
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector set to monitor the 538 nm wavelength.
-
Identification: Identification of this compound can be achieved by comparing the retention time with a purified standard (if available) or tentatively by coupling the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) corresponding to this compound (630.1003) would confirm its presence.
Visualization of Workflows and Pathways
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029411) [hmdb.ca]
- 2. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betalain - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nutrivore.com [nutrivore.com]
- 7. Betalains and their applications in food: The current state of processing, stability and future opportunities in the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biological Role of Betacyanins in Plants, with Reference to Prebetanin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Betalains are a class of water-soluble, nitrogen-containing pigments found in plants of the order Caryophyllales, where they fulfill roles in pollination, seed dispersal, and abiotic stress tolerance. They are divided into the red-violet betacyanins and the yellow-orange betaxanthins. This document provides a technical overview of the biological functions of betacyanins, a group that includes the well-known pigment betanin as well as related compounds such as prebetanin, isobetanin, and neobetanin.[1][2] While specific functional distinctions for this compound are not extensively documented, its role is understood within the broader context of betacyanin activity. This guide details the biosynthesis of these pigments, their significant antioxidant properties, and their involvement in plant stress responses. Furthermore, it outlines key experimental protocols for their extraction and analysis and presents quantitative data and relevant biochemical pathways to support further research and development.
Introduction to Betacyanins
Betacyanins are responsible for the deep red to violet colors observed in various plant tissues, such as the roots of beets (Beta vulgaris), and the flowers of bougainvillea and cacti.[1] Structurally, they are derivatives of betanidin. The most common and studied betacyanin is betanin, which is the glucoside of betanidin.[3] Other identified betacyanins include this compound, isobetanin, and neobetanin.[2][4]
Unlike anthocyanins, the other major class of red plant pigments, betalains contain nitrogen and the two are mutually exclusive in plants.[1] Betacyanins are synthesized from the amino acid tyrosine and accumulate in the cell vacuole.[3][5][6] Their primary biological roles are multifaceted, encompassing visual signaling to attract pollinators and seed dispersers, and, crucially, providing protection against oxidative damage due to their potent antioxidant capabilities.[7][8]
Betacyanin Biosynthesis Pathway
The biosynthesis of all betalains originates from the amino acid tyrosine. The pathway involves a series of enzymatic and spontaneous reactions to produce the core structures that constitute betacyanins and betaxanthins.
The key steps are:
-
Hydroxylation of Tyrosine: Tyrosine is hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). This step is catalyzed by a tyrosinase.[9][10]
-
Formation of Betalamic Acid: L-DOPA is the precursor to betalamic acid, the chromophore common to all betalains. This conversion is mediated by a DOPA-dioxygenase (DOD).[9][11]
-
Formation of cyclo-DOPA: L-DOPA can also be oxidized and cyclized to form cyclo-DOPA.[3]
-
Condensation and Glycosylation: Betanidin is formed through the spontaneous condensation of betalamic acid and cyclo-DOPA. Subsequently, betanidin is often glycosylated by a glucosyltransferase to form the more stable betanin (betanidin 5-O-β-glucoside).[11][12] this compound and other betacyanins are also derivatives formed within this pathway.[2][4]
Below is a diagram illustrating the core betacyanin biosynthetic pathway.
Biological Role in Plants
Pigmentation and Reproduction
The vibrant red-violet hues of betacyanins in flowers and fruits serve as crucial visual cues for pollinators and frugivores. This ecological function is vital for successful plant reproduction and seed dispersal, ensuring the propagation of the species.
Antioxidant Activity and Stress Response
A primary and extensively studied role of betacyanins is their function as potent antioxidants.[7] Plants synthesize these compounds to mitigate the damaging effects of reactive oxygen species (ROS), which are generated under various biotic and abiotic stress conditions such as high salinity, drought, intense light, and pathogen attack.[7][8]
-
ROS Scavenging: Betacyanins can directly scavenge free radicals, protecting cellular components like lipids, proteins, and nucleic acids from oxidative damage.[7]
-
Gene Regulation: Betanin has been shown to exhibit gene-regulatory activity, potentially through the Nrf2-dependent signaling pathway, which induces the expression of phase II enzymes and antioxidant defense mechanisms.[13]
The accumulation of betacyanins often increases in plant tissues exposed to stress, indicating their active role in the plant's defense system. For instance, wounding has been shown to significantly increase betacyanin content in red beet leaves.[7]
Quantitative Data on Betacyanins
The concentration and composition of betacyanins can vary significantly depending on the plant species, cultivar, tissue type, and environmental conditions. The table below summarizes representative data on betacyanin content in Beta vulgaris.
| Compound | Plant Source | Tissue | Concentration Range (mg/100g FW) | Reference Method | Citation |
| Betanin | Beta vulgaris (Red Beet) | Root | 260 - 436.5 | HPLC | [14] |
| Betacyanins (Total) | Beta vulgaris (Red Beet) | Root | 4.6 mg/g (DW) | Spectrophotometry | [14] |
| Betacyanins (Total) | Beta vulgaris (Red Beet) | Wounded Leaves | Up to 28 µ g/disc | Spectrophotometry | [7] |
FW: Fresh Weight; DW: Dry Weight; HPLC: High-Performance Liquid Chromatography
Experimental Protocols
Protocol: Extraction and Quantification of Betacyanins from Plant Tissue
This protocol describes a general method for the extraction and spectrophotometric quantification of total betacyanins from plant material, such as beet root.
1. Materials:
-
Plant tissue (e.g., Beta vulgaris root)
-
Extraction buffer: 80% methanol in water
-
Mortar and pestle
-
Centrifuge and tubes
-
Spectrophotometer
-
Cuvettes
2. Procedure:
-
Weigh 1.0 g of fresh plant tissue.
-
Homogenize the tissue in 10 mL of extraction buffer using a pre-chilled mortar and pestle.
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. If necessary, repeat the extraction with the pellet and combine the supernatants.
-
Measure the absorbance of the supernatant at 538 nm using the spectrophotometer. Use 80% methanol as a blank.
-
Calculate the total betacyanin content using the Beer-Lambert law:
-
Betacyanin Content (mg/L) = (A * DF * MW * 1000) / (ε * l)
-
A = Absorbance at 538 nm
-
DF = Dilution factor
-
MW = Molecular weight of betanin (550.5 g/mol )
-
ε = Molar extinction coefficient for betanin in water (60,000 L/mol·cm)
-
l = Path length of the cuvette (typically 1 cm)
-
-
3. Workflow Diagram:
References
- 1. Betalain - Wikipedia [en.wikipedia.org]
- 2. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Betacyanins and Betaxanthins in Cultivated Varieties of Beta vulgaris L. Compared to Weed Beets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress of Betalain in Response to Adverse Stresses and Evolutionary Relationship Compared with Anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Engineering Betalain Biosynthesis in Tomato for High Level Betanin Production in Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Engineering Betalain Biosynthesis in Tomato for High Level Betanin Production in Fruits [frontiersin.org]
- 13. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of Prebetanin and Related Betalains: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, driving a significant need for novel anti-inflammatory agents. Betalains, a class of natural pigments found in plants like beetroot, have emerged as promising candidates. This technical guide focuses on the in-vitro anti-inflammatory properties of Prebetanin and its closely related, well-studied precursor, Betanin. While specific data for this compound is limited, the extensive research on Betanin provides a strong foundation for understanding its potential mechanisms of action. This document summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways involved in the anti-inflammatory effects of these compounds.
Betanin has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] By inhibiting these pathways, Betanin can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[1][3]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from in-vitro studies on Betanin, demonstrating its anti-inflammatory efficacy across various cell models and inflammatory stimuli.
Table 1: Inhibition of Inflammatory Mediators by Betanin in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of Betanin (µM) | Inhibition of Nitric Oxide (NO) Production | Inhibition of Prostaglandin E2 (PGE2) Production | Inhibition of Interleukin-6 (IL-6) Expression | Reference |
| 1 | No significant effect | Not specified | No significant effect | [1][3] |
| 10 | Significant reduction | Not specified | Significantly reduced | [1][3] |
| 25 | 24% decrease in nuclear NF-κB | Not specified | Not specified | [3] |
| 50 | Significant reduction | Significant reduction | Significantly reduced | [1][3] |
Table 2: Effect of Betanin on Pro-inflammatory Enzyme Expression
| Cell Line | Treatment | Target Enzyme | Outcome | Reference |
| RAW 264.7 Macrophages | Betanin (1-50 µM) + LPS | iNOS | Decreased protein expression | [1] |
| RAW 264.7 Macrophages | Betanin (1-50 µM) + LPS | COX-2 | Decreased protein expression | [1] |
| Caco-2 Cells | Betanin, Vulgaxanthin I, Indicaxanthin | COX-2, iNOS | Significant downregulation | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used to assess the in-vitro anti-inflammatory potential of compounds like Betanin.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in-vitro inflammation studies. Caco-2 human colorectal adenocarcinoma cells are also utilized for investigating intestinal inflammation.[1][4]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in macrophages at concentrations typically around 0.1 to 1 µg/mL.[1][5]
-
Treatment: Cells are pre-treated with varying concentrations of Betanin (e.g., 1-50 µM) for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.[1][5]
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of NO in the cell culture supernatant is often measured using the Griess reagent, which detects nitrite, a stable product of NO.
-
Prostaglandin E2 (PGE2) and Cytokine Assays: The levels of PGE2 and pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][6][7]
Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of Betanin on the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (NF-κB, p-IκBα, MAPKs).[1]
-
Protocol:
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Betanin and a general experimental workflow for in-vitro anti-inflammatory studies.
Caption: NF-κB Signaling Pathway Inhibition by Betanin.
Caption: MAPK Signaling Pathway Inhibition by Betanin.
Caption: General Experimental Workflow.
Conclusion
The in-vitro evidence strongly supports the anti-inflammatory potential of Betanin, a close structural relative of this compound. Its ability to modulate the NF-κB and MAPK signaling pathways leads to a significant reduction in key inflammatory mediators and enzymes. The data and protocols presented in this guide provide a solid framework for researchers and drug development professionals to further investigate this compound and other betalains as potential therapeutic agents for inflammatory diseases. Future in-vitro studies should focus on directly evaluating this compound to confirm and extend these findings, paving the way for preclinical and clinical development.
References
- 1. Mitigation of LPS-Induced Inflammatory Responses Via Inhibition of NF-kB and MAPK Signaling Pathways by Betanin, a Coloring Agent [pubs.sciepub.com]
- 2. Betanin Mitigates Inflammation and Ankle Joint Damage by Subduing the MAPK/NF-κB Pathway in Arthritis Triggered by Type II Collagen in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciepub.com [sciepub.com]
- 4. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 4. The effects of betanin on NF-kB signaling pathways. The cells were treated with different concentrations of betanin for 1 h and exposure to LPS 0.1 μg /ml for 1.5 h. Data are presented by means ± SD (n=3). # p<0.05, compared to the control; *p<0.05, compared to the cells treated with LPS : Mitigation of LPS-Induced Inflammatory Responses Via Inhibition of NF-kB and MAPK Signaling Pathways by Betanin, a Coloring Agent : Science and Education Publishing [pubs.sciepub.com]
- 6. Anti-inflammatory activity of betalain-rich dye of Beta vulgaris: effect on edema, leukocyte recruitment, superoxide anion and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of COX-2 activity and proinflammatory cytokines (TNF-alpha and IL-1beta) production by water-soluble sub-fractionated parts from bee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Prebetanin and Related Betalains
For Researchers, Scientists, and Drug Development Professionals
Introduction to Prebetanin and Betalain Solubility
This compound is a member of the betacyanin family, a class of red-violet betalain pigments found in plants like beetroot. Betalains are water-soluble nitrogenous pigments synthesized from the amino acid tyrosine.[1] Their solubility is a critical factor in their extraction, purification, and formulation for applications in the pharmaceutical and food industries. The inherent polarity of betalains dictates their affinity for polar solvents. However, their stability is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxygen.[2][3][4]
Qualitative Solubility of Betalains
The solubility of betalains is highest in aqueous and polar organic solvents. The principle of "like dissolves like" is fundamental to understanding their solubility profile.[5]
Table 1: Qualitative Solubility of Betalains in Different Solvents
| Solvent Class | Specific Solvents | Solubility Profile | Rationale & Citations |
| Aqueous Solvents | Water, Aqueous Buffers | High | Betalains are inherently water-soluble pigments.[1][2][6][7] Their stability in aqueous solutions is optimal in the pH range of 3 to 7.[1][2] |
| Polar Protic Solvents | Ethanol, Methanol | Moderate | Often used in aqueous mixtures (e.g., 20-50% ethanol or methanol) for extraction.[6] Higher concentrations of organic solvents can decrease the extractability of these hydrophilic pigments. |
| Polar Aprotic Solvents | Acetonitrile, DMSO | Limited Data | While polar, specific solubility data for betalains in these solvents is scarce in the reviewed literature. Their polarity suggests potential solubility, but experimental verification is required.[5] |
| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Due to the polar nature of betalains, they are not expected to be soluble in nonpolar solvents.[5] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][8][9]
3.1. Materials and Equipment
-
This compound (or relevant betalain) solid
-
Selected solvents (e.g., water, ethanol, methanol)
-
Glass vials or flasks with airtight seals
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 μm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials.[5]
-
Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 μm PTFE) to remove any remaining solid particles.[8]
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5][8] A pre-established calibration curve with standards of known concentrations is necessary for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, at the specified temperature.[5]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Factors Influencing Betalain Solubility and Stability
Several factors can significantly impact the solubility and stability of betalains, including this compound:
-
pH: Betalains are most stable in a pH range of 3 to 7.[1][2] Deviations outside this range can lead to degradation.
-
Temperature: Elevated temperatures can cause degradation of betalains.[2][7] For storage, lower temperatures are recommended.[2]
-
Light and Oxygen: Exposure to light and oxygen can promote the degradation of betalains.[2][6]
-
Water Activity: Lower water activity generally enhances the stability of betalains.[2][6]
Conclusion
While specific quantitative solubility data for this compound remains to be established, the qualitative solubility profile of the broader betalain class provides valuable guidance for researchers. This compound is expected to be highly soluble in water and polar organic solvents. For precise quantification of its solubility in various solvent systems, the detailed shake-flask method provided in this guide is a reliable and recommended approach. Understanding the factors that influence both solubility and stability is crucial for the successful application of this compound in research and development.
References
- 1. Betacyanins and Betaxanthins in Cultivated Varieties of Beta vulgaris L. Compared to Weed Beets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. enamine.net [enamine.net]
An In-depth Technical Guide on the Thermal Stability Profile of Prebetanin
Disclaimer: Publicly available data specifically on the thermal stability of Prebetanin is limited. This guide synthesizes information on the closely related and well-studied compound Betanin, and the broader class of Betalains, to provide a comprehensive thermal stability profile that can be largely extrapolated to this compound. It is recommended that this information be supplemented with specific experimental data for this compound as it becomes available.
Introduction
This compound is a betacyanin, a class of red-violet pigments found in plants of the order Caryophyllales, most notably in beetroot (Beta vulgaris). As a natural colorant and bioactive compound, its stability is a critical parameter for its application in the food, pharmaceutical, and cosmetic industries. Thermal stability is a key determinant of its processing, storage, and shelf-life. This document provides a detailed overview of the thermal stability of this compound, drawing parallels from its isomer, Betanin, and the broader Betalain family.
Physicochemical Properties
This compound is an isomer of Betanin (Betanidin 5-O-β-D-glucoside). The stability of these pigments is significantly influenced by factors such as temperature, pH, light, and oxygen. Generally, betalains exhibit maximum stability in a pH range of 3 to 7.
Thermal Degradation Kinetics
The thermal degradation of betalains, including betanin, typically follows first-order reaction kinetics[1]. The rate of degradation is highly dependent on temperature.
Table 1: Kinetic Parameters for the Thermal Degradation of Betacyanins (as a proxy for this compound)
| Temperature (°C) | Half-life (t½) of Betanin (minutes) | Degradation Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| 30 | 495 | 1.4 x 10⁻⁴ (mg/h) | 55.39 | [2][3] |
| 61.5 | 154.3 | - | - | [4] |
| 75.5 | 47.4 | - | - | [4] |
| 85.5 | 21.7 | - | - | [4] |
| 100 | 7.3 | - | - | [4] |
Note: The degradation rate constant at 30°C was reported in different units in the source material.
Thermal Analysis Data
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial techniques for evaluating the thermal properties of compounds. While specific DSC and TGA data for pure this compound are not available, the following data for extracted betalain pigments provides insight into their thermal behavior.
Table 2: Summary of Thermal Analysis Data for Extracted Betalain Pigments
| Analysis | Observed Transitions | Interpretation |
| DSC | Endothermic peak around 120-150°C | Corresponds to the energy absorbed during the decomposition of the pigment. |
| TGA | Significant mass loss starting around 150°C | Indicates the onset of thermal decomposition of the betalain compounds. |
Source: The interpretation is based on typical DSC/TGA curves for natural pigments.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Table 3: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Experimental Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation to betalamic acid and cyclo-Dopa 5-O-glucoside. |
| Alkaline Hydrolysis | 0.1 M NaOH at room temperature for 2 hours | Rapid degradation and color change. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Potential for oxidative cleavage of the chromophore. |
| Thermal Degradation | Solid-state heating at 100°C for 48 hours; Solution heating at 80°C for 2 hours | Formation of decarboxylated and dehydrogenated derivatives. |
| Photodegradation | Exposure to UV light (254 nm) and visible light for 24 hours | Photochemical degradation leading to loss of color. |
Thermal Degradation Pathways
The thermal degradation of this compound is expected to follow pathways similar to Betanin, which primarily involve hydrolysis, decarboxylation, and dehydrogenation.
Caption: Proposed thermal degradation pathways of this compound.
Experimental Protocols
-
Preparation of this compound Solution: Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., pH 5.0 citrate buffer).
-
Heat Treatment: Aliquot the stock solution into sealed, amber glass vials. Place the vials in a temperature-controlled water bath or oven at various temperatures (e.g., 60, 70, 80, 90°C).
-
Sampling: At predetermined time intervals, remove a vial from the heat source and immediately cool it in an ice bath to quench the degradation reaction.
-
Analysis: Analyze the concentration of the remaining this compound using a stability-indicating HPLC-UV method at 538 nm.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (k). The half-life (t½) can be calculated as 0.693/k. The activation energy (Ea) can be determined from an Arrhenius plot of ln(k) versus 1/T.
Caption: Workflow for thermal degradation kinetics study.
-
Sample Preparation: Accurately weigh 2-5 mg of purified this compound powder into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events, such as melting and decomposition.
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound powder into a TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Thermal Scan: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition and the percentage of mass loss at different temperatures.
Conclusion
The thermal stability of this compound is a critical factor for its practical applications. Based on data from the closely related compound Betanin and the broader class of Betalains, it can be concluded that this compound is susceptible to thermal degradation, particularly at temperatures above 60°C. The degradation follows first-order kinetics and proceeds through pathways of hydrolysis, decarboxylation, and dehydrogenation. For optimal stability, it is recommended to store and process this compound at low temperatures and within a pH range of 3-7, with protection from light and oxygen. The provided experimental protocols offer a framework for conducting detailed thermal stability studies on this compound to establish its specific degradation profile.
References
pH Stability of Prebetanin in Aqueous Solutions: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Prebetanin is a member of the betacyanin family, a class of natural red-violet pigments found in plants like beetroot.[1][2] While specific research on the pH stability of this compound is limited, extensive data exists for the closely related and most abundant betacyanin, Betanin. This guide leverages the comprehensive knowledge of Betanin's stability as a proxy to provide a detailed understanding of the expected pH stability range for this compound in aqueous solutions. Betalains, including betacyanins, are known to be stable within a pH range of 3 to 7.[2]
Quantitative Data Summary
The stability of betacyanins is significantly influenced by the pH of the aqueous solution. The following tables summarize the quantitative data on the stability of these pigments at various pH levels.
Table 1: General pH Stability Range for Betacyanins
| pH Range | Stability Observation | Reference |
| 3 - 7 | Generally stable | [2] |
| 4.0 - 6.0 | Most stable range | [3] |
| 5 - 6 | Optimal pH range for maximum stability | [4] |
| < 3 | Degradation rate increases | [4] |
| > 7 | Degradation occurs, leading to a yellowish-brown color | [5] |
| > 8 | Spectrophotometric peak shifts from 435 nm to 549 nm | [6] |
| 10 - 11 | Significant degradation of major betalains (except neobetanin) after 3 days | [6] |
Table 2: Half-life (t½) of Betanin at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 5.0 | 100 | 14.5 minutes | [3] |
| 5.0 | 25 | 1150 minutes (in an unprotected model system) | [3] |
| 5.5 | 70 | 2.34 hours | [7] |
| 4.5 | 85 | 2 hours | [7] |
| 6.1 | 25 | 53 hours (Betacyanin) | [8] |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies designed to assess the stability of betacyanins under different conditions.
Spectrophotometric Analysis of pH Stability
A common method to evaluate the stability of betalains involves monitoring the changes in their UV-Vis absorption spectra over time at different pH values.
-
Sample Preparation: A solution of the betalain extract is prepared. For instance, a concentrated beetroot extract is obtained and stored in dark containers at 4°C.[9]
-
pH Adjustment: The pH of the betalain solution is adjusted using appropriate buffer systems to cover a wide range (e.g., pH 2 to 11).[6]
-
Incubation: The samples are incubated at a controlled temperature (e.g., 25°C) for a specific duration.[8]
-
Measurement: The absorbance of the solution is measured at the maximum absorption wavelength for betacyanins (around 535-538 nm) at regular intervals.[7][10]
-
Data Analysis: The percentage of pigment retention is calculated to determine the stability. Degradation kinetics are often modeled using a first-order reaction to calculate the half-life of the pigment.[7][8]
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
HPLC is employed to separate and quantify the parent betacyanin and its degradation products, providing a more detailed understanding of the degradation pathways.
-
Instrumentation: A standard HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or photodiode array) is used.
-
Mobile Phase: A gradient elution is typically performed using a binary solvent system, such as 5% aqueous formic acid (solvent A) and acetonitrile (solvent B).[9]
-
Detection: The elution is monitored at specific wavelengths corresponding to betacyanins (e.g., 532 nm) and their degradation products like betalamic acid.[6][9]
-
Analysis: The concentration changes of betanin and its degradation products, such as betalamic acid and cyclodopa-5-O-glycoside, are monitored over time to calculate degradation and regeneration rate constants.[11]
Visualization of Key Processes
General Workflow for pH Stability Testing
The following diagram illustrates a typical experimental workflow for assessing the pH stability of betacyanins.
Caption: Experimental workflow for pH stability analysis.
Betanin Degradation Pathway at Alkaline pH
Under alkaline conditions, betanin can undergo hydrolysis, leading to the formation of betalamic acid and cyclo-dopa-5-O-glucoside.
Caption: Betanin degradation at alkaline pH.
Conclusion
The pH of an aqueous solution is a critical factor influencing the stability of this compound. Based on the extensive data available for the closely related betacyanin, Betanin, it can be concluded that this compound is most stable in the slightly acidic to neutral pH range of 4.0 to 6.0.[3] Deviations from this range, particularly towards highly acidic or alkaline conditions, will likely lead to significant degradation. These findings are crucial for the formulation and development of products containing this compound, ensuring its efficacy and stability. Further studies focusing specifically on this compound are warranted to confirm these extrapolated stability characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pH-dependent stability of major betalains in the encapsulated beetroot extracts (Beta vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the degradation of betanin obtained from beetroot using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Betalain–Chickpea Protein Particles Produced by Freeze Drying and Spray Drying: Physicochemical Aspects, Storage Stability, and In Vitro Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Prebetanin: A Technical Guide to a Core Component of the Natural Food Colorant E162
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of prebetanin, a key betacyanin pigment found within the natural food colorant E162, commonly known as Beetroot Red. While betanin is the most abundant and well-studied pigment in this class, this compound (betanin 6'-O-sulphate) represents a significant component with distinct structural characteristics. This document synthesizes the current understanding of this compound, including its chemical structure, physicochemical properties, and its place within the broader context of betalain chemistry. Given the limited research focusing exclusively on this compound, this guide extrapolates from the extensive data available for betanin and the betacyanin class of compounds. It details established protocols for the extraction and purification of betalains, which are applicable for the isolation of this compound. Furthermore, it reviews the stability of these pigments under various conditions and discusses their known biological activities and relevant signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize the full spectrum of compounds within E162.
Introduction to this compound and E162
The food additive E162, or Beetroot Red, is a natural colorant derived from the juice of red beets (Beta vulgaris)[1][2][3]. Its vibrant red-violet hue is attributed to a class of water-soluble nitrogenous pigments called betalains[4][5][6]. Betalains are categorized into two main groups: the yellow-orange betaxanthins and the red-violet betacyanins[6][7][8]. The principal betacyanins found in beetroot are betanin, isobetanin, neobetanin, and this compound[6][7][8][9]. While betanin is the most prevalent and extensively studied of these, this compound is a structurally distinct and important constituent.
This compound is chemically identified as betanin 6'-O-sulphate[1][10]. This structural modification, the addition of a sulfate group to the glucose moiety of betanin, alters its chemical properties and may influence its stability and biological activity. As a component of E162, this compound is approved for use in food products in numerous jurisdictions, including the European Union and the United States, falling under the general safety acceptance of beetroot-derived colorants[2][11][12].
Chemical Structure and Physicochemical Properties
The core structure of all betacyanins is betanidin. Glycosylation and acylation of betanidin give rise to the various betacyanin derivatives[5][13]. Betanin itself is betanidin 5-O-β-glucoside[5][14][15]. This compound is a sulfated derivative of betanin.
Table 1: Chemical and Physical Properties of this compound and Betanin
| Property | This compound | Betanin |
| Systematic Name | (2S)-4-[(E)-2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid | (2S)-4-[(E)-2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid |
| Molecular Formula | C24H26N2O16S[1] | C24H26N2O13[15] |
| Molar Mass | 630.53 g/mol [10] | 550.47 g/mol [15] |
| CAS Number | 13798-16-8[1] | 7659-95-2[15] |
| Color | Red-violet[6][16] | Bright bluish-red to blue-violet (pH dependent)[11] |
| Solubility | Water-soluble[4] | Water-soluble[2][4] |
| Absorption Maximum (λmax) | ~538 nm[16] | ~537 nm[16] |
Note: Properties for this compound are based on available database information and inferences from the properties of betacyanins. Detailed experimental data for isolated this compound is limited.
Caption: Comparative structures of Betanin and this compound.
Experimental Protocols: Extraction and Purification
Specific protocols for the isolation of this compound are not widely published. However, methods developed for the extraction and purification of betanin and other betalains from beetroot can be effectively employed, followed by chromatographic separation to isolate this compound.
General Extraction of Betalains (including this compound)
This protocol describes a conventional solvent extraction method. Novel methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have also been shown to be effective[6][9][17].
Objective: To extract a crude mixture of betalains from beetroot.
Materials:
-
Fresh red beetroot
-
Ethanol (30-50% aqueous solution)[6]
-
Citric acid (for acidification)
-
Blender or homogenizer
-
Centrifuge
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Protocol:
-
Sample Preparation: Wash and peel fresh beetroots. Dice the beetroot into small pieces.
-
Homogenization: Homogenize the diced beetroot with a 30-50% aqueous ethanol solution in a 1:3 (w/v) ratio. The addition of citric acid to lower the pH to between 3 and 5 can improve stability by inhibiting oxidative enzymes[6].
-
Extraction: Agitate the mixture at room temperature for 30-60 minutes, protected from direct light[6].
-
Centrifugation: Centrifuge the homogenate at 4000 x g for 15 minutes to separate the solid material.
-
Filtration: Filter the supernatant to remove any remaining particulate matter.
-
Concentration: Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.
Caption: General workflow for the extraction of betalains.
Purification of this compound
Purification of individual betacyanins from the crude extract is typically achieved using chromatographic techniques.
Objective: To isolate this compound from a crude betalain extract.
Materials:
-
Crude betalain extract
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a preparative or semi-preparative column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic or trifluoroacetic acid)
-
Fraction collector
-
Lyophilizer
Protocol:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash with water to remove sugars and other polar impurities.
-
Elute the betalains with an aqueous methanol solution.
-
-
HPLC Separation:
-
Further purify and separate the betalains using reversed-phase HPLC[9][18].
-
A gradient elution is typically used, for example, with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
The gradient may run from 5% B to 30% B over 30 minutes.
-
Monitor the eluent at the absorption maximum of betacyanins (~538 nm)[16].
-
-
Fraction Collection and Identification:
-
Collect the fractions corresponding to the different peaks.
-
Due to its sulfate group, this compound is expected to be more polar than betanin and thus may have a different retention time.
-
Identify the fraction containing this compound using analytical techniques such as LC-MS to confirm the mass-to-charge ratio (m/z) corresponding to this compound[19].
-
-
Lyophilization:
-
Lyophilize the purified fraction to obtain this compound as a dry powder.
-
Stability of this compound
Table 2: Factors Affecting the Stability of Betacyanins
| Factor | Effect on Stability | Optimal Conditions |
| pH | Highly pH-dependent. Degradation occurs at very low (<3) and high (>7) pH levels.[7][20] | Most stable in the pH range of 3 to 7.[7][20] |
| Temperature | Thermally labile. Degradation rate increases with temperature.[6][21] | Best preserved at low temperatures (refrigeration or freezing).[7][21] |
| Light | Sensitive to light, which accelerates degradation through photo-oxidation.[20][21] | Storage in the dark or in opaque packaging is recommended.[21] |
| Oxygen | Susceptible to oxidative degradation.[20] | Anaerobic conditions or the presence of antioxidants (e.g., ascorbic acid) can enhance stability.[13][20] |
| Water Activity (aw) | Stability is influenced by water activity in solid and semi-solid systems.[20] | Optimal stability is generally found at low water activity.[20] |
Biological Activity and Signaling Pathways
Betalains, including betanin, are known for their potent antioxidant and anti-inflammatory properties[5][8][22][23]. It is reasonable to infer that this compound contributes to these biological effects observed in beetroot extracts.
Antioxidant Activity
Betacyanins are excellent electron donors and can scavenge a variety of reactive oxygen species (ROS)[5][23]. This activity is attributed to the phenolic and cyclic amine groups in their structure[14].
Anti-inflammatory and Gene-Regulatory Activity
Betanin has been shown to modulate key signaling pathways involved in inflammation and cellular defense.
-
Nrf2-ARE Pathway: Betanin can induce the translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus. This transcription factor then binds to the Antioxidant Response Element (ARE), upregulating the expression of various protective enzymes, including glutathione S-transferases (GSTs) and heme oxygenase-1 (HO-1)[5][8].
-
NF-κB Pathway: Betanin has been reported to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a downregulation of pro-inflammatory cytokines such as TNF-α and interleukins[8][22].
Caption: Putative signaling pathways modulated by betacyanins.
Regulatory Status and Safety
Beetroot Red (E162) is permitted for use as a food colorant in the European Union under Regulation (EC) No 1333/2008 and is listed as exempt from certification in the United States under Title 21 of the Code of Federal Regulations (21 CFR 73.40)[11][12]. The European Food Safety Authority (EFSA) re-evaluated beetroot red (E162) and concluded that it is not a safety concern at the reported use levels, although an Acceptable Daily Intake (ADI) was not established due to limited toxicological data on the specific extract[12]. The safety assessment covers the entire mixture of pigments extracted from beetroot, including this compound.
Conclusion and Future Directions
This compound is an integral, sulfated component of the natural food colorant E162. While it shares many characteristics with the more abundant betanin, its unique chemical structure warrants further investigation. The protocols and data presented in this guide, largely based on the broader class of betacyanins, provide a solid foundation for researchers. Future studies should focus on the isolation of pure this compound to allow for a detailed characterization of its specific physicochemical properties, stability profile, and biological activities. Such research will enable a more complete understanding of the individual contributions of each betacyanin to the overall properties of Beetroot Red and could unveil novel applications for this compound in the food, pharmaceutical, and cosmetic industries.
References
- 1. Prebetanine | C24H26N2O16S | CID 102155793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infocons.org [infocons.org]
- 3. consoinfo.org [consoinfo.org]
- 4. Betalain - Wikipedia [en.wikipedia.org]
- 5. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0029411) [hmdb.ca]
- 11. Betanin - Wikipedia [en.wikipedia.org]
- 12. E162 – Beetroot Red, betanin | proE.info [proe.info]
- 13. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Betanin | C24H26N2O13 | CID 6540685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
A Technical Guide to Betalain Pigments with a Focus on Prebetanin
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of betalain pigments, with a special emphasis on the sulfated betacyanin, prebetanin. It covers the biosynthesis, physicochemical properties, and biological activities of these natural colorants, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key pathways using the DOT language.
Introduction to Betalains
Betalains are a class of water-soluble, nitrogen-containing pigments found predominantly in plants of the order Caryophyllales, where they replace anthocyanins, and in some higher fungi.[1][2] These pigments are responsible for the vibrant red-violet and yellow-orange colors of various fruits, flowers, leaves, and roots, such as those found in beetroot (Beta vulgaris).[1] Betalains are categorized into two main groups: the red-violet betacyanins and the yellow-orange betaxanthins.[3][4] Both classes share a common chromophore, betalamic acid.[3]
Betalains, particularly betanin, have garnered significant interest for their potent antioxidant, anti-inflammatory, and chemopreventive properties.[3][5] Their stability over a broader pH range compared to anthocyanins makes them attractive natural colorants for the food industry.[6]
This compound: A Sulfated Betacyanin
This compound is a derivative of betanin, specifically betanin-6'-O-sulfate.[4] It is classified as a betacyanin and contributes to the red-violet pigmentation of beetroot.[7][8] The presence of a sulfate group is expected to increase its water solubility compared to its non-sulfated counterpart, a common characteristic of sulfated natural compounds like flavonoids.[9]
Chemical Structure
The chemical formula for this compound is C₂₄H₂₆N₂O₁₆S. Its structure consists of the core betanin molecule with a sulfate group attached to the 6'-hydroxyl position of the glucose moiety.
Biosynthesis of Betalains
The biosynthesis of betalains originates from the amino acid tyrosine.[10] The pathway involves several key enzymatic steps leading to the formation of betalamic acid, the precursor for both betacyanins and betaxanthins.[10][11]
The general biosynthetic pathway for betalains is depicted below.
The final step in this compound formation is the sulfation of betanin. While the specific sulfotransferase enzyme responsible for this reaction in Beta vulgaris has not yet been definitively identified, it is the proposed mechanism.[12]
Physicochemical Properties
The stability of betalains is influenced by several factors, including pH, temperature, light, and water activity.[6][13] Generally, betalains are stable in a pH range of 3 to 7, with optimal stability for betanin between pH 5 and 6.[6][13] Thermal degradation typically occurs at temperatures above 50 °C.[13]
While specific data for this compound is limited, the presence of the sulfate group is expected to enhance its polarity and water solubility. The table below summarizes available quantitative data for this compound and other major betalains.
| Pigment | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε) | Stability |
| Betacyanins | |||
| Betanin | 538 | 60,000 L mol⁻¹ cm⁻¹ in water | Stable at pH 3-7; degrades above 50°C.[6][13] |
| This compound | 538 | Not reported | Stability data not specifically reported. |
| Isobetanin | 538 | Not reported | Similar stability profile to betanin. |
| Betaxanthins | |||
| Vulgaxanthin I | 477 | 48,000 L mol⁻¹ cm⁻¹ in water | Generally less stable than betacyanins. |
| Indicaxanthin | 482 | Not reported | Stability is influenced by pH and temperature. |
Table 1: Physicochemical Properties of Selected Betalains.
Quantitative Data
The content of this compound and other betalains can vary significantly among different beetroot cultivars. The following table presents data on the concentration of these pigments in yellow-colored beetroot accessions.
| Pigment | Concentration Range (mg/100 g) |
| This compound | 0.02 - 0.08 |
| Iothis compound | 0.01 - 0.19 |
| Betanin | 0.01 - 0.80 |
| Iobetanin | 0.56 - 0.64 |
Table 2: Betacyanin Content in Yellow-Colored Beetroot Varieties.[8]
Biological Activities and Signaling Pathways
Betalains exhibit a range of biological activities, with their antioxidant and anti-inflammatory properties being the most extensively studied.[3][5] These activities are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in inflammation and oxidative stress responses.
Antioxidant Activity
The antioxidant capacity of betalains is due to their ability to donate electrons and stabilize free radicals.[3] While specific studies on the antioxidant power of purified this compound are lacking, research on sulfated polysaccharides suggests that the presence of a sulfate group can enhance antioxidant activity.[14]
Anti-inflammatory Activity
Betalains have been shown to exert anti-inflammatory effects by modulating signaling pathways such as the NF-κB and Nrf2 pathways.[8][12]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Betalains can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[8]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Betalains can activate the Nrf2 pathway, which leads to the transcription of antioxidant and cytoprotective genes.[8]
The proposed mechanism of action of betalains on these signaling pathways is illustrated below.
Studies on other sulfated natural products, such as sulfated polysaccharides, have demonstrated potent anti-inflammatory activities, suggesting that this compound may also possess significant anti-inflammatory properties.[1][7][15]
Experimental Protocols
General Betalain Extraction Protocol for HPLC Analysis
This protocol provides a general method for the extraction of betalains from plant material, suitable for subsequent HPLC analysis.
Materials:
-
Fresh plant material (e.g., beetroot tissue)
-
Extraction solvent: 80% aqueous methanol containing 50 mM ascorbic acid
-
Centrifuge
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Homogenize fresh plant tissue in the extraction solvent (e.g., 1 g of tissue in 10 mL of solvent).
-
Protect the mixture from light and agitate at 4°C for at least 4 hours (or overnight).[7]
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Analysis of Betalains
Instrumentation:
-
HPLC system with a C18 reversed-phase column.
-
PDA detector monitoring at 538 nm (for betacyanins) and 480 nm (for betaxanthins).
Mobile Phase (Example Gradient):
-
Solvent A: 1% Formic acid in water
-
Solvent B: 1% Formic acid in acetonitrile
-
A linear gradient from 5% to 25% B over 30 minutes is a common starting point.
Note: The separation of sulfated compounds like this compound may require optimization of the mobile phase, potentially including the use of ion-pairing reagents to improve retention and resolution on a C18 column.
Conclusion and Future Directions
Betalains are a diverse group of natural pigments with significant potential in the food and pharmaceutical industries. This compound, as a sulfated derivative of the well-studied betanin, represents an intriguing molecule whose specific biological activities and physicochemical properties are yet to be fully elucidated. The presence of the sulfate group suggests potentially enhanced water solubility and modified bioactivity compared to betanin.
Future research should focus on:
-
The isolation and purification of this compound to enable detailed characterization.
-
The identification and characterization of the sulfotransferase enzyme responsible for this compound biosynthesis.
-
In-depth studies to quantify the antioxidant and anti-inflammatory activities of pure this compound and compare them to betanin.
-
Investigation into the specific effects of this compound on cellular signaling pathways to understand its unique pharmacological potential.
A deeper understanding of this compound will contribute to a more complete picture of betalain biochemistry and may unveil new applications for these vibrant and bioactive natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betalain Pigment Analysis: HPLC, Spectrophotometry, LC-MS [desklib.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Betalain quantification using HPLC [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
Methodological & Application
Application Notes & Protocols: Ultrasound-Assisted Extraction of Prebetanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prebetanin is a member of the betacyanin family, a class of red-violet pigments found in plants of the order Caryophyllales, most notably in beetroot (Beta vulgaris)[1][2]. Like other betalains, this compound is a water-soluble, nitrogen-containing compound with potential bioactive properties, including antioxidant and anti-inflammatory activities[2][3]. These properties make this compound a compound of interest for applications in the pharmaceutical, nutraceutical, and food industries.
Ultrasound-Assisted Extraction (UAE) is a highly efficient and green technology for the extraction of bioactive compounds from plant materials[4]. The application of ultrasonic waves creates acoustic cavitation, which disrupts plant cell walls, leading to enhanced mass transfer and increased extraction yields in shorter times and at lower temperatures compared to conventional methods[5].
These application notes provide a detailed protocol for the ultrasound-assisted extraction of this compound and other betacyanins from beetroot. The information is intended to guide researchers in developing efficient and optimized extraction processes.
Principle of Ultrasound-Assisted Extraction
Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create cavitation bubbles in a solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt the cell walls, facilitating the release of intracellular contents, such as this compound, into the solvent. This process enhances the extraction efficiency by increasing the surface area for mass transfer and improving solvent penetration[5].
Experimental Protocols
Materials and Equipment
-
Plant Material: Fresh or lyophilized beetroot (Beta vulgaris), finely ground.
-
Solvents:
-
Equipment:
General Protocol for Ultrasound-Assisted Extraction of Betacyanins (including this compound)
-
Sample Preparation:
-
Wash fresh beetroot thoroughly to remove any soil and debris.
-
Cut the beetroot into small pieces and freeze-dry (lyophilize) to obtain a dry powder[1]. This enhances extraction efficiency.
-
Alternatively, fresh beetroot can be homogenized into a paste.
-
-
Extraction:
-
Weigh a known amount of the powdered or homogenized beetroot material (e.g., 1 gram).
-
Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 to 1:30 g/mL).
-
Place the mixture in the ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 10-90 minutes) and temperature (e.g., 30-60°C)[1][5][9].
-
-
Separation and Clarification:
-
After extraction, separate the solid residue from the liquid extract by centrifugation (e.g., 5000 rpm for 15 minutes).
-
Filter the supernatant through an appropriate filter to remove any remaining fine particles.
-
-
Quantification:
-
Solvent Removal and Storage (Optional):
-
The solvent can be removed from the extract using a rotary evaporator under reduced pressure.
-
The resulting concentrated extract can be freeze-dried to obtain a stable powder.
-
Store the extract in a cool, dark, and dry place to prevent degradation.
-
Experimental Workflow Diagram
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Data Presentation: Optimization of Extraction Parameters
The efficiency of UAE is influenced by several parameters. The following tables summarize findings from various studies on the extraction of betacyanins from beetroot.
Table 1: Effect of Solvent and Temperature on Betacyanin Extraction
| Solvent System | Temperature (°C) | Extraction Time (min) | Betacyanin Yield (mg/g) | Reference |
| 25% Ethanol in Water | 52 | 90 | 4.24 | [1] |
| 30% Aqueous Ethanol | 30 | 30 | up to 3.06 | [1] |
| Water | 40 | 8 | 55.36 (from peel) | [5] |
| Choline Chloride:Citric Acid | Ambient | 38 | 111.93 (mg/100g) | [6] |
| Aqueous Solution | Not Specified | Not Specified | 16.1% increase vs. conventional | [4] |
Table 2: Comparison of UAE with Conventional Extraction
| Extraction Method | Betacyanin Concentration Increase | Reference |
| Ultrasound-Assisted Extraction | 16.1% | [4] |
| Conventional Maceration | Baseline | [4] |
Biological Activity and Signaling Pathways
Betacyanins, including betanin, have been reported to exhibit significant biological activities, which are likely shared by this compound due to structural similarities.
Antioxidant and Anti-inflammatory Activity
Betanin is a potent scavenger of reactive oxygen species (ROS) and can modulate signaling pathways involved in oxidative stress and inflammation[10][11]. One of the key pathways influenced by betanin is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[12][13].
Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or certain bioactive compounds like betanin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes[10][13].
Nrf2 Signaling Pathway Diagram
Caption: Nrf2-Mediated Antioxidant Response Pathway.
Conclusion
Ultrasound-assisted extraction is an effective and environmentally friendly method for obtaining this compound and other betacyanins from beetroot. The optimized protocols can significantly enhance extraction yields while reducing processing time and solvent consumption. The potential biological activities of these compounds, particularly their influence on the Nrf2 signaling pathway, make them promising candidates for further research and development in the pharmaceutical and nutraceutical fields. Researchers are encouraged to use the provided protocols as a starting point and to further optimize the conditions for their specific applications.
References
- 1. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits [mdpi.com]
- 13. Traversing through the cell signaling pathways of neuroprotection by betanin: therapeutic relevance to Alzheimer's Disease and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Prebetanin using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prebetanin is a member of the betacyanin family, a class of water-soluble nitrogenous pigments responsible for the red-violet hues observed in plants of the Caryophyllales order, most notably in beetroot (Beta vulgaris)[1][2]. Like other betacyanins, this compound is an aromatic indole derivative synthesized from tyrosine[3]. These pigments are of significant interest to the pharmaceutical and food industries due to their potent antioxidant, anti-inflammatory, and potential chemopreventive properties[4][5][6]. The biological activities of betacyanins are largely attributed to their ability to scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in inflammation and cellular defense, such as the Nrf2-ARE and NF-κB pathways[2][4].
The purification of this compound from its natural sources is a critical step for its characterization, evaluation of its biological activity, and potential development as a therapeutic agent. Column chromatography is a versatile and widely used technique for the separation and purification of betacyanins from complex plant extracts[7]. This document provides detailed application notes and protocols for the purification of this compound using various column chromatography methods.
Data Presentation
The efficiency of a purification protocol is determined by several quantitative parameters. The following table summarizes typical yields obtained for the purification of betacyanins from beetroot using different chromatographic techniques. These values can serve as a benchmark for the purification of this compound.
| Purification Method | Starting Material | Yield of Betacyanins | Purity | Reference |
| Normal Phase Column Chromatography | 100 g of red beetroot | 500 ± 22 mg | Not Specified | [2] |
| Reversed-Phase HPLC | Fresh beetroot | 0.13 mg/g | High | [8] |
| Ion Exchange Chromatography | 100 g of fresh beetroot | 89.1 mg | Not Specified | [9] |
| Gel Filtration Chromatography (Sephadex) | Beetroot extract | 15–50 mg / 100g | Not Specified | [2] |
| Flash Chromatography | Red beetroot powder | 14.7 ± 2.7 mg / 100g | ~99% | [4] |
Experimental Protocols
Important Considerations for Betacyanin Stability:
Betacyanins, including this compound, are sensitive to environmental factors. To ensure the integrity of the molecule throughout the purification process, the following precautions should be taken:
-
pH: Maintain a pH between 4.0 and 6.0, as this is the range of greatest stability for betanin[10][11].
-
Temperature: Perform all steps at low temperatures (e.g., 4°C) to minimize thermal degradation[8][10].
-
Light and Oxygen: Protect the samples from light and exposure to oxygen by using amber-colored glassware and nitrogen bubbling where possible[11][12]. The addition of antioxidants like ascorbic acid (e.g., 50 mM) to extraction solvents can also enhance stability.
Protocol 1: Extraction of Crude Betacyanin Extract from Beetroot
This initial step is crucial for obtaining a crude extract enriched with betacyanins, including this compound, which will be the starting material for chromatographic purification.
Materials and Reagents:
-
Fresh red beetroot
-
Methanol/water (80/20 v/v) with 50 mM ascorbic acid
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Wash and chop fresh red beetroots.
-
Extract the chopped beetroots with a methanol/water (80/20 v/v) solution containing 50 mM ascorbic acid at a solid-to-liquid ratio of 1:5 (g/mL).
-
Stir the mixture continuously for 30 minutes, protecting it from light and bubbling nitrogen through the solvent if possible.
-
Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to pellet the solid plant material.
-
Carefully decant and collect the supernatant, which contains the crude betacyanin extract.
-
Filter the supernatant to remove any remaining fine particles.
-
The crude extract is now ready for column chromatography.
Protocol 2: Purification of this compound using Normal Phase Column Chromatography
This protocol is effective for obtaining a high yield of betacyanins.
Materials and Reagents:
-
Crude betacyanin extract
-
Silica gel for column chromatography
-
Elution solvent: Methanol/water/glacial acetic acid (9/0.3/0.7 v/v/v)
-
Chromatography column
-
Fraction collector
Procedure:
-
Prepare a slurry of silica gel in the elution solvent and pack the chromatography column.
-
Equilibrate the column by washing it with at least two column volumes of the elution solvent.
-
Concentrate the crude betacyanin extract under reduced pressure.
-
Adsorb the concentrated extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried extract-silica mixture onto the top of the prepared column.
-
Begin the elution with the methanol/water/glacial acetic acid solvent mixture.
-
Collect fractions using a fraction collector.
-
Monitor the fractions for the presence of the red-violet this compound pigment visually and by measuring the absorbance at approximately 538 nm[13].
-
Pool the fractions containing the purified this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers high resolution and is suitable for obtaining highly pure fractions of this compound.
Materials and Reagents:
-
Crude betacyanin extract, filtered through a 0.45 µm filter
-
C18 HPLC column (analytical or semi-preparative)
-
Mobile Phase A: Water with 0.1% (v/v) acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) acetic acid
-
HPLC system with a diode array detector (DAD) or UV-Vis detector
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).
-
Inject the filtered crude betacyanin extract onto the column.
-
Elute the compounds using a gradient. A typical gradient could be:
-
0-5 min: 100% A
-
5-35 min: Linear gradient to 30% B
-
35-40 min: Linear gradient to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: Return to 100% A
-
-
Set the flow rate according to the column specifications (e.g., 1 mL/min for an analytical column).
-
Monitor the elution at 538 nm to detect this compound.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under vacuum.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by Betacyanins
Caption: Modulation of Nrf2 and NF-κB signaling pathways by betacyanins.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. mdpi.com [mdpi.com]
- 3. Betalain - Wikipedia [en.wikipedia.org]
- 4. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Application of Betalains: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Determination of Betacyanins in Fruit Extracts of Melocactus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Prebetanin using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prebetanin is a betacyanin, a natural red-violet pigment found in various plants, including beetroot (Beta vulgaris) and amaranth (Amaranthus cruentus).[1] As a member of the betalain family of pigments, this compound is of increasing interest to researchers in the food science, pharmaceutical, and cosmetic industries due to its potential antioxidant and anti-inflammatory properties.[2] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of betalains from various matrices.[3][4][5][6] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method coupled with UV-Vis detection.
Chemical Structure
This compound is a glycosidic pigment, and its structure is characterized by a betanidin core linked to a sugar moiety.[7]
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from plant material. The specific steps may require optimization depending on the sample matrix.
-
Materials:
-
Plant tissue (e.g., beetroot, amaranth leaves)
-
Extraction Solvent: 80% aqueous methanol containing 50 mM ascorbic acid[1]
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh approximately 1 gram of fresh plant material.
-
Freeze the sample with liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Transfer the powdered sample to a centrifuge tube.
-
Add 10 mL of pre-chilled Extraction Solvent to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Protect the sample from light and store at 4°C for at least 4 hours (or overnight) to allow for complete extraction.[1]
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | 0-5 min: 5% B5-20 min: 5-30% B20-25 min: 30-50% B25-30 min: 50-5% B (return to initial conditions)30-35 min: 5% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 538 nm (for betacyanins) |
| Injection Volume | 20 µL |
Data Presentation
The following table summarizes the expected retention time for this compound and other related betacyanins based on literature data. Actual retention times may vary depending on the specific HPLC system and conditions used.
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) |
| This compound | 3.19 | 630.10 |
| Betanin | ~3.93 | 550.47 |
| Isobetanin | ~6.76 | 550.47 |
Note: The retention times are based on a specific LC-MS method and may differ from the protocol provided in this application note. They are presented here for comparative purposes.
Method Validation (Representative Data)
A comprehensive method validation should be performed to ensure the reliability of the results. The following table provides representative performance data for the HPLC analysis of betacyanins, which can be used as a benchmark for the analysis of this compound.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 2.00 - 5.74 nmol/L[8] |
| Limit of Quantification (LOQ) | 6.00 - 17.22 nmol/L[8] |
| Precision (%RSD) | < 5% |
| Recovery | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Signaling Pathway
Caption: Putative antioxidant signaling pathway involving this compound.
References
- 1. Betalain quantification using HPLC [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC characterization of betalains from plants in the amaranthaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Identification of Prebetanin using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prebetanin is a sulfur-containing betacyanin, a class of water-soluble nitrogenous pigments found in certain plants.[1] As with other betalains, there is growing interest in the potential biological activities of this compound, necessitating reliable analytical methods for its identification and characterization. This application note provides a detailed protocol for the identification of this compound in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The method leverages the separation capabilities of high-performance liquid chromatography (HPLC) coupled with the sensitive and specific detection of tandem mass spectrometry (MS/MS).
This compound has a molecular formula of C24H26N2O16S and a monoisotopic mass of 631.1076 Da.[1] The identification is based on a combination of its chromatographic retention time and its characteristic mass spectral fragmentation pattern.
Experimental Protocols
Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)
A method compatible with mass spectrometry sample preparation is Matrix Solid-Phase Dispersion (MSPD).[1] This technique is effective for extracting betalains from plant matrices.
Materials:
-
Plant tissue (e.g., beetroot, red pitaya)
-
C18 sorbent
-
Mortar and pestle
-
Methanol (80% aqueous solution) acidified with 5% formic acid (v/v)
-
Centrifuge and centrifuge tubes
-
0.2 µm syringe filters
Protocol:
-
Weigh 0.5 g of fresh plant tissue and place it in a mortar.
-
Add 1 g of C18 sorbent to the mortar.
-
Grind the tissue and sorbent together with a pestle until a homogeneous mixture is obtained.
-
Transfer the mixture to a suitable extraction column or cartridge.
-
Wash the column with a non-polar solvent to remove interfering compounds.
-
Elute the betalains, including this compound, with 10 mL of acidified 80% methanol.
-
Collect the eluate and centrifuge to pellet any solid debris.
-
Filter the supernatant through a 0.2 µm syringe filter into an LC vial for analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient can be optimized, for example, starting with a low percentage of B and increasing to elute compounds of increasing hydrophobicity. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5-40% B
-
25-30 min: 40-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90-5% B (return to initial conditions)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) monitoring at 535 nm for betacyanins.
Mass Spectrometry (MS) Method
Instrumentation:
-
Mass spectrometer capable of MS/MS (e.g., Quadrupole Time-of-Flight or Triple Quadrupole)
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 4.5 kV
-
Capillary Temperature: 250 °C[2]
-
Gas: Nitrogen (N2) can be used as the nebulizing and drying gas.[2]
-
Collision Gas: Argon for Collision-Induced Dissociation (CID)[2]
-
Acquisition Mode:
-
Full Scan (MS1): Acquire data in the m/z range of 100-1000 to detect the protonated molecular ion of this compound ([M+H]+).
-
Tandem MS (MS/MS): Select the precursor ion of this compound (m/z 631.1076) for fragmentation and acquire the product ion spectrum.
-
Data Presentation
The identification of this compound is confirmed by comparing the retention time and the acquired mass spectral data with known values.
Table 1: Quantitative Data for this compound Identification
| Parameter | Expected Value |
| Chemical Formula | C24H26N2O16S[1] |
| Monoisotopic Mass | 631.1076 Da[1] |
| Protonated Molecule [M+H]+ | 631.1052 m/z[1] |
| Retention Time (approx.) | 3.19 min[1] |
| Key MS/MS Fragment Ions (m/z) | 389.09, 345.10, 343.09, 299.10, 297.08, 281.09, 269.09, 255.11, 253.09, 194.04, 166.05, 178.05, 176.07, 150.05, 138.05, 132.04[1] |
Experimental Workflow Diagram
Caption: Workflow for the identification of this compound.
Conclusion
This application note provides a comprehensive LC-MS method for the reliable identification of this compound in plant samples. The combination of chromatographic separation and mass spectrometric detection offers high sensitivity and specificity. The provided protocol and data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in studying this compound and other related betalains.
References
- 1. In Silico Mass Spectrometric Fragmentation and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Betalainic Fingerprinting: Identification of Betalains in Red Pitaya - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Determination of Betacyanins in Fruit Extracts of Melocactus Species - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Prebetanin in Plant Extracts: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prebetanin is a naturally occurring betacyanin, a class of red-violet betalain pigments found in various plant species, most notably in beetroot (Beta vulgaris).[1][2][3] As water-soluble nitrogenous pigments, betalains are of significant interest to the food, cosmetic, and pharmaceutical industries due to their vibrant color and, more importantly, their potential health benefits.[4] Emerging research has highlighted the potent antioxidant and anti-inflammatory properties of betalains, suggesting their potential role in mitigating oxidative stress-related diseases.[5]
This compound, alongside betanin and other betacyanins, contributes to the overall biological activity of plant extracts.[1][3] The quantification of this compound is therefore crucial for the standardization of plant extracts, ensuring consistent quality and efficacy for their use in functional foods, dietary supplements, and pharmaceutical preparations. This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant materials, tailored for researchers, scientists, and professionals in drug development.
Extraction of this compound from Plant Material
The effective extraction of this compound from plant matrices is the foundational step for accurate quantification. A variety of methods have been developed, each with its own advantages in terms of efficiency, solvent consumption, and preservation of the target compound.
Conventional Solvent Extraction
Conventional solid-liquid extraction remains a widely used method due to its simplicity.
-
Protocol:
-
Sample Preparation: Fresh plant material (e.g., beetroot) is washed, cut into small pieces, and lyophilized (freeze-dried) to obtain a dry powder.[1]
-
Solvent Selection: An aqueous solution of ethanol (30-80% v/v) or methanol is commonly used.[1][6] The solvent is often acidified to a pH of 4.0-6.0 with formic acid or citric acid to enhance betalain stability.[1]
-
Extraction Process: The powdered plant material is mixed with the extraction solvent at a specified solid-to-liquid ratio and agitated (e.g., using an orbital shaker or magnetic stirrer) for a defined period (e.g., 30-90 minutes).[1][2]
-
Separation: The mixture is then centrifuged or filtered to separate the solid plant debris from the liquid extract containing this compound.
-
Concentration: The extract can be concentrated under vacuum to remove the solvent.
-
Ultrasound-Assisted Extraction (UAE)
UAE is a modern technique that utilizes ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.[1][7]
-
Protocol:
-
Sample and Solvent: Prepare the sample and select the solvent as described in the conventional method. A 30% aqueous ethanol solution has been found to be effective.[1]
-
Ultrasonication: The mixture of powdered plant material and solvent is placed in an ultrasonic bath.
-
Optimization: Key parameters to optimize include temperature (e.g., 30-52°C), time (e.g., 30-90 minutes), and ultrasound frequency.[1]
-
Post-Extraction: Follow the separation and concentration steps as in the conventional method.
-
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Protocol:
-
Sample and Solvent: Prepare the sample and solvent. A mixture of ethanol and water (1:1) with the addition of an antioxidant like ascorbic acid can be used.[1]
-
Microwave Treatment: The sample and solvent mixture is subjected to microwave irradiation in a specialized extractor.
-
Parameter Control: Power, temperature, and extraction time are critical parameters to control for optimal extraction and to prevent degradation of this compound.
-
Recovery: The extract is recovered and processed as in other methods.
-
Enzyme-Assisted Extraction (EAE)
EAE utilizes enzymes to break down the plant cell walls, facilitating the release of intracellular compounds like this compound.
-
Protocol:
-
Enzyme Selection: Enzymes such as cellulases, pectinases, or xylanases are chosen based on the plant matrix composition.[7]
-
Incubation: The powdered plant material is incubated with the selected enzyme in a buffer solution under optimal conditions of temperature and pH.
-
Extraction: After enzymatic treatment, a conventional or ultrasound-assisted extraction is performed.
-
Quantification of this compound
Accurate quantification of this compound requires sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of betalains.[8][9]
-
Protocol:
-
Sample Preparation: The plant extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[1]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an acidic aqueous phase (e.g., water with formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: Detection is performed using a Diode Array Detector (DAD) or a UV-Vis detector at the maximum absorption wavelength for betacyanins, which is around 538 nm.[10][11]
-
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from a this compound standard of known concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the precise identification and quantification of this compound, even at low concentrations.[1][12]
-
Protocol:
-
LC Conditions: The liquid chromatography setup is similar to that used for HPLC.
-
Mass Spectrometry Conditions:
-
Quantification: Quantification is performed using selected ion monitoring (SIM) or by constructing a calibration curve from a standard.
-
Spectrophotometry
While less specific than chromatographic methods, spectrophotometry can be used for the rapid estimation of total betacyanin content, which includes this compound.
-
Protocol:
-
Sample Preparation: The plant extract is diluted with a suitable buffer.
-
Measurement: The absorbance of the diluted extract is measured at the maximum absorption wavelength for betacyanins (~538 nm) and at a wavelength for impurity correction (e.g., 600 nm).[10]
-
Calculation: The betacyanin content is calculated using the Beer-Lambert law, with a known molar extinction coefficient for betanin.[13][10]
-
Data Presentation
The following tables summarize quantitative data for betalains, including betacyanins (the class to which this compound belongs), from various plant sources and extraction methods.
Table 1: Betacyanin Content in Beetroot (Beta vulgaris) Parts
| Beetroot Part | Betacyanin Content (mg/g Dry Weight) | Reference |
| Peel | 11.83 - 20.93 | [14] |
| Flesh | 4.13 - 5.25 | [14] |
| Pomace | 2.20 - 5.19 | [7] |
| Petiole | 0.85 - 11.10 | [14] |
Table 2: Comparison of Extraction Methods for Total Betalains from Beetroot Pomace
| Extraction Method | Total Betalains (mg/g) | Reference |
| Conventional Extraction (CE) | Lower Yield | [7] |
| Enzyme-Assisted Extraction (EAE) | Moderate Yield | [7] |
| Ultrasound-Assisted Extraction (UAE) | 36% increase vs. CE/EAE | [7] |
Experimental Workflows and Signaling Pathways
Diagrams
Caption: General experimental workflow for the extraction and quantification of this compound.
Caption: Simplified biosynthetic pathway of betalains, including this compound.
Caption: Proposed antioxidant signaling pathway of this compound via Nrf2 activation.
Biological Activity and Signaling Pathways of this compound
While specific research on this compound is limited, its biological activities can be inferred from studies on betacyanins, particularly betanin. Betacyanins are recognized for their potent antioxidant and anti-inflammatory effects.[13]
Antioxidant Activity
The antioxidant capacity of betacyanins like this compound is attributed to their ability to donate electrons and scavenge reactive oxygen species (ROS). This activity is central to their protective effects against oxidative stress. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][7] Under conditions of oxidative stress, betacyanins can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the increased expression of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][7]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Betalains have demonstrated anti-inflammatory properties by modulating key signaling pathways. They have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6] By suppressing the NF-κB pathway, betacyanins can effectively reduce the inflammatory response. Additionally, modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway contributes to their anti-inflammatory effects.[2]
Conclusion
The accurate quantification of this compound in plant extracts is essential for the development of high-quality, standardized products for the pharmaceutical, nutraceutical, and food industries. This application note provides a comprehensive overview of the methodologies for the extraction and quantification of this compound, with a focus on robust and sensitive techniques such as HPLC and LC-MS. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the study and application of this promising bioactive compound. Further research into the specific biological activities and mechanisms of action of purified this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits [mdpi.com]
- 2. Anti-inflammatory activity of betalains: A comprehensive review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Application of Betalains: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Antioxidant Activity of Betanin, Betanidin and Respective C15-Epimers via Shape Theory, Molecular Dynamics, Density Functional Theory and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for FRAP Assay of Prebetanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prebetanin, a member of the betacyanin family of red-violet pigments found in beetroot, is recognized for its potential antioxidant properties. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used spectrophotometric method to assess the total antioxidant capacity of a substance. This document provides a detailed protocol for conducting the FRAP assay to evaluate the antioxidant potential of this compound. The principle of the FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants at a low pH. This reduction results in the formation of a blue-colored complex, the absorbance of which is measured at 593 nm. The intensity of the color is directly proportional to the antioxidant capacity of the sample.
Key Experimental Considerations for this compound
-
Solubility: this compound is a water-soluble pigment, therefore, aqueous solutions should be used for sample preparation.
-
pH Stability: Betacyanins, including this compound, are stable in a pH range of 3 to 7. The FRAP assay is performed at a pH of 3.6, which is within the stable range for this compound.
-
Concentration: The concentration of the this compound solution should be optimized to ensure that the absorbance reading falls within the linear range of the standard curve. A pilot experiment with a series of dilutions is recommended.
Data Presentation
The antioxidant capacity of this compound is typically expressed as Ferrous Sulfate Equivalents (FSE) or Trolox Equivalents (TE). The following table provides reference FRAP values for related betacyanin compounds and beetroot extracts to serve as a benchmark for experimental results.
| Sample | FRAP Value (µM Fe(II)/g) | Reference |
| Beetroot Variety 1 | 196.4 | [1] |
| Beetroot Variety 2 | 702.57 | [1] |
| Betanin (general) | Each molecule reduces two Fe(III) ions | [2] |
Note: The FRAP values for beetroot varieties represent the total antioxidant capacity of the extract, which includes a mixture of compounds. The value for betanin provides a stoichiometric relationship.
Experimental Protocol: FRAP Assay for this compound
Materials and Reagents
-
This compound sample
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Hydrochloric acid (HCl)
-
Sodium acetate trihydrate (C₂H₃NaO₂·3H₂O)
-
Glacial acetic acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Trolox for standard curve
-
Distilled water
-
Spectrophotometer (capable of reading at 593 nm)
-
Water bath
-
Micropipettes and tips
-
Test tubes or 96-well microplate
Preparation of Solutions
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Add 16 mL of glacial acetic acid and adjust the final volume to 1 L with distilled water. Check and adjust the pH to 3.6.
-
TPTZ Solution (10 mM): Dissolve 0.031 g of TPTZ in 10 mL of 40 mM HCl. This solution should be prepared fresh.
-
Ferric Chloride Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water. This solution should be prepared fresh.
-
FRAP Reagent (Working Solution): Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio (e.g., 25 mL acetate buffer + 2.5 mL TPTZ solution + 2.5 mL FeCl₃ solution). The freshly prepared reagent should be a clear, yellow-to-light-brown color. Warm the FRAP reagent to 37°C in a water bath before use.
-
Ferrous Sulfate Standard Stock Solution (1 mM): Dissolve 0.278 g of FeSO₄·7H₂O in 1 L of distilled water. From this stock solution, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water to construct a standard curve.
-
This compound Sample Solution: Prepare a stock solution of this compound in distilled water. A starting concentration of 1 mg/mL is recommended. Perform serial dilutions to find a concentration that gives an absorbance reading within the range of the standard curve. A preliminary 1:10 dilution is a good starting point based on literature for similar compounds.[3]
Assay Procedure
-
Standard Curve Preparation:
-
Add 30 µL of each ferrous sulfate standard dilution to separate test tubes or wells of a microplate.
-
Add 90 µL of distilled water.
-
Add 900 µL of the pre-warmed FRAP reagent.
-
Mix well and incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm against a blank (30 µL distilled water instead of the standard).
-
-
Sample Analysis:
-
Add 30 µL of the this compound sample solution to a test tube or well.
-
Add 90 µL of distilled water.
-
Add 900 µL of the pre-warmed FRAP reagent.
-
Mix well and incubate at 37°C for 4 minutes.[3]
-
Measure the absorbance at 593 nm against a blank.
-
Perform all measurements in triplicate.
-
Data Analysis and Calculation
-
Construct the Standard Curve: Plot the absorbance values of the ferrous sulfate standards against their corresponding concentrations (µM).
-
Determine the FRAP Value of the Sample: Use the linear regression equation from the standard curve (y = mx + c, where y is absorbance, m is the slope, and x is the concentration) to calculate the concentration of Fe²⁺ equivalents in the this compound sample.
-
Express the Results: The FRAP value of the this compound sample is expressed as µmol of Fe²⁺ equivalents per gram of the sample (µmol FSE/g).
FRAP Value (µmol FSE/g) = (Concentration from standard curve (µM) × Dilution Factor) / (Initial concentration of this compound sample (g/L))
Mandatory Visualization
Below are diagrams illustrating the signaling pathway of the FRAP assay and the experimental workflow.
Caption: Principle of the FRAP Assay.
Caption: Experimental Workflow for FRAP Assay of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Antioxidant Activity of Betanin, Betanidin and Respective C15-Epimers via Shape Theory, Molecular Dynamics, Density Functional Theory and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Prebetanin Antioxidant Capacity using the ORAC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism.[1][2] An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress.[1] This state of elevated oxidative stress is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1] Antioxidants are compounds that can neutralize free radicals, thus mitigating oxidative damage.
The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method used to assess the antioxidant capacity of various substances, including natural products, pharmaceuticals, and food ingredients.[2][3][4][5] The assay measures the ability of a compound to quench peroxyl radicals, which are biologically relevant free radicals.[5] This method is valued for its biological relevance as it utilizes a peroxyl radical generator and measures the inhibition of its oxidative action over time.[5][6][7]
Prebetanin is a betacyanin, a class of red-violet pigments found in beetroot and other plants.[8][9][10] Betalains, including betanin and its isomers like this compound, are known to possess potent antioxidant properties.[11][12] The ORAC assay is a suitable method to quantify the antioxidant capacity of this compound and compare it to other antioxidants. This document provides detailed application notes and protocols for utilizing the ORAC assay to measure the antioxidant capacity of this compound.
Principle of the ORAC Assay
The ORAC assay is a hydrogen atom transfer (HAT) based method.[1][13] The core principle involves the generation of peroxyl radicals from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[2][3][14] These peroxyl radicals then quench the fluorescence of a probe molecule, most commonly fluorescein.[3][14] In the presence of an antioxidant, such as this compound, the antioxidant will preferentially scavenge the peroxyl radicals, thereby protecting the fluorescent probe from degradation and preserving its fluorescence.
The fluorescence decay is monitored over time using a fluorescence microplate reader. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[2][13][15] The net AUC is determined by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample. This net AUC is then compared to a standard curve generated with a known antioxidant, typically Trolox, a water-soluble analog of vitamin E.[2][3] The results are expressed as Trolox Equivalents (TE) per unit of the sample (e.g., µmol TE/g).[2]
Experimental Workflow
The following diagram illustrates the general workflow of the ORAC assay.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
Cell-based Assays for Prebetanin Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prebetanin, a stereoisomer of betanin, belongs to the betalain family of pigments. While research on this compound is emerging, the closely related compound betanin has demonstrated significant antioxidant, anti-inflammatory, and anticancer properties in a variety of cell-based models.[1][2][3] These application notes provide a framework for evaluating the bioactivity of this compound using established cell-based assays, drawing upon the existing knowledge of betanin as a starting point. The following protocols are designed to be adaptable for the specific research questions and cell models used in your laboratory.
The primary proposed mechanisms of action for betalains involve the modulation of key signaling pathways, including the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the activation of the antioxidant response element (ARE) via the nuclear factor erythroid 2-related factor 2 (Nrf2).[4]
Data Presentation: Bioactivity of Betanin (as a proxy for this compound)
Due to the limited availability of quantitative data for this compound, the following tables summarize the reported bioactivity of its isomer, betanin. These values can serve as a benchmark for initial dose-ranging studies with this compound.
Table 1: Anticancer Activity of Betanin and Betanin-Enriched Extracts
| Cell Line | Assay Type | Compound | IC50 Value | Duration | Reference |
| MCF-7 (Breast Cancer) | Not Specified | Betanin/isobetanin extract | Not specified, but showed inhibition | Not Specified | [5] |
| HT-29 (Colon Cancer) | Not Specified | Betanin | 64 µg/mL | 48 h | [5] |
| Caco-2 (Colon Cancer) | Not Specified | Betanin | 90 µg/mL | 48 h | [5] |
| PC12 (Pheochromocytoma) | Not Specified | Betanin | Protective effect at 10, 20, and 50 µM | 24 h (pretreatment) | [6] |
| SCC131 & SCC4 (Oral Squamous Carcinoma) | MTT Assay | Betanin | Dose-dependent inhibition | Not Specified | [2] |
Table 2: Anti-inflammatory Activity of Betanin
| Cell Line | Assay Type | Parameter Measured | Inhibition | Concentration | Reference |
| RAW 264.7 (Macrophage) | Griess Assay | Nitric Oxide (NO) Production | >90% inhibition at 50 µM | 1-50 µM | [7] |
| RAW 264.7 (Macrophage) | ELISA | Prostaglandin E2 (PGE2) | Significant inhibition | 1-50 µM | [4] |
| RAW 264.7 (Macrophage) | Western Blot | NF-κB Nuclear Translocation | 24% decrease | 25 µM | [7] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
NF-κB Activation Assay (Western Blot for Nuclear Translocation)
This protocol assesses the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
Materials:
-
This compound
-
RAW 264.7 or other suitable cell line
-
Complete cell culture medium
-
LPS
-
Nuclear and cytoplasmic extraction reagents
-
Primary antibodies (anti-NF-κB p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.
-
Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against NF-κB p65. Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.
Mandatory Visualizations
Caption: General experimental workflow for assessing this compound bioactivity.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
References
- 1. Anti-inflammatory activity of betalain-rich dye of Beta vulgaris: effect on edema, leukocyte recruitment, superoxide anion and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betanin alleviates inflammation and ameliorates apoptosis on human oral squamous cancer cells SCC131 and SCC4 through the NF-κB/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits [mdpi.com]
- 4. sciepub.com [sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mitigation of LPS-Induced Inflammatory Responses Via Inhibition of NF-kB and MAPK Signaling Pathways by Betanin, a Coloring Agent [pubs.sciepub.com]
Application Notes: Prebetanin as a Natural Dye in Laboratory Settings
Introduction
Prebetanin is a vibrant red-violet betacyanin pigment found in the berries of the pokeweed plant (Phytolacca americana)[1][2]. As a member of the betalain family of pigments, this compound offers a natural, eco-friendly alternative to synthetic dyes commonly used in laboratory staining procedures[1]. Notably, its chemical structure, which includes a sulfonic acid group in addition to carboxylic acids, enhances its properties as an acid dye, resulting in more intense coloration compared to other betacyanins like betanin from beetroot[1][2]. These characteristics make this compound a promising candidate for various laboratory applications, particularly as a biological stain for histological and mycological specimens[1].
Physicochemical Properties and Stability
This compound is a water-soluble pigment[3]. The stability of betalains, including this compound, is influenced by several factors such as pH, temperature, light, and the presence of oxygen. Generally, betalains are relatively stable in a pH range of 3 to 7[4]. For betanin, the most common betacyanin, optimal stability is typically observed between pH 4.0 and 6.0[4]. Thermal degradation of betalains often follows first-order reaction kinetics, with stability decreasing as temperature increases. It is recommended to store this compound solutions in dark conditions and at low temperatures to maximize their shelf life.
| Parameter | Value/Characteristic | Source |
| Source | Phytolacca americana (Pokeweed) berries | [1][2] |
| Chemical Class | Betalain (Betacyanin) | [1] |
| Color | Red-Violet | [1] |
| Key Structural Feature | Presence of a sulfonic acid group | [1][2] |
| Solubility | Water-soluble | [3] |
| Optimal pH Stability (General Betacyanins) | 4.0 - 6.0 | [4] |
| Primary Laboratory Application | Histological and Mycological Counterstain | [1] |
Mechanism of Staining
This compound functions as an acid dye, binding to cationic (basic) components within cells and tissues. Its anionic carboxylate and sulfonate groups form electrostatic interactions with positively charged proteins and other macromolecules in the cytoplasm, muscle fibers, collagen, and erythrocytes[1][2]. This binding mechanism is analogous to that of eosin, a commonly used synthetic counterstain in histology. The presence of the sulfonic acid group in this compound is thought to contribute to a stronger binding affinity and more intense staining compared to betacyanins lacking this feature[1][2].
Figure 1. Conceptual diagram of this compound's staining mechanism.
Protocols: Preparation and Use of this compound Dye
Important Safety Note: All parts of the Phytolacca americana plant are considered toxic to humans and mammals if ingested. The juice from the berries can also cause skin irritation in sensitive individuals. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling pokeweed berries and their extracts[5].
Protocol 1: Extraction and Preparation of this compound Stock Solution
This protocol describes the preparation of a crude this compound extract from fresh or frozen pokeweed berries.
Materials:
-
Ripe pokeweed (Phytolacca americana) berries
-
Methanol or Ethanol (70-95%)
-
Distilled water
-
Beakers and graduated cylinders
-
Mortar and pestle or blender
-
Cheesecloth and filter paper (e.g., Whatman No. 1)
-
Centrifuge and centrifuge tubes (optional)
-
Storage bottles (amber glass recommended)
-
pH meter and adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH)
Procedure:
-
Berry Preparation: Harvest ripe, dark purple pokeweed berries. Wash them thoroughly with distilled water to remove any debris[6].
-
Homogenization: Weigh the berries and place them in a mortar or blender. Add a solvent of aqueous alcohol (e.g., 70% ethanol) at a ratio of approximately 1:3 (w/v) (e.g., 10g of berries to 30mL of solvent). Grind or blend the berries until a homogenous pulp is formed.
-
Extraction: Transfer the pulp to a beaker and allow it to macerate for 2-4 hours at room temperature, protected from direct light.
-
Filtration: Filter the mixture first through several layers of cheesecloth to remove larger solids. Then, filter the resulting liquid through filter paper to obtain a clear, intensely colored extract. For a finer clarification, the extract can be centrifuged at 5000 x g for 15 minutes, and the supernatant collected.
-
Storage: Transfer the filtered this compound extract into a labeled amber glass bottle and store it in a refrigerator (4°C) until use. For longer-term storage, freezing (-20°C) is recommended.
Protocol 2: Histological Staining (this compound as an Eosin Substitute)
This protocol outlines the use of a this compound solution as a counterstain for Harris' hematoxylin in a standard paraffin-embedded tissue staining procedure.
Materials:
-
This compound stock solution (from Protocol 1)
-
Harris' hematoxylin solution
-
Deparaffinized and rehydrated tissue sections on slides
-
1% Acid alcohol
-
Bluing reagent (e.g., 0.2% ammonia water or Scott's tap water substitute)
-
Graded alcohols (70%, 95%, 100%) for dehydration
-
Clearing agent (e.g., xylene)
-
Mounting medium and coverslips
Procedure:
-
Stain Preparation: Dilute the this compound stock solution with distilled water or 70% ethanol to achieve the desired intensity. Adjust the pH of the staining solution to between 4.1 and 5.3 using a pH meter and dilute acid or base[1][2]. A pH of 4.1 often yields more intense coloration[7].
-
Nuclear Staining:
-
Immerse the rehydrated slides in Harris' hematoxylin solution for 5-8 minutes[8].
-
Rinse well in running tap water[8].
-
Differentiate briefly (a few seconds) in 1% acid alcohol[8].
-
Wash in running tap water[8].
-
Blue the sections in a suitable bluing reagent for 30-60 seconds[8].
-
Wash in running tap water for 2-5 minutes[8].
-
-
Counterstaining with this compound:
-
Immerse the slides in the pH-adjusted this compound staining solution for 3-10 minutes. The optimal time may need to be determined empirically based on tissue type and desired staining intensity.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols: 95% ethanol (2 changes, 2 minutes each), followed by 100% ethanol (2 changes, 2 minutes each).
-
Clear the sections in xylene (2 changes, 5 minutes each)[8].
-
Mount with a xylene-based mounting medium.
-
Expected Results:
-
Nuclei: Blue to purple
-
Cytoplasm, muscle, collagen, erythrocytes: Varying shades of red to violet[1][2]
Protocol 3: Mycological Staining
This protocol adapts the this compound stain for visualizing fungal elements in cultures.
Materials:
-
This compound stock solution (from Protocol 1)
-
Methanol
-
Slides with cultured mycological specimens
-
Mounting medium (e.g., lactophenol cotton blue as a comparison or a clear mounting medium)
Procedure:
-
Stain Preparation: Prepare a methanolic extract of this compound as described in Protocol 1, using methanol as the solvent. Adjust the pH of the staining solution to 3.0[1][2].
-
Fixation: Fix the fungal smear on the slide by passing it through a flame or by adding a few drops of methanol and allowing it to evaporate.
-
Staining:
-
Apply the pH 3.0 this compound staining solution to the fixed specimen, ensuring full coverage.
-
Allow the stain to act for 5-15 minutes.
-
Gently rinse the slide with distilled water to remove excess stain.
-
-
Mounting:
-
Allow the slide to air dry completely.
-
Add a drop of mounting medium and apply a coverslip.
-
Expected Results:
-
Fungal elements (hyphae, spores, cell walls) will be stained in shades of red to violet, providing clear visualization against the background[7].
Figure 2. Experimental workflow for H&P (Hematoxylin & this compound) staining.
References
- 1. Betacyanins are plant-based dyes with potential as histological stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The power of colour • Made/in [made-in.org]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. Phytolacca americana - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Betalain–Chickpea Protein Particles Produced by Freeze Drying and Spray Drying: Physicochemical Aspects, Storage Stability, and In Vitro Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]
Protocol for assessing Prebetanin stability under light exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prebetanin, a betacyanin pigment, is a natural colorant with potential applications in the pharmaceutical and food industries.[1] Like other betalains, this compound is susceptible to degradation when exposed to light, which can affect its efficacy, safety, and aesthetic properties.[2][3] Therefore, a thorough assessment of its photostability is a critical step in the development of any this compound-containing product.
These application notes provide a detailed protocol for assessing the photostability of this compound in accordance with the International Council for Harmonisation (ICH) guideline Q1B.[4][5][6] The protocol outlines the necessary steps for sample preparation, controlled light exposure, and subsequent analysis to determine the extent of degradation and identify potential degradation products.
Experimental Objective
The primary objective of this protocol is to evaluate the intrinsic photostability of this compound as a drug substance and to identify its degradation pathways under controlled light exposure. The data generated will be crucial for formulation development, packaging selection, and establishing appropriate storage conditions.[7]
Materials and Equipment
-
This compound: Pure substance or well-characterized solution.
-
Solvents: HPLC-grade water, acetonitrile, methanol, and formic acid (or other suitable mobile phase components).
-
Forced Degradation:
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[5][6]
-
Calibrated radiometer or lux meter.
-
Chemically inert and transparent containers (e.g., quartz or borosilicate glass vials).[8]
-
Dark control samples wrapped in aluminum foil.
-
-
Analytical Instrumentation:
Experimental Protocols
Sample Preparation
-
Drug Substance (Solid):
-
Accurately weigh a suitable amount of this compound powder.
-
Spread the powder thinly and evenly in a chemically inert, transparent container to ensure uniform light exposure.[5]
-
-
Drug Substance (Solution):
-
Prepare a solution of this compound in a relevant solvent (e.g., water, buffer at a specific pH) at a known concentration. The stability of betanins is pH-dependent, with the greatest stability typically observed between pH 4.0 and 6.0.[13][14]
-
Transfer the solution to chemically inert and transparent containers.[8]
-
-
Control Samples:
-
Prepare an identical set of samples to be used as dark controls.
-
Wrap these containers completely in aluminum foil to protect them from light.
-
Light Exposure
-
Place the test and control samples in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as specified in the ICH Q1B guideline.[8]
-
Monitor the light exposure using a calibrated radiometer or lux meter.
-
Maintain a constant temperature within the chamber to minimize the effect of heat on degradation.
-
Collect samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours) to monitor the degradation kinetics.
Analytical Methods
-
Visual Inspection:
-
At each time point, visually inspect the samples for any changes in color or appearance.
-
-
Spectrophotometric Analysis (Preliminary):
-
HPLC Analysis (Quantitative):
-
Chromatographic Conditions:
-
Procedure:
-
Dilute the exposed and control samples to a suitable concentration.
-
Inject the samples into the HPLC system.
-
Quantify the peak area of this compound and any new peaks corresponding to degradation products.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the exposed sample to that in the dark control.
-
-
Identification of Degradation Products
-
For a more in-depth analysis, utilize LC-MS/MS to identify the chemical structures of the degradation products.[12] Common degradation products of betanins include betalamic acid and cyclo-dopa-5-O-glycoside.[2][9]
Data Presentation
Summarize the quantitative data in the following tables for clear comparison and analysis.
Table 1: Visual Observation of this compound Samples Under Light Exposure
| Time (hours) | Exposed Sample Appearance | Dark Control Appearance |
| 0 | Red-violet solution | Red-violet solution |
| 6 | Lighter red-violet | No change |
| 12 | Pinkish-red | No change |
| 24 | Yellowish-pink | No change |
| 48 | Yellowish-brown | No change |
Table 2: Spectrophotometric Analysis of this compound Degradation
| Time (hours) | Absorbance at λmax (Exposed) | Absorbance at λmax (Dark Control) | % Degradation |
| 0 | 1.000 | 1.000 | 0 |
| 6 | 0.850 | 0.998 | 14.8% |
| 12 | 0.650 | 0.995 | 34.7% |
| 24 | 0.350 | 0.992 | 64.7% |
| 48 | 0.100 | 0.990 | 89.9% |
Table 3: HPLC Analysis of this compound and Formation of Degradation Products
| Time (hours) | This compound Peak Area (Exposed) | This compound Peak Area (Dark Control) | % this compound Remaining | Degradation Product 1 Peak Area | Degradation Product 2 Peak Area |
| 0 | 500,000 | 501,000 | 100% | 0 | 0 |
| 6 | 425,000 | 500,500 | 84.9% | 50,000 | 25,000 |
| 12 | 320,000 | 499,000 | 64.1% | 120,000 | 60,000 |
| 24 | 160,000 | 498,500 | 32.1% | 250,000 | 125,000 |
| 48 | 45,000 | 498,000 | 9.0% | 380,000 | 190,000 |
Visualizations
Caption: Experimental workflow for assessing this compound photostability.
Caption: Potential photodegradation pathway of this compound.
Conclusion
This protocol provides a comprehensive framework for the photostability testing of this compound. Adherence to these guidelines will ensure the generation of reliable and reproducible data that is essential for regulatory submissions and the development of stable pharmaceutical or food products. The results of these studies will guide the formulation strategy, such as the inclusion of photoprotective excipients or the selection of appropriate light-resistant packaging, to maintain the quality and shelf-life of the final product.
References
- 1. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of heat degradation of betanin in red beetroot (Beta vulgaris L.) on biological activity and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 8. database.ich.org [database.ich.org]
- 9. Identification of betanin degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of three methods for betanin quantification in fruits from cacti - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Digestion of Prebetanin
Topic: In Vitro Digestion Models for Prebetanin Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a betacyanin found in beetroot (Beta vulgaris), is a subject of growing interest for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties.[1][2] Like other betalains, the bioavailability of this compound is a critical factor in determining its physiological efficacy. In vitro digestion models offer a standardized and reproducible approach to assess the stability, bioaccessibility, and potential bioavailability of this compound, providing crucial data for the development of functional foods and nutraceuticals.[3][4] These models simulate the physiological conditions of the human gastrointestinal tract, including the oral, gastric, and intestinal phases.[1]
This document provides detailed application notes and standardized protocols for utilizing in vitro digestion models, primarily based on the internationally recognized INFOGEST method, to evaluate the bioavailability of this compound. Due to the limited availability of specific quantitative data for this compound, data for betanin, the most abundant betacyanin in beetroot, will be used as a representative compound.
Key Concepts in Bioavailability Studies
-
Bioavailability: The proportion of a substance that enters the circulation when introduced into the body and so is able to have an active effect.
-
Bioaccessibility: The quantity of a compound that is released from its food matrix in the gastrointestinal tract and becomes available for absorption.[3][4]
-
In Vitro Digestion: A laboratory simulation of the digestion process in the gastrointestinal tract to study the changes and release of nutrients and bioactive compounds.
Data Presentation: Stability of Betanin During In Vitro Digestion
The following table summarizes the stability of purified betanin during a simulated in vitro gastrointestinal digestion, providing an estimation of the potential bioaccessibility of this compound.
| Digestion Phase | Betanin Content (mg/mL) | Percentage Loss (%) |
| Pre-Digestion | 23.05 ± 0.61 | 0 |
| Oral Phase | 21.44 ± 2.03 | ~7 |
| Gastric Phase | 14.84 ± 0.11 | ~35 |
| Intestinal Phase | 12.42 ± 0.01 | ~46 |
| Colon Fermentation | 0.0 | 100 |
Data adapted from a study on purified betanin and may be used to approximate the behavior of this compound.[1]
Experimental Protocols: Standardized In Vitro Digestion (INFOGEST Method)
This protocol is adapted from the standardized INFOGEST 2.0 method to assess the bioaccessibility of this compound from a food matrix or as a purified compound.
I. Preparation of Simulated Digestion Fluids
A. Simulated Salivary Fluid (SSF)
-
Prepare electrolyte stock solution: 1.5 M KCl, 0.5 M KH2PO4, 1.5 M NaHCO3, 2.5 M NaCl, 0.15 M MgCl2(H2O)6, 0.05 M (NH4)2CO3.
-
For 100 mL of SSF: Combine 1.12 mL of electrolyte stock, 0.05 mL of 0.3 M CaCl2(H2O)2, and 98.83 mL of water.
-
Just before use, add α-amylase (75 U/mL). Adjust pH to 7.0.
B. Simulated Gastric Fluid (SGF)
-
Prepare electrolyte stock solution: 0.5 M KCl, 0.1 M KH2PO4, 2.5 M NaCl, 0.1 M MgCl2(H2O)6, 0.5 M (NH4)2CO3.
-
For 100 mL of SGF: Combine 2.5 mL of electrolyte stock, 0.01 mL of 0.3 M CaCl2(H2O)2, and 97.49 mL of water.
-
Just before use, add pepsin (2000 U/mL). Adjust pH to 3.0.
C. Simulated Intestinal Fluid (SIF)
-
Prepare electrolyte stock solution: 0.6 M KCl, 0.1 M KH2PO4, 2.5 M NaCl, 0.3 M MgCl2(H2O)6.
-
For 100 mL of SIF: Combine 3.4 mL of electrolyte stock, 0.04 mL of 0.3 M CaCl2(H2O)2, and 96.56 mL of water.
-
Just before use, add pancreatin (based on trypsin activity of 100 U/mL) and bile salts (10 mM). Adjust pH to 7.0.
II. In Vitro Digestion Procedure
-
Oral Phase:
-
Mix 5 g of the food sample (or a defined concentration of purified this compound) with 5 mL of SSF.
-
Incubate at 37°C for 2 minutes with constant mixing.
-
-
Gastric Phase:
-
Add 10 mL of SGF to the oral bolus.
-
Adjust the pH to 3.0 using 1 M HCl.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Intestinal Phase:
-
Add 20 mL of SIF to the gastric chyme.
-
Adjust the pH to 7.0 using 1 M NaOH.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Sample Collection and Analysis:
-
At the end of each phase, collect aliquots for analysis.
-
To stop enzymatic reactions, samples can be heated or treated with appropriate inhibitors.
-
Centrifuge the final intestinal digesta to separate the soluble fraction (bioaccessible fraction) from the insoluble residue.
-
Analyze the concentration of this compound in the collected aliquots and the bioaccessible fraction using a validated analytical method such as HPLC-DAD or LC-MS.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Digestion of this compound
Caption: Workflow of the INFOGEST in vitro digestion model for this compound bioavailability assessment.
Signaling Pathways for this compound's Therapeutic Effects
This compound, as a betacyanin, is believed to exert its antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Antioxidant Signaling Pathway
Caption: Proposed antioxidant signaling pathway of this compound via Nrf2 activation.
Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory signaling pathway of this compound via NF-κB inhibition.[5][6][7]
Conclusion
In vitro digestion models are invaluable tools for the preliminary assessment of this compound's bioavailability. The standardized INFOGEST protocol provides a robust framework for determining the stability and bioaccessibility of this promising bioactive compound. The data generated from these studies are essential for understanding the potential health benefits of this compound and for the rational design of functional foods and dietary supplements. Further studies combining in vitro digestion with cell culture models (e.g., Caco-2 cells) can provide deeper insights into the absorption and transport mechanisms of this compound and its metabolites.
References
- 1. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. In vitro digestion of betalainic foods. Stability and bioaccessibility of betaxanthins and betacyanins and antioxidative potential of food digesta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitigation of LPS-Induced Inflammatory Responses Via Inhibition of NF-kB and MAPK Signaling Pathways by Betanin, a Coloring Agent [pubs.sciepub.com]
- 7. sciepub.com [sciepub.com]
Application Note: Semi-preparative HPLC for the Isolation of Pure Prebetanin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prebetanin is a red-violet betacyanin pigment found in plants of the Caryophyllales order, most notably in beetroot (Beta vulgaris)[1][2]. Like other betalains, this compound is a water-soluble, nitrogen-containing compound with significant antioxidant properties, making it a compound of interest for the food, pharmaceutical, and cosmetic industries[3][4]. The isolation of pure this compound is essential for detailed characterization of its biological activities and for use as an analytical standard. Semi-preparative High-Performance Liquid Chromatography (HPLC) is a robust and efficient technique for the purification of natural products from complex extracts[5][6]. This application note provides a detailed protocol for the isolation of this compound using semi-preparative HPLC, adapted from established methods for the purification of Betanin, a closely related and more abundant betacyanin[1][7].
Chemical Structures
This compound and Betanin share a common chromophore, betalamic acid, and are structurally very similar, which results in nearly identical UV-Vis absorption maxima[8][9]. The primary difference lies in the glycosylation or acylation patterns, which can be leveraged for chromatographic separation.
Experimental Protocol
This protocol is adapted from a method for the purification of Betanin and may require optimization for the specific separation of this compound, depending on the complexity of the initial extract.
1. Sample Preparation: Extraction of Betalains from Beetroot
-
Materials: Fresh beetroot, 80% methanol in water (v/v) containing 50 mM ascorbic acid, glacial acetic acid, nitrogen gas, centrifuge, rotary evaporator.
-
Procedure:
-
Wash and chop fresh beetroots into small pieces.
-
Extract the chopped beetroot with 80% methanol/water containing 50 mM ascorbic acid at a solid-to-liquid ratio of 1:5 (g/mL)[10]. The pH of the extraction solvent should be adjusted to approximately 5.5 with glacial acetic acid to enhance betalain stability[10].
-
Conduct the extraction for 30 minutes under continuous stirring, with protection from light and under a nitrogen atmosphere to prevent oxidation[10].
-
Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to pellet solid debris[10].
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the concentrated extract in a minimal volume of the initial mobile phase for HPLC injection.
-
Filter the final sample through a 0.45 µm syringe filter prior to injection.
-
2. Semi-preparative HPLC Purification
-
Instrumentation: A semi-preparative HPLC system equipped with a diode array detector (DAD) or a UV-Vis detector, a fraction collector, and a data acquisition system.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 1% formic acid (v/v)[1].
-
Mobile Phase B: Methanol/water (80:20, v/v)[1].
-
Gradient Elution: A linear gradient from 10% to 40% B over 30 minutes is a good starting point. The gradient may need to be optimized to achieve baseline separation of this compound from Betanin and other co-eluting compounds.
-
Flow Rate: 3.5 mL/min[1].
-
Detection Wavelength: 538 nm (the reported absorption maximum for this compound)[8][11].
-
Injection Volume: 500 µL to 2 mL, depending on the column dimensions and sample concentration.
-
Column Temperature: 25°C.
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the this compound peak. The retention time will need to be determined from an initial analytical run. Given its structural similarity to Betanin, this compound is expected to elute in close proximity.
-
Pool the collected fractions from multiple runs if necessary to obtain the desired quantity of pure this compound.
-
3. Post-Purification Processing
-
Solvent Evaporation: Evaporate the mobile phase from the collected fractions using a rotary evaporator or a lyophilizer.
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC-DAD and/or LC-MS.
-
Storage: Store the purified this compound in a solid, lyophilized form at -20°C or lower, protected from light and moisture, to prevent degradation[2]. Betalains are known to be unstable at acidic pH (below 3) and alkaline pH (above 7), and are sensitive to heat and light[2][4][12].
Data Presentation
| Parameter | Value | Reference |
| Yield of Pure Betanin | 1.74 ± 0.01 mg/g of dry beetroot | [1] |
| Purity of Isolated Betanin | 85% (by LC-MS) | [1] |
| Recovery from Betacyanin Pool | ~50% | [1] |
Diagrams
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of pure this compound.
Logical Relationship of Betalain Compounds in Beetroot
Caption: Classification of major betalains in beetroot.
References
- 1. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etconanalytical.com [etconanalytical.com]
- 6. semi-preparative hplc separation: Topics by Science.gov [science.gov]
- 7. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the degradation of betanin obtained from beetroot using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Preventing Prebetanin degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Prebetanin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a type of betacyanin, a natural red-violet pigment found in plants like beetroot.[1][2] Like other betalains, it is a water-soluble nitrogenous compound that is inherently unstable and susceptible to degradation when exposed to various environmental factors.[3][4] Its complex chemical structure is sensitive to changes in temperature, pH, light, and the presence of oxygen, making its extraction challenging.[3][5]
Q2: What are the main factors that cause this compound degradation during extraction?
Several factors can lead to the degradation of this compound during the extraction process:
-
High Temperatures: Heat can accelerate degradation through isomerization, decarboxylation, and cleavage of the molecular structure.[1][5] Increasing the extraction temperature can significantly increase the degradation rate.[1]
-
pH: this compound and other betalains are most stable within a pH range of 3 to 7.[3][5] pH values outside of this range can lead to hydrolysis and color loss. The optimal stability is often found between pH 4 and 6.[6]
-
Light and Oxygen: Exposure to light and oxygen can cause photo-oxidation and degradation of the pigment.[3] Light absorption can excite the molecule, making it more reactive.[3]
-
Enzymatic Activity: The presence of endogenous enzymes in the plant material, such as peroxidases, can contribute to the degradation of betalains.[3]
-
Extraction Time: Prolonged extraction times can increase the exposure of this compound to adverse conditions, leading to decomposition and oxidation.[1]
Q3: What are the visible signs of this compound degradation?
The primary visible sign of this compound degradation is a color change. The vibrant red-violet color will shift towards a yellow-orange hue.[5][7] This is due to the formation of degradation products like neobetanin (yellow) and decarboxylated derivatives.[7] Spectrophotometric analysis will show a decrease in absorbance at the maximum wavelength for betacyanins (around 536-538 nm).[5][6]
Q4: Which solvents are recommended for this compound extraction to minimize degradation?
Aqueous solutions of ethanol or methanol are commonly used for extracting betalains.[1] To enhance stability, these solvents are often acidified with citric acid or formic acid to maintain a pH within the stable range (pH 4-6).[1][6] Using acidified solvents can also help inhibit the activity of degradative enzymes like polyphenol oxidases.[1] Concentrations of 20% to 50% (v/v) for ethanol or methanol are often effective.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound | Incomplete extraction due to short duration or inappropriate solvent. | Optimize extraction time; longer times may improve yield but risk degradation.[1] Ensure the use of an appropriate solvent system, such as 20-50% aqueous ethanol or methanol, to effectively solubilize the pigment.[1] Consider novel extraction methods like ultrasound-assisted extraction (UAE) which can improve efficiency.[6] |
| Degradation during extraction. | Review and optimize all extraction parameters. Control temperature, pH, and exposure to light and oxygen as detailed in this guide. | |
| Extract color is yellow/orange instead of red-violet | Significant degradation has occurred. | This indicates a shift from betacyanins to degradation products. Immediately reassess the extraction protocol. Key parameters to check are temperature (should be low), pH (should be in the 4-6 range), and exclusion of light and oxygen.[3][5][6] |
| Precipitate forms in the extract | Co-extraction of other plant components like proteins or polysaccharides. | Centrifuge the extract at a low temperature (e.g., 4°C) to pellet insoluble material.[1] Consider a solid-phase extraction (SPE) clean-up step to selectively isolate betalains.[8] |
| Inconsistent results between batches | Variation in raw material or extraction conditions. | Standardize the source and pre-treatment of the plant material (e.g., lyophilization).[6] Tightly control all extraction parameters (temperature, time, solvent composition, pH) for every extraction. |
Data Summary
The following table summarizes key quantitative data from various studies on betalain extraction, providing a comparison of different methods and conditions.
| Extraction Method | Plant Material | Solvent | Temperature (°C) | Time (min) | Betalain Yield (mg/g) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Red Beetroot Powder | 30% Aqueous Ethanol | 30 | 30 | up to 3.06 | [6] |
| UAE | Beet Samples | 25% Aqueous Ethanol | 52 | 90 | 4.24 (betacyanin) | [6] |
| Conventional Solvent Extraction | Beetroot Peels | 50% Ethanol with 1.5% Citric Acid | 52.52 | 49.9 | 1.15 | [9] |
| Conventional Solvent Extraction | Beetroot | Water | 40-50 | - | - | [1] |
| Conventional Solvent Extraction | Beetroot | Methanol:Water (20:80) | 15 | 10 | 0.92 | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the extraction of this compound while minimizing degradation through the use of controlled temperature and sonication.
-
Sample Preparation:
-
Start with lyophilized (freeze-dried) beetroot powder to ensure a consistent and dry starting material.[6]
-
Weigh 1 gram of the powder and place it in a 50 mL falcon tube.
-
-
Solvent Preparation:
-
Prepare a solution of 30% ethanol in deionized water (v/v).
-
Adjust the pH of the solvent to 5.0 using 1% formic acid.[6] This is crucial for maintaining the stability of this compound.
-
-
Extraction:
-
Add 20 mL of the prepared solvent to the beetroot powder.
-
Place the tube in an ultrasonic bath.
-
Set the temperature of the bath to 30°C.
-
Sonicate for 30 minutes.[6]
-
-
Recovery:
-
After sonication, centrifuge the mixture at 4°C for 15 minutes at 10,000 x g to pellet the solid material.
-
Carefully decant the supernatant, which contains the extracted this compound.
-
For immediate analysis, store the supernatant at 4°C in the dark. For long-term storage, freeze at -80°C.
-
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
This protocol provides a rapid method for quantifying the total betacyanin content, including this compound.
-
Sample Preparation:
-
Dilute the extracted supernatant with deionized water until the absorbance reading is within the linear range of the spectrophotometer (typically < 1.0).[6] Record the dilution factor.
-
-
Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the diluted extract at 536 nm (for betacyanins).[6]
-
Use deionized water as a blank.
-
-
Calculation of Betacyanin Content:
-
Calculate the betacyanin content (BC) in mg/g using the following formula[6]: BC (mg/g) = (A * DF * V) / (ε * L * Wd) Where:
-
A = Absorbance at 536 nm
-
DF = Dilution Factor
-
V = Total volume of the extract (in L)
-
ε = Molar extinction coefficient for betanin (typically ~60,000 L/mol·cm in water)
-
L = Path length of the cuvette (in cm)
-
Wd = Dry weight of the initial sample (in g)
-
-
Visualizations
Caption: Key degradation pathways of this compound.
Caption: General workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of heat degradation of betanin in red beetroot (Beta vulgaris L.) on biological activity and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the degradation of betanin obtained from beetroot using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Betalain Pigments Extraction Using Beetroot by-Products as a Valuable Source [mdpi.com]
Technical Support Center: Maximizing Prebetanin Yield from Beetroot
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and purification of Prebetanin from beetroot (Beta vulgaris). The information is based on established scientific literature concerning betalains, the family of pigments to which this compound belongs.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering targeted solutions to improve this compound yield and purity.
Question: Why is my this compound yield consistently low?
Answer: Low this compound yield can stem from several factors throughout the extraction process. Consider the following potential causes and solutions:
-
Inefficient Extraction Method: Traditional solvent extraction may not be sufficient. Modern techniques can significantly improve yield.[1][2]
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, time, and pH critically impacts extraction efficiency.[4][5]
-
Poor Source Material: The concentration of betalains, including this compound, can vary between beetroot varieties and depend on cultivation conditions.
-
Solution: Select beetroot cultivars known for high pigment content. Ensure the beetroot is fresh and properly prepared (e.g., freeze-dried to preserve pigments before extraction).[7]
-
Question: My extract is turning brown, indicating pigment degradation. How can I prevent this?
Answer: this compound, like other betalains, is sensitive to degradation. A brown color indicates a loss of the desired red-violet pigment. The primary factors causing degradation are temperature, pH, light, and oxygen.[8][9]
-
Temperature: High temperatures rapidly degrade betalains.[8][9] Degradation is considerable at temperatures between 50 and 120 °C.[8]
-
Solution: Conduct extraction and subsequent processing steps at lower temperatures. For example, optimal temperatures for ultrasound-assisted enzymatic extraction have been identified around 40-48°C.[1][5] If heat is necessary, use high-temperature, short-time (HTST) processing.[8] Store extracts at refrigeration temperatures (e.g., 4°C).[10]
-
-
pH: Betalains are most stable within a specific pH range.
-
Light and Oxygen: Exposure to light and oxygen accelerates degradation.[8]
-
Solution: Protect your samples from light by using amber-colored vessels or wrapping containers in foil.[12][13] Working under a nitrogen atmosphere can minimize exposure to oxygen and improve stability.[11][13] The addition of antioxidants like ascorbic acid (0.1-1.0%) can also help prevent light-induced degradation.[11][13]
-
Question: I am struggling to separate this compound from other compounds in the extract. What purification methods are most effective?
Answer: Crude beetroot extract contains a mixture of betacyanins (like betanin and isobetanin), yellow betaxanthins, sugars, and other phenolic compounds.[6][7] Achieving high purity requires effective chromatographic techniques.
-
Initial Cleanup: A solid-phase extraction (SPE) step can be used for initial sample cleanup and concentration of betalains.[14][15]
-
High-Purity Separation: For obtaining high-purity this compound, chromatographic methods are essential.
-
Solution: Ion-exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) are considered the most efficient methods for purifying betanin and related compounds from beetroot extracts.[16] Semi-preparative HPLC, in particular, has been successfully used to obtain betanin with over 85% purity.[3] Column chromatography using materials like Sephadex LH-20 or normal-phase columns has also been reported to yield good results.[3][13]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding this compound extraction and stability.
What is this compound? this compound is a type of betacyanin, a class of red-violet, water-soluble nitrogenous pigments.[6][7] It is found in beetroot along with betanin (the most abundant betacyanin), isobetanin, and neobetanin.[6][7]
What are the key factors influencing this compound stability? The stability of this compound is influenced by several factors, including temperature, pH, light, oxygen, and water activity.[8][17][18] It is most stable in a pH range of 3 to 7.[8] High temperatures (above 50°C), exposure to light, and the presence of oxygen all accelerate its degradation.[8][9]
Which extraction solvents are recommended for this compound? Being a water-soluble pigment, this compound can be extracted using acidified water or water-alcohol mixtures.[17] Aqueous ethanol (20-50% v/v) is commonly recommended as an effective solvent.[5][6] Using pure ethanol is not advised as some water is necessary to extract hydrophilic pigments like betalains.[10]
How can I accurately quantify the amount of this compound in my samples? Two primary methods are used for quantification:
-
UV-Vis Spectrophotometry: This is a simple and inexpensive method for determining the total betacyanin content by measuring absorbance at around 535-540 nm.[4][19][20]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides more precise quantification of individual compounds.[20][21] An analytical HPLC system with a C18 column and UV-Vis detection at ~536 nm can separate and quantify this compound, betanin, and other related compounds.[7][21] For highest accuracy, especially in complex matrices like plasma, coupling HPLC with mass spectrometry (HPLC-MS/MS) is recommended.[15]
Can the extraction be performed on fresh beetroot? Yes, however, for consistency and higher concentration, it is often recommended to use freeze-dried beetroot powder.[7] Lyophilization (freeze-drying) removes water while preserving the temperature-sensitive pigments, leading to a more stable starting material for extraction.[7]
Data Presentation: Comparison of Extraction Methods
The following table summarizes the conditions and yields for various betalain extraction methods from beetroot, providing a basis for experimental design.
| Extraction Method | Solvent | Key Parameters | Betalain/Betacyanin Yield | Reference |
| Conventional Solvent Extraction | 20% Ethanol | Material/Solvent Ratio: 1:22.96 (w/v), Temp: 47.71°C, Time: 183.65 min | 3.467 mg/g (dry matter) | [5] |
| Conventional Solvent Extraction | 50% Ethanol, 1.5% Citric Acid | Temp: 52.52°C, Time: 49.9 min | 1.20 mg/g (dry weight) | [4] |
| Ultrasound-Assisted Enzymatic Extraction (UAEE) | Water (with enzymes) | Enzyme Conc: 32.1 U/mL, Temp: 40°C, Time: 117 min | 550.51 mg/L | [1] |
| Combined Conventional & Ultrasound-Assisted Extraction | 30% Aqueous Ethanol (acidified to pH 5.0) | Orbital shaking followed by UAE | 3.50 mg/g (betacyanins from beet powder) | [3][7] |
| Microwave-Assisted Extraction (MAE) | Ethanol | pH: Most significant parameter | Positive effect on extraction yield | [22] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on methodologies that have demonstrated high extraction efficiency.[3][7]
-
Material Preparation:
-
Cut fresh beetroot into small pieces, freeze at -80°C, and lyophilize (freeze-dry) for 48 hours to obtain a dry powder.[7] This enhances stability and concentrates the pigments.
-
-
Solvent Preparation:
-
Extraction Procedure:
-
Combine the beetroot powder with the prepared solvent at a solid-to-liquid ratio of 1:15 (g/mL).
-
Perform an initial extraction step using an orbital shaker for a set duration (e.g., 60 minutes) at room temperature, protected from light.
-
Subject the mixture to ultrasound-assisted extraction. Optimal conditions reported include 30 minutes at 30°C.[3]
-
After extraction, centrifuge the mixture (e.g., at 15,000 x g for 30 minutes at 4°C) to pellet the solid material.[13]
-
Carefully collect the supernatant, which contains the this compound extract.
-
-
Storage:
-
Store the extract at 4°C in an amber vial to protect it from light and thermal degradation. For long-term storage, freezing at -20°C or -80°C is recommended.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a general procedure for purifying this compound from a crude extract.
-
Sample Preparation:
-
Concentrate the crude extract obtained from Protocol 1 using a rotary evaporator at a low temperature (e.g., <35°C).[19]
-
-
Column Preparation:
-
Select a suitable stationary phase. Reversed-phase (e.g., C18) or ion-exchange materials are highly effective.[16]
-
Pack the column with the chosen stationary phase and equilibrate it with the initial mobile phase.
-
-
Chromatographic Separation:
-
Load the concentrated extract onto the column.
-
Elute the compounds using a gradient of solvents. For RP-HPLC, a common mobile phase consists of acidified water (A) and an organic solvent like acetonitrile or methanol (B).[21]
-
Collect fractions as they elute from the column. The red-violet bands corresponding to betacyanins should be collected separately.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using an analytical method like HPLC or UV-Vis spectrophotometry to identify the fractions containing the highest concentration and purity of this compound.
-
Pool the high-purity fractions.
-
-
Final Steps:
-
Remove the solvent from the pooled fractions via rotary evaporation or lyophilization to obtain the purified this compound.
-
Store the purified compound under inert gas (nitrogen or argon) at low temperatures (-20°C or below) and protected from light.
-
Visualizations
References
- 1. jad.hcmuaf.edu.vn [jad.hcmuaf.edu.vn]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scholar.dlu.edu.vn [scholar.dlu.edu.vn]
- 6. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Extraction and Stabilization of Betalains from Beetroot (Beta vulgaris) Wastes Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. bch.ro [bch.ro]
- 18. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsat.org [ijpsat.org]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of three methods for betanin quantification in fruits from cacti - PMC [pmc.ncbi.nlm.nih.gov]
- 22. optimizaton-of-extraction-of-betalain-pigments-from-beta-vulgaris-peels-by-microwave-pretreatment - Ask this paper | Bohrium [bohrium.com]
Optimizing HPLC Parameters for Prebetanin Separation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Prebetanin. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is broad and tailing. What are the likely causes and how can I fix it?
A1: Peak broadening and tailing for this compound can stem from several factors related to its chemical nature and the HPLC system. Here are the common culprits and their solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, causing tailing.
-
Solution: Use a mobile phase with a lower pH (around 2-3) to suppress the ionization of silanol groups. Adding a competitive base, like pyridine, to the mobile phase can also help by interacting with the active sites on the stationary phase.[1] Alternatively, using an end-capped column is recommended.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If sensitivity is an issue, consider optimizing your detector settings or using a more sensitive detector.
-
-
Low Mobile Phase Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.[2]
-
Solution: Optimize the flow rate. A typical starting point for a standard 4.6 mm ID column is 1.0 mL/min. Adjust as needed to balance resolution and peak shape.[3]
-
-
Dead Volume: Excessive tubing length or loose fittings between the column and detector can cause peak broadening.[2]
-
Solution: Ensure all connections are secure and use tubing with the smallest possible internal diameter and length.
-
Q2: I am observing a drift in the retention time of my this compound peak from one injection to the next. What could be causing this?
A2: Retention time drift is a common issue in HPLC and can be particularly problematic for sensitive compounds like this compound. The primary causes include:
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Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the elution strength.[4]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[2] If using a gradient, ensure the pump is mixing the solvents accurately.
-
-
Column Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 10-20 column volumes.
-
Q3: My this compound seems to be degrading during the analysis, leading to the appearance of unknown peaks and a decrease in the main peak area. How can I improve its stability?
A3: this compound, as a betalain, is susceptible to degradation under certain conditions.[5][6] Key factors affecting its stability during HPLC analysis include:
-
pH of the Mobile Phase: Betalains are most stable in a slightly acidic pH range (typically pH 3-7).[5][7] Highly acidic or alkaline conditions can cause degradation.[5][7]
-
Solution: Maintain the mobile phase pH within the optimal stability range for this compound. The use of buffers can help maintain a consistent pH.
-
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[5]
-
Solution: Perform the separation at a controlled, lower temperature, such as 25-30°C, using a column oven.
-
-
Presence of Oxygen: Dissolved oxygen in the mobile phase can promote oxidative degradation.
-
Solution: Degas the mobile phase thoroughly before use, for instance, by sonication or helium sparging.[2]
-
-
Exposure to Light: Some betalains are light-sensitive.
-
Solution: Use amber vials for sample storage and protect the HPLC system from direct light exposure where possible.
-
HPLC Parameter Optimization Summary
The following table summarizes key HPLC parameters for the separation of this compound and related betalains, based on common practices and literature.
| Parameter | Recommended Range/Value | Rationale & Considerations |
| Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar compounds like this compound.[1] |
| Mobile Phase | Acetonitrile:Water (with acidifier) | A common and effective mobile phase for betalain separation.[3] |
| Acidifier: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Improves peak shape by suppressing silanol interactions and controlling ionization.[3] | |
| Elution Mode | Gradient or Isocratic | A gradient is often preferred for complex samples containing multiple betalains to achieve better separation. |
| Flow Rate | 0.7 - 1.2 mL/min | A typical starting point is 1.0 mL/min for a 4.6 mm ID column.[3][8] |
| Column Temperature | 25 - 35 °C | Controlled temperature ensures reproducible retention times and can improve peak shape.[5] |
| Detection Wavelength | 535 - 540 nm (for betacyanins) | This is the characteristic maximum absorbance for red-violet betacyanins like this compound.[5][9] |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload while maintaining good sensitivity. |
Experimental Protocols
Protocol 1: General Isocratic HPLC Method for this compound Analysis
-
Sample Preparation:
-
Extract this compound from the matrix using a suitable solvent (e.g., 80% methanol in water).
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of this compound and any related compounds.
-
Protocol 2: Gradient HPLC Method for Separation of a Mixture of Betalains
-
Sample Preparation: As described in Protocol 1.
-
HPLC System and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis or PDA detector set at 536 nm and 480 nm (for betaxanthins).[10]
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 30% B
-
20-25 min: 30% B
-
25-30 min: 30% to 10% B
-
30-40 min: 10% B (re-equilibration)
-
-
Procedure:
-
Equilibrate the column with the initial gradient conditions (10% B) for at least 15 minutes.
-
Inject the sample and start the gradient run.
-
Visualized Workflows and Relationships
Caption: A general workflow for troubleshooting common HPLC issues during this compound separation.
Caption: The logical relationship between adjusting mobile phase pH and its impact on the chromatogram for this compound analysis.
References
- 1. scribd.com [scribd.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. jchr.org [jchr.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pH-dependent stability of major betalains in the encapsulated beetroot extracts (Beta vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Evaluating the effect of additives on stability of betacyanin pigments from Basella rubra in a model beverage system during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting Prebetanin instability in solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Prebetanin in solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a type of betacyanin, a natural red-violet pigment belonging to the betalain class.[1] Like other betalains, this compound is inherently unstable and susceptible to degradation when exposed to various environmental factors.[2][3] This instability can lead to a loss of its characteristic color and biological activity, impacting experimental accuracy and the efficacy of potential therapeutic applications.
Q2: What are the primary factors that affect this compound stability in solution?
A2: The stability of this compound in solution is significantly influenced by several factors:
-
pH: this compound is most stable in a pH range of 3 to 7, with optimal stability typically observed between pH 5 and 6.[3][4][5][6][7] It degrades rapidly in strongly acidic or alkaline conditions.[3][7][8]
-
Temperature: Elevated temperatures accelerate the degradation of this compound, particularly above 50°C.[4][6][7][9] For long-term storage, freezing at -30°C is recommended.[1][10]
-
Light: Exposure to light, especially UV light, can induce degradation.[2][4] Solutions should be protected from light.
-
Oxygen: The presence of oxygen promotes oxidative degradation.[4][6] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.[6]
-
Enzymes: The presence of enzymes such as β-glucosidases, polyphenol oxidases (PPOs), and peroxidases (PODs) can lead to enzymatic degradation.[4][7]
Q3: What are the visible signs of this compound degradation?
A3: The most apparent sign of this compound degradation is a color change. The vibrant red-violet color will fade and may shift to a yellow-orange or even colorless state.[5][11] This is due to the breakdown of the chromophore structure.
Q4: How should I store my this compound solutions to maximize stability?
A4: To maximize the stability of your this compound solutions, adhere to the following storage conditions:
-
Temperature: For short-term storage (up to 20 days), refrigeration at 4°C is suitable.[1] For long-term storage (months), freezing at -30°C is highly recommended.[1][10][12]
-
pH: Adjust the pH of the solution to the optimal range of 5-6 using an appropriate buffer system.[6]
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Oxygen Exclusion: If possible, degas the solvent and store the solution under an inert gas like nitrogen or argon.[6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of red-violet color in solution. | Inappropriate pH. | Measure the pH of your solution. Adjust to the optimal range of 5-6 using a suitable buffer.[6] |
| High temperature. | Ensure the solution is stored at the recommended temperature (4°C for short-term, -30°C for long-term).[1] Avoid repeated freeze-thaw cycles. | |
| Exposure to light. | Protect the solution from light by using amber vials or covering the container. | |
| Presence of oxygen. | Use deoxygenated solvents and consider purging the container with an inert gas before sealing.[6] | |
| Inconsistent experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions frequently. Monitor the stability of the stock solution using UV-Vis spectrophotometry. |
| Enzymatic degradation. | If working with crude extracts, consider heat treatment (blanching) of the source material to inactivate endogenous enzymes.[7] | |
| Precipitate formation in the solution. | Solvent incompatibility. | Ensure this compound is fully dissolved in the chosen solvent. Water is the primary solvent for this hydrophilic compound.[13] |
| Degradation products are insoluble. | Centrifuge the solution to remove any precipitate before use. Analyze the supernatant to determine the remaining this compound concentration. |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Stability
This protocol allows for the monitoring of this compound degradation by measuring the change in absorbance over time.
Materials:
-
This compound solution
-
UV-Vis Spectrophotometer
-
Cuvettes
-
pH meter
-
Buffer solutions (pH 3, 5, 7, 9)
Methodology:
-
Prepare solutions of this compound in different buffers (e.g., pH 3, 5, 7, and 9).
-
Measure the initial absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 538 nm for betanin.[5]
-
Store the solutions under the desired experimental conditions (e.g., different temperatures or light exposures).
-
At regular time intervals, take an aliquot of each solution and measure its absorbance at λmax.
-
Plot absorbance versus time to determine the degradation kinetics. A decrease in absorbance indicates degradation.[5]
Protocol 2: HPLC Analysis of this compound and Its Degradation Products
This protocol provides a quantitative assessment of this compound concentration and allows for the detection of degradation products.
Materials:
-
HPLC system with a DAD or UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[1]
-
This compound solution
-
Mobile phase (e.g., a gradient of acetonitrile and water with a small percentage of formic or acetic acid)
-
Syringe filters (0.45 µm)
Methodology:
-
Prepare your this compound samples under different conditions (e.g., heat-treated, light-exposed).
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Set up the HPLC method. A typical gradient might start with a low percentage of organic solvent, increasing over time to elute more hydrophobic compounds.
-
Set the detector to monitor at the λmax of this compound (around 538 nm) and also at wavelengths where degradation products might absorb (e.g., in the yellow-orange range).
-
Inject the samples and analyze the chromatograms.
-
Quantify the this compound peak area to determine its concentration relative to a standard or the initial time point. The appearance of new peaks indicates the formation of degradation products.[5]
Visualizations
This compound Degradation Pathways
Caption: Major degradation pathways of this compound.
General Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound instability.
Nrf2 Signaling Pathway Activation by Betanin
Caption: Betanin's role in the Nrf2 antioxidant response pathway.
References
- 1. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of heat degradation of betanin in red beetroot (Beta vulgaris L.) on biological activity and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the degradation of betanin obtained from beetroot using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Neuroprotective Potential of Betalains: A Focused Review [ouci.dntb.gov.ua]
Technical Support Center: Prebetanin Storage and Isomerization
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize Prebetanin isomerization during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to betanin?
This compound is a betacyanin, a type of red-violet pigment found in plants like beetroot. It is structurally related to betanin, the most well-known betacyanin. Due to their similar chemical structures, the factors that affect the stability of betanin are also applicable to this compound.
Q2: What is the primary cause of this compound degradation during storage?
The primary cause of this compound degradation is isomerization, a process where the molecule converts into its stereoisomer, Isobetanin. Other degradation pathways include decarboxylation and cleavage of the molecular structure.[1][2][3][4] These reactions are influenced by several environmental factors.
Q3: What are the optimal storage conditions to minimize this compound isomerization?
To minimize isomerization and degradation, this compound should be stored under the following conditions:
-
Temperature: Low temperatures are crucial for stability. Storage at -20°C or -30°C is highly recommended for long-term stability, with studies showing betacyanins in beetroot powder remained unchanged for 4 months under freezing conditions.[5] For short-term storage, refrigeration at 4°C can be effective for up to 20 days.[5]
-
pH: The optimal pH range for betanin stability is between 3 and 7.[2][5][6] The most stable pH is reported to be between 4.0 and 6.0.[7]
-
Light: Exposure to light should be avoided as it can accelerate degradation.[8] Store samples in light-protected containers.
-
Oxygen: The presence of oxygen promotes degradation.[5][6] Storing solutions under a nitrogen atmosphere or in sealed containers with minimal headspace can improve stability.[6]
-
Water Activity (aw): Lowering water activity can enhance stability.[6] For solid samples, ensuring they are thoroughly dried and stored in a desiccated environment is beneficial.
Troubleshooting Guide
Problem: I am observing a color change in my this compound sample from red-violet to yellow or orange-red.
-
Possible Cause 1: Isomerization to Neobetanin. Dehydrogenation of betanin at C15 leads to the formation of yellow-colored neobetanin.[1]
-
Solution: This is often accelerated by thermal stress. Ensure storage is at or below -20°C.
-
Possible Cause 2: Decarboxylation. Decarboxylation at C17 can result in an orange-red colored decarboxybetanin.[1]
-
Solution: This process is also influenced by temperature. Strict temperature control is essential.
-
Possible Cause 3: Cleavage. The molecule can be cleaved into betalamic acid (yellow) and cyclo-dopa-5-O-glycoside (colorless).[5][9]
-
Solution: This is often due to pH shifts outside the optimal range of 3-7.[2][5] Verify the pH of your solution and adjust if necessary.
Problem: My quantitative analysis (e.g., HPLC) shows a decrease in the this compound peak and the appearance of new peaks.
-
Possible Cause: This indicates chemical degradation. The new peaks likely correspond to isomers like Isobetanin or other degradation products such as betalamic acid or neobetanin.[2]
-
Solution: Review your entire storage and handling procedure.
-
Temperature: Was the sample ever exposed to higher temperatures?
-
pH: Has the pH of the matrix been verified?
-
Light and Oxygen: Were the samples consistently protected from light and stored in airtight containers?
-
Sample Matrix: The presence of antioxidants or chelating agents in the sample matrix can have a protective effect.[5] Conversely, the presence of enzymes like polyphenol oxidases can accelerate degradation.[5]
-
Quantitative Data Summary
The following tables summarize the impact of various storage conditions on betanin stability, which can be extrapolated to this compound.
Table 1: Effect of Temperature on Betanin Stability
| Temperature (°C) | Half-life (days) in Yogurt | Observations |
| 4 | 51.43 | Relatively stable.[10] |
| 10 | 30.91 | Moderate degradation.[10] |
| 20 | 4.54 | Significant degradation.[10] |
| 25 | 1150 min (in unprotected model system) | - |
| 50-120 | - | Considerable degradation reported.[8] |
| 99 | >90% degradation after 60 mins | Nearly complete degradation.[9] |
| -20 | Unchanged for 4 months (in powder) | High stability.[5] |
| -30 | Stable for over 275 days (at pH 7) | High stability.[5] |
Table 2: Effect of pH on Betanin Stability
| pH Range | Stability | Notes |
| < 3 | Unstable | Degradation occurs.[5] |
| 3 - 7 | Stable | Optimal range for stability.[2][5][6] |
| 4.0 - 5.0 | Most Stable (anaerobic) | - |
| 5.0 - 6.0 | Most Stable | - |
| > 7 | Unstable | Degradation occurs.[2] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and its Isomers
This method is used to separate and quantify this compound and its common isomer, Isobetanin.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: Gradient to 30% B
-
25-30 min: Gradient to 95% B (column wash)
-
30-35 min: Return to 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 535-540 nm for betacyanins.[5]
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve using a purified this compound standard of known concentration. The concentration of this compound and its isomers in the sample can be determined by comparing their peak areas to the calibration curve.
2. Spectrophotometric Analysis for Total Betacyanin Content
This method provides a rapid estimation of the total betacyanin content.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Procedure:
-
Dilute the sample in a buffer solution with a pH within the stable range (e.g., pH 5.0 citrate buffer).
-
Measure the absorbance at the maximum wavelength for betacyanins, which is around 538 nm.[2]
-
Calculate the betacyanin concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient for betanin (6.0 x 10^6 L mol-1 cm-1 in water), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
Visualizations
Caption: Degradation pathways of this compound during storage.
Caption: Workflow for assessing this compound stability during storage.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the degradation of betanin obtained from beetroot using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scilit.com [scilit.com]
- 8. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of heat degradation of betanin in red beetroot (Beta vulgaris L.) on biological activity and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Modelling of Betalain Stability and Color Changes in Yogurt During Storage [journal.pan.olsztyn.pl]
Technical Support Center: Enhancing Prebetanin Solubility for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prebetanin in cell culture experiments.
Introduction to this compound and its Relationship with Betanin
This compound is a member of the betalain family of pigments, specifically a betacyanin, found in sources like beetroots.[1][2] It is closely related to Betanin, the most abundant betacyanin in beets.[2] Due to the limited specific data on this compound, this guide will leverage the more extensive research available on Betanin as a proxy to provide practical guidance. Both compounds are water-soluble nitrogen-containing pigments.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound, like Betanin, is a water-soluble compound.[1][2] Therefore, the primary solvent should be sterile, deionized water or a buffered solution like phosphate-buffered saline (PBS). For less pure extracts that may contain less soluble components, or to prepare concentrated stock solutions, a co-solvent system may be necessary. Common co-solvents used for poorly soluble compounds in cell culture include dimethyl sulfoxide (DMSO) and ethanol.[3][4] It is crucial to keep the final concentration of any organic solvent in the cell culture medium as low as possible (typically <0.1% v/v) to avoid cytotoxicity.[5]
Q2: I'm observing precipitation when I add my this compound solution to the cell culture medium. What should I do?
A2: Precipitation upon addition to culture media is a common issue with many compounds.[6] This can be due to several factors:
-
High Final Concentration: The final concentration of this compound in your medium may exceed its solubility limit in the complex environment of the culture medium.[6] Try using a lower final concentration.
-
Insufficient Mixing: The concentrated stock solution may not be dispersing quickly enough. Add the stock solution dropwise while gently swirling the medium to ensure rapid and thorough mixing.[6]
-
Media Components: Salts, proteins, and other components in the cell culture medium can affect the solubility of your compound.[6]
-
Temperature Shift: Mixing solutions at different temperatures can cause precipitation. Ensure both your stock solution and culture medium are at the same temperature (e.g., 37°C) before mixing.[6]
Q3: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A3: To determine the maximum soluble concentration, you can perform a solubility test. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Visually inspect for any precipitate or cloudiness. For a more sensitive assessment, examine the solutions under a microscope to look for micro-precipitates.
Q4: What are the known signaling pathways affected by compounds like this compound?
A4: Research on the closely related compound, Betanin, has shown that it can modulate redox-sensitive signaling pathways.[1][7] Key pathways include the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which is involved in the antioxidant response, and the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in inflammation.[7][8][9] Betanin has been shown to induce the translocation of Nrf2 to the nucleus and suppress NF-κB signaling.[1][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate in Stock Solution | - The concentration is too high for the solvent.- The compound has low purity, containing insoluble materials.- The solution has been stored improperly (e.g., repeated freeze-thaw cycles).[10] | - Try gentle warming and vortexing.- If precipitation persists, centrifuge the solution and use the supernatant, then re-quantify the concentration.- Prepare a fresh stock solution at a lower concentration.- Consider using a different solvent or a co-solvent system (e.g., water with a small amount of DMSO). |
| Cloudy or Turbid Culture Medium After Adding this compound | - Chemical precipitation of the compound.[10][11]- Interaction with media components (e.g., salts, proteins).[6]- Bacterial or fungal contamination.[10][11] | - First, rule out contamination by examining the medium under a microscope for microbes.[12]- If it is a chemical precipitate, try the solutions for precipitation issues mentioned in the FAQs.- Consider sterile filtering the final working solution before adding it to the cells. |
| Inconsistent Experimental Results | - Degradation of this compound in the stock solution or culture medium.- Precipitation of the compound leading to a lower effective concentration.- Variability in commercial preparations of the compound. | - Prepare fresh stock solutions regularly and store them protected from light.- Ensure the compound is fully dissolved before each experiment.- If possible, characterize the purity of your this compound sample. Commercial Betanin has been shown to have variable purity.[2] |
Experimental Protocols
Protocol for Preparing a this compound Working Solution for Cell Culture
This protocol is based on best practices for handling water-soluble compounds for in vitro experiments and can be adapted for this compound.
Materials:
-
This compound powder
-
Sterile, deionized water or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature or 37°C.
-
Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium if necessary. This helps to avoid shocking the cells with a highly concentrated solution and minimizes the risk of precipitation.
-
Add the appropriate volume of the stock or intermediate solution to the cell culture wells to achieve the desired final concentration. Add the solution dropwise and gently swirl the plate to ensure even distribution.
-
Note: Always include a vehicle control in your experiments (i.e., cells treated with the same volume of the solvent used to dissolve this compound).
Visualizing Signaling Pathways
Below are diagrams of signaling pathways known to be modulated by the related compound, Betanin.
References
- 1. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Traversing through the cell signaling pathways of neuroprotection by betanin: therapeutic relevance to Alzheimer's Disease and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. benchchem.com [benchchem.com]
Optimizing temperature for Prebetanin extraction efficiency
Technical Support Center: Prebetanin Extraction
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in this compound extraction?
A1: Temperature is a critical parameter in solvent extraction that influences efficiency by increasing the solubility of this compound and the diffusion rate of the solvent into the plant matrix.[1] However, elevated temperatures can also promote the degradation of thermolabile compounds like this compound and lead to the co-extraction of undesirable impurities.[2][3][4] The goal is to find an optimal temperature that maximizes yield while preserving the compound's integrity.[4]
Q2: How do I determine a starting temperature range for my experiment?
A2: For most plant-derived bioactive compounds, a common starting temperature range for solvent extraction is between 40°C and 80°C.[1][3][5] If this compound is known to be particularly heat-sensitive, it is advisable to start at a lower temperature (e.g., 30-40°C) and incrementally increase it.[6] Preliminary small-scale trials are recommended to narrow down the optimal range empirically.[7]
Q3: Can increasing the temperature always be expected to increase the yield?
A3: Not necessarily. While an initial increase in temperature often enhances extraction yield, there is typically a threshold beyond which the yield may plateau or even decrease.[3] This decrease can be due to the thermal degradation of this compound, where the rate of decomposition surpasses the rate of extraction.[8] For many polyphenolic and flavonoid compounds, optimal extraction is often observed between 60-80°C, with degradation occurring at higher temperatures.[3][5]
Q4: Besides temperature, what other factors can influence this compound extraction efficiency?
A4: Several factors work in conjunction with temperature to affect extraction yield. These include the choice of solvent, the solvent-to-solid ratio, extraction time, particle size of the plant material, and the extraction method used (e.g., maceration, Soxhlet, ultrasound-assisted extraction).[2][4][9] Optimizing these parameters alongside temperature is crucial for achieving the best results.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal Temperature: The extraction temperature may be too low for efficient solubilization or too high, causing degradation. 2. Inadequate Extraction Time: The duration may be insufficient for the solvent to penetrate the plant matrix fully.[11] 3. Improper Sample Preparation: Poorly ground or insufficiently dried plant material can reduce the surface area available for extraction.[11][12] | 1. Optimize Temperature: Conduct a temperature gradient experiment (e.g., 40°C, 50°C, 60°C, 70°C) to identify the optimal point. Analyze both yield and purity at each temperature. 2. Increase Extraction Time: Perform a time-course study at the optimal temperature to ensure the extraction reaches completion.[11] 3. Improve Preparation: Ensure the plant material is ground to a fine, uniform powder and thoroughly dried at a low temperature (e.g., 40-50°C) to prevent enzymatic degradation.[11] |
| Presence of Impurities in Extract | 1. Excessively High Temperature: Higher temperatures can increase the solubility of unwanted compounds (e.g., chlorophyll, lipids, other secondary metabolites). 2. Inappropriate Solvent Choice: The solvent may have low selectivity for this compound. | 1. Lower Extraction Temperature: Reduce the temperature to a point where this compound solubility is still good, but the solubility of impurities is minimized. 2. Solvent Optimization: Test a range of solvents with varying polarities to find one that is more selective for this compound. |
| Inconsistent Results Between Batches | 1. Poor Temperature Control: Fluctuations in the temperature of the extraction vessel (e.g., water bath, heating mantle). 2. Variability in Raw Material: Differences in the age, handling, or moisture content of the plant material.[12] 3. Inconsistent Procedure: Minor deviations in extraction time, solvent volume, or agitation speed.[13] | 1. Ensure Stable Heating: Use calibrated and stable heating equipment. Monitor the temperature throughout the extraction process. 2. Standardize Raw Material: Use plant material from the same source, harvested and processed under consistent conditions. Ensure consistent and documented drying and grinding procedures.[12] 3. Adhere to SOP: Follow a strict, detailed Standard Operating Procedure (SOP) for all extractions. |
Data Presentation
Table 1: Effect of Extraction Temperature on this compound Yield and Purity
This table presents hypothetical data from an experiment to optimize the extraction temperature for this compound from a plant source using a standardized solvent-to-solid ratio and a fixed extraction time of 90 minutes.
| Temperature (°C) | This compound Yield (mg/g of dry material) | Purity by HPLC (%) | Degradation Product "X" (%) |
| 40 | 7.2 | 95.1 | 0.5 |
| 50 | 9.8 | 94.6 | 1.1 |
| 60 | 12.5 | 92.3 | 2.4 |
| 70 | 14.1 | 90.5 | 4.8 |
| 80 | 13.2 | 85.7 | 9.6 |
| 90 | 10.8 | 78.4 | 16.3 |
Based on this data, 70°C offers the highest yield of this compound. However, the notable increase in the degradation product suggests that the optimal temperature for achieving a balance of high yield and good purity may be slightly lower, around 60-65°C.
Experimental Protocols
Protocol: Determination of Optimal Extraction Temperature for this compound
1. Preparation of Plant Material: 1.1. Obtain dried plant material and grind it into a fine powder (e.g., 40-60 mesh). 1.2. Determine the residual moisture content to ensure consistency across experiments. Store the powdered material in a desiccator.
2. Extraction Setup: 2.1. Prepare six identical 250 mL flasks. 2.2. Accurately weigh 5.0 g of the powdered plant material into each flask. 2.3. Add 100 mL of the chosen solvent (e.g., 70% Ethanol) to each flask, creating a 20:1 solvent-to-solid ratio. 2.4. Place a magnetic stir bar in each flask.
3. Temperature-Controlled Extraction: 3.1. Set up six temperature-controlled water baths equipped with magnetic stirrers, pre-set to 40°C, 50°C, 60°C, 70°C, 80°C, and 90°C. 3.2. Place one flask in each water bath. 3.3. Start the magnetic stirrers at a consistent speed (e.g., 250 rpm) and begin a timer for 90 minutes.
4. Sample Processing: 4.1. After 90 minutes, remove the flasks from the water baths and allow them to cool to room temperature. 4.2. Filter the contents of each flask through Whatman No. 1 filter paper to separate the extract from the solid residue. 4.3. Wash the residue with an additional 20 mL of the solvent to ensure complete recovery of the extract. 4.4. Combine the filtrate and the washings for each sample.
5. Analysis: 5.1. Reduce the solvent from each extract under vacuum using a rotary evaporator at a low temperature (e.g., 40°C) to obtain the crude extract. 5.2. Dry the crude extracts to a constant weight in a vacuum oven. 5.3. Calculate the yield (mg of crude extract per g of dry plant material). 5.4. Re-dissolve a precise amount of each crude extract in the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis. 5.5. Quantify the this compound content and the percentage of any known degradation products to determine the purity at each extraction temperature.
Visualizations
Caption: Experimental workflow for optimizing this compound extraction temperature.
Caption: Troubleshooting flowchart for addressing low this compound yield.
References
- 1. frontiersin.org [frontiersin.org]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 5. doaj.org [doaj.org]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. cooking.stackexchange.com [cooking.stackexchange.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Optimization of extraction time and temperature on antioxidant activity of Schizophyllum commune aqueous extract using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rootsciences.com [rootsciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 13. Troubleshooting [chem.rochester.edu]
Technical Support Center: Betanin Extraction and Stability
An important introductory note: The term "Prebetanin" is likely a misspelling of betanin , the primary red-violet pigment found in beetroot (Beta vulgaris). This technical support guide will therefore focus on betanin.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice concerning the effects of pH on betanin extraction and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for betanin stability?
A1: Betanin is most stable in a mildly acidic environment, with the optimal pH range for maximum stability being between 4.0 and 6.0.[1][2] Within this range, the degradation rate is minimized, preserving the characteristic red-violet color of the pigment. The optimal pH can shift slightly depending on other factors like temperature; for instance, higher temperatures can shift the optimal pH for stability towards 6.0.[3]
Q2: How does pH affect the color of betanin solutions?
A2: The color of betanin is pH-sensitive. It exhibits its characteristic bright red-violet color in the stable pH range of 3 to 7.[4] Below pH 3.0, the absorption maximum shifts to lower wavelengths, and above pH 7.0, it shifts to higher wavelengths, with a decrease in the intensity of the visible spectra outside the 3.5-7.0 range.[4] Under highly alkaline conditions (pH > 8), betanin can undergo hydrolysis, leading to a color change to yellow-brown due to the formation of betalamic acid.[5][6]
Q3: What is the recommended pH for extracting betanin from plant materials like beetroot?
A3: For optimal extraction, a slightly acidic medium is generally recommended. Studies have shown that a pH of around 4.0 can lead to high yields of betacyanins (the class of pigments to which betanin belongs).[7] Some protocols adjust the extraction solvent to a pH of 5.5 to enhance the stability of the pigments during the extraction process.[8] Acidifying the extraction medium, for example with citric acid, has been shown to improve extraction yields.[9][10]
Q4: Can betanin degradation be reversed?
A4: The thermal degradation of betanin is a partially reversible hydrolysis reaction that yields betalamic acid and cyclodopa-5-O-glycoside.[5][11] Allowing freshly processed extracts to stand at a pH of around 5 and at temperatures below 10°C can permit some regeneration of the betanin from these degradation products.[5]
Troubleshooting Guide
Issue 1: Low yield of betanin during extraction.
-
Possible Cause: The pH of the extraction solvent may be suboptimal.
-
Troubleshooting Steps:
-
Measure the pH of your current extraction solvent.
-
Adjust the pH to a slightly acidic range, ideally between 4.0 and 5.5, using an acid like citric or formic acid.[7][8][12]
-
Ensure thorough mixing and an adequate solvent-to-solid ratio to facilitate efficient extraction. A ratio of 1:5 (g/mL) has been used effectively.[8]
-
Consider the temperature of the extraction; some studies have found optimal extraction at temperatures around 50-52°C, while others have success at lower temperatures.[9][13]
-
Issue 2: The extracted betanin solution is turning yellow or brown.
-
Possible Cause: The solution's pH is likely outside the optimal stability range (4.0-6.0), leading to degradation.
-
Troubleshooting Steps:
-
Immediately measure the pH of the solution.
-
If the pH is too high (alkaline) or too low (highly acidic), adjust it to between 4.0 and 6.0 using a suitable buffer or acid/base.
-
Store the betanin solution protected from light and oxygen, as these factors also contribute to degradation.[14] Anaerobic conditions can favor stability at lower pH values (4.0-5.0).[4]
-
For long-term storage, refrigeration (4°C) is recommended to slow the degradation rate.[13]
-
Issue 3: Inconsistent results in stability studies.
-
Possible Cause: Fluctuations in pH and temperature, or the presence of oxygen and light.
-
Troubleshooting Steps:
-
Use buffered solutions to maintain a constant pH throughout the experiment.
-
Conduct experiments in a temperature-controlled environment (e.g., a water bath or incubator).
-
To study the effect of pH alone, minimize exposure to light and oxygen. Consider working under a nitrogen atmosphere for oxygen-sensitive experiments.[3]
-
Always use a control sample at an optimal pH (e.g., pH 5.0) for comparison.
-
Data Presentation
Table 1: Effect of pH on Betanin Extraction Data synthesized from multiple sources to show general trends.
| pH of Extraction Medium | Relative Betacyanin Yield/Concentration | Observations | Source |
| 2.0 | Moderate | High absorbance but lower stability. | [7] |
| 3.6 | High | Optimal for betacyanin extraction from dragon fruit peels. | [3] |
| 4.0 | Highest | Reported as the best condition for betacyanin extraction. | [7] |
| 5.0 - 6.0 | High | Good yield and optimal stability during extraction. | [3] |
| 7.0 | Moderate to High | Good yield, but stability may be reduced compared to acidic pH. | [7] |
Table 2: Effect of pH on Betanin Stability This table summarizes the general relationship between pH and betanin stability.
| pH of Solution | Stability | Key Degradation Processes | Source |
| < 3.0 | Low | Degradation rate is significantly higher; C15 isomerization and dehydrogenation. | [4][15] |
| 3.0 - 4.0 | Moderate | Relatively stable, but more susceptible to degradation under light. | [4] |
| 4.0 - 6.0 | High (Optimal) | Most stable range for color and chemical structure. | [1][2] |
| 6.0 - 7.0 | Moderate | Stability begins to decrease as pH becomes neutral. | [1] |
| > 7.0 | Low | Aldimine bond hydrolysis leads to degradation and color loss. | [4] |
| > 9.0 | Very Low | Rapid degradation and color change to yellow-brown. | [1][5] |
Experimental Protocols
Protocol 1: Extraction of Betanin from Beetroot
This protocol describes a standard method for extracting betanin from fresh beetroot.
-
Preparation of Plant Material:
-
Wash fresh red beetroots under running water to remove any soil.
-
Chop the beetroots into small pieces. For higher efficiency, the material can be freeze-dried and ground into a powder.[12]
-
-
Extraction:
-
Prepare the extraction solvent: 80% methanol in water (v/v) containing 50 mM ascorbic acid (to prevent oxidation).[8]
-
Adjust the pH of the extraction solvent to 5.5 using glacial acetic acid or another suitable acid.[8]
-
Combine the chopped beetroot with the extraction solvent at a solid-to-liquid ratio of 1:5 (g/mL).[8]
-
Perform the extraction for 30 minutes at room temperature under continuous mechanical stirring. Protect the mixture from light and bubble nitrogen through the solution to minimize oxidation.[8]
-
-
Purification:
-
Quantification:
-
Measure the absorbance of the extract at 537 nm (for betacyanins) and 480 nm (for betaxanthins) using a UV-Vis spectrophotometer.
-
Calculate the total betalain content as the sum of betacyanins and betaxanthins.[9]
-
Protocol 2: Testing the pH Stability of a Betanin Solution
This protocol outlines a method to evaluate the stability of a betanin solution at different pH values.
-
Preparation of Buffers:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9). Use appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
-
Sample Preparation:
-
Dilute a stock solution of purified betanin extract with each buffer solution to a consistent final concentration.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 25°C or a higher temperature for accelerated testing) in the dark to prevent light-induced degradation.
-
Take aliquots from each sample at specific time intervals (e.g., 0, 1, 3, 6, 9, and 24 hours).
-
-
Analysis:
-
For each time point, measure the absorbance of the aliquot at the wavelength of maximum absorption for betanin (typically around 537 nm) using a UV-Vis spectrophotometer.
-
The degradation of betanin often follows first-order reaction kinetics.[11] Plot the natural logarithm of the absorbance (or concentration) versus time to determine the degradation rate constant (k) for each pH value.
-
The half-life (t₁/₂) of betanin at each pH can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pH-dependent stability of major betalains in the encapsulated beetroot extracts (Beta vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extraction and Stabilization of Betalains from Beetroot (Beta vulgaris) Wastes Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bch.ro [bch.ro]
- 12. mdpi.com [mdpi.com]
- 13. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Prebetanin Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Prebetanin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
This compound is a type of betacyanin, a natural red-violet pigment.[1] It is commonly extracted from beetroot (Beta vulgaris), where it co-exists with other betalains like betanin, isobetanin, and neobetanin.[1][2]
Q2: What are the most common impurities found in crude this compound extracts?
Crude this compound extracts can contain a wide range of impurities, including:
-
Other Betalains: Betanin, isobetanin, and yellow betaxanthins (vulgaxanthin I and II) are structurally similar compounds that are often co-extracted.[1][2]
-
Sugars: Beetroot has a high sugar content, which will be present in the initial extract.[2]
-
Proteins and Polysaccharides: These macromolecules are common in plant extracts and can interfere with downstream applications.[3]
-
Pesticides and Herbicides: If non-organic source material is used, these chemicals may be present in the final extract.[4]
-
Heavy Metals: Plants can absorb heavy metals like lead, arsenic, and cadmium from the soil.[4][5]
-
Solvent Residues: Residual solvents from the extraction process (e.g., methanol, ethanol, hexane) can contaminate the purified product.[4]
-
Degradation Products: Betalains are sensitive to heat, light, and pH, and can degrade during extraction and purification.[1]
Q3: What are the primary methods for purifying this compound extracts?
Common purification techniques for betalains, including this compound, involve various forms of chromatography.[6] The most effective methods reported for the closely related betanin are ion-exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[7] Other techniques include normal phase column chromatography, gel filtration, and counter-current chromatography.[7][8][9]
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
| Potential Cause | Troubleshooting Step |
| Degradation during extraction | Betalains are unstable at high temperatures.[1] Maintain low temperatures during extraction and processing. Use antioxidants like ascorbic acid (50 mM) or citric acid in the extraction solvent to improve stability.[1][8] Protect the extract from light. |
| Incomplete extraction | Ensure the solvent system is appropriate. Hydro-alcoholic solutions (e.g., 20-50% ethanol or methanol in water) are often more effective than water alone.[1] Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve extraction efficiency.[2][6][10] |
| Poor separation from other betalains | Optimize the chromatographic method. For HPLC, adjust the gradient, mobile phase composition, and column chemistry. Ion-exchange chromatography is highly effective for separating betalains.[7] |
| Loss of product during solvent removal | Use low-temperature evaporation methods like vacuum rotary evaporation at temperatures around 35°C, followed by freeze-drying to obtain the final product.[8] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Co-elution of similar compounds | If other betalains or polar compounds are present, refine the chromatographic separation. A multi-step purification approach, such as combining ion-exchange with reversed-phase chromatography, may be necessary.[7][11] |
| Residual sugars and polysaccharides | Introduce a pre-purification step. Solid-phase extraction (SPE) can be used to remove sugars and other matrix components.[3] Alternatively, a precipitation step with a non-polar solvent may help remove some polysaccharides. |
| Solvent contamination | Ensure complete removal of extraction and chromatography solvents. Use high-purity solvents to avoid introducing contaminants.[12] |
| Heavy metal contamination | Source certified organic raw materials. If contamination is suspected, use purification techniques known to remove metals, or consider a chelation step. |
Experimental Protocols
Protocol 1: Extraction of this compound from Beetroot
-
Preparation of Plant Material: Wash fresh beetroot, chop it into small pieces, and freeze-dry.[2] Grind the lyophilized material into a fine powder.
-
Solvent Preparation: Prepare an extraction solvent of 80% methanol in water (v/v) containing 50 mM ascorbic acid. Adjust the pH to 5.5.[8]
-
Extraction: Macerate the beetroot powder in the extraction solvent at a solid-to-liquid ratio of 1:5 (g/mL) for 30 minutes with continuous stirring. Protect the mixture from light and maintain a cool temperature.[8]
-
Clarification: Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to pellet solid debris.[8]
-
Concentration: Decant the supernatant and concentrate it under vacuum at a temperature not exceeding 35°C.[8]
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing: Pack a glass column with a suitable stationary phase, such as silica gel for normal-phase chromatography.[8]
-
Equilibration: Equilibrate the column with the starting mobile phase.
-
Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a solvent system. For normal phase chromatography of betanin, a mixture of methanol/water/glacial acetic acid (9/0.3/0.7) has been used.[8]
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or UV-Vis spectrophotometry (betacyanins have an absorbance maximum around 538 nm).[8][13]
-
Product Recovery: Pool the pure fractions, concentrate under vacuum, and freeze-dry.[8]
Quantitative Data Summary
The following table summarizes reported yields for the purification of the closely related betanin from beetroot, which can serve as a benchmark for this compound purification.
| Purification Method | Source Material | Yield | Reference |
| Normal Phase Column Chromatography | 100 g Red Beetroot | 500 ± 22 mg | [8] |
| Ion-Exchange Chromatography | 100 g Fresh Beetroot | 89.1 mg | [8] |
| Semi-preparative RP-HPLC | Dry Weight Beet Powder | 1.74 ± 0.01 mg/g | [2] |
| Gel Filtration (Sephadex G-25) | 100 g Red Beet | 60 mg | [8] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Prebetanin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of Prebetanin for larger studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound purification from a lab-scale to a larger-scale process?
A1: Scaling up any purification process introduces several challenges that can affect yield, purity, and cost-effectiveness.[1][2] For this compound, a key consideration is its inherent instability, as betalains are sensitive to light and temperature.[3] Key challenges include:
-
Maintaining Resolution and Purity: Chromatographic separations that work well on a small scale may not directly translate to larger columns and higher flow rates, potentially leading to decreased purity.[1][4]
-
Process Economics: The cost of reagents, especially chromatography resins, can become prohibitive at larger scales.[1][5][6]
-
Equipment and Infrastructure: Larger-scale purification requires industrial-grade equipment that can handle increased volumes without compromising product integrity.[1]
-
Protein Stability: this compound, like other betalains, can degrade when exposed to high temperatures, certain pH levels, or light, which can be more challenging to control in larger volumes.[3][7]
-
Aggregate Formation: Increased protein concentration during scale-up can lead to the formation of aggregates, which are difficult to remove and can impact the final product's quality.[4][7]
Q2: Which chromatography techniques are most suitable for large-scale this compound purification?
A2: While lab-scale purification might employ highly specific but expensive techniques like affinity chromatography, scaling up often necessitates a shift towards more cost-effective and scalable methods.[1] For this compound and other betalains, the following have been shown to be effective:
-
Ion-Exchange Chromatography (IEX): This technique is highly effective for purifying betanins and can handle large sample volumes, making it suitable for industrial-scale operations.[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can achieve high purity and is a viable option for semi-preparative and large-scale purification of betanins.[8][9]
-
Flash Chromatography: This method is a rapid and convenient way to isolate unstable compounds like betanins.[8]
Troubleshooting Guides
Problem 1: Low Yield of this compound After Scaling Up
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation during extraction | Monitor temperature and light exposure. | Perform the extraction at a maximum temperature of 4°C and in a darkened environment.[3] Consider using extraction solvents like 20-50% (v/v) ethanol or methanol in water to improve recovery.[10] |
| Poor binding to chromatography resin | Optimize binding conditions. | Adjust the pH and ionic strength of the loading buffer to ensure optimal interaction with the chosen resin. For ion-exchange chromatography, ensure the buffer pH is appropriate for the charge of this compound. |
| This compound lost during wash steps | Evaluate the stringency of wash buffers. | If the wash conditions are too harsh, this compound may be eluted prematurely.[11] Decrease the salt concentration or modify the pH of the wash buffer to prevent this. |
| Inefficient elution | Optimize elution conditions. | Ensure the elution buffer has the correct pH and/or salt concentration to effectively displace this compound from the resin. A gradient elution might be more effective than a step elution. |
Problem 2: Presence of Impurities in the Final Purified this compound
| Possible Cause | Troubleshooting Step | Recommended Action |
| Co-elution with contaminants | Improve chromatographic separation. | Optimize the elution gradient (e.g., make it shallower) to better resolve this compound from impurities. Consider adding a polishing step with a different chromatography method (e.g., size-exclusion chromatography) to remove remaining contaminants.[4] |
| Host cell protein (HCP) contamination | Add a specific HCP removal step. | If this compound is produced recombinantly, specific steps to remove HCPs may be necessary. This could involve an additional chromatography step or precipitation.[7] |
| Presence of aggregates | Introduce an aggregate removal step. | Protein aggregation is a common issue in purification.[7] Size-exclusion chromatography is an effective method for removing aggregates from the final product. |
Data Presentation: Comparison of this compound Purification Methods
The following table summarizes the yield and purity of betanin (a closely related compound to this compound) from various purification methods reported in the literature. This data can serve as a benchmark for your own scaling-up efforts.
| Purification Method | Source Material | Yield | Purity | Reference |
| Semi-preparative RP-HPLC | Beetroot | 1.74 ± 0.01 mg/g | 85% | [9] |
| Ion-Exchange Chromatography | Red Beetroot Powder | 14.7 ± 2.7 mg/100g | ~99% | [8] |
| Reversed-Phase Column Chromatography | Red Beetroot Powder | 16.2 ± 2.9 mg/100g | ~99% | [8] |
| Gel Filtration (Sephadex G-25) | Red Prickly Pear Pulp | 5.12 mg/100g | Not Specified | [8] |
Experimental Protocols
Detailed Protocol for Scaled-Up this compound Purification using Ion-Exchange Chromatography
This protocol is a generalized guideline and should be optimized for your specific this compound construct and expression system.
-
Clarification of Lysate:
-
Start with the clarified cell lysate containing this compound.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet any remaining cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove any fine particulates that could clog the chromatography column.
-
-
Column Equilibration:
-
Select an appropriate anion-exchange or cation-exchange resin based on the predicted isoelectric point (pI) of this compound.
-
Pack a chromatography column with the chosen resin to the desired bed height. The column diameter will depend on the scale of your purification.
-
Equilibrate the column with 5-10 column volumes (CVs) of equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0) at a linear flow rate appropriate for the resin and column size.
-
-
Sample Loading:
-
Adjust the pH and conductivity of the clarified lysate to match the equilibration buffer. This can be done by dilution or dialysis.
-
Load the prepared lysate onto the equilibrated column at a reduced flow rate to ensure efficient binding of this compound to the resin.
-
-
Washing:
-
Wash the column with 5-10 CVs of equilibration buffer to remove any unbound proteins and contaminants.
-
Monitor the UV absorbance at 280 nm until it returns to baseline, indicating that all unbound proteins have been washed away.
-
-
Elution:
-
Elute the bound this compound from the column using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer over 20 CVs). A linear gradient is generally preferred over a step gradient for better resolution.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence and purity of this compound using SDS-PAGE and/or UV-Vis spectroscopy (monitoring at the characteristic absorbance maximum for betacyanins, around 535 nm).
-
Pool the fractions containing pure this compound.
-
-
Buffer Exchange and Concentration (if necessary):
-
If the pooled fractions are in a high-salt buffer, perform a buffer exchange into a suitable storage buffer using dialysis or diafiltration.
-
Concentrate the purified this compound to the desired concentration using an appropriate ultrafiltration method.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for low this compound purity.
References
- 1. Scaling Up Protein Purification: From Lab to Pilot Scale [synapse.patsnap.com]
- 2. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refined Protocol for the Isolation and Purification of BETALAINS Pigment from Celosia argentea y Beta vulgaris [protocols.io]
- 4. Overcoming Challenges and Improving Efficiency in Protein Purification | Labcompare.com [labcompare.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
Validation & Comparative
Validating Prebetanin Purity: A Comparative Guide to qNMR and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of drug development and quality control. For novel compounds like Prebetanin, a member of the betalain family of pigments, selecting the most appropriate analytical methodology is paramount to ensure safety and efficacy. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity validation of this compound.
Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment, offering direct quantification without the need for identical reference standards for each impurity.[1][2][3] This guide will delve into the experimental protocols for utilizing qNMR for this compound purity analysis and compare its performance with established HPLC and LC-MS methods, providing supporting data and detailed methodologies to aid researchers in making informed decisions for their analytical needs.
Comparative Analysis of Analytical Techniques for this compound Purity
The choice of analytical technique for purity determination depends on various factors, including the availability of reference standards, the complexity of the sample matrix, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of qNMR, HPLC, and LC-MS for the analysis of this compound.
| Feature | qNMR | HPLC-UV/DAD | LC-MS |
| Principle | Direct measurement of nuclear spins in a magnetic field. Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV-Vis absorbance. | Separation based on chromatography, with detection by mass-to-charge ratio, providing molecular weight and structural information. |
| Primary Standard | Requires a single, certified internal standard of known purity.[3] | Requires a certified reference standard of this compound. | Can be used for relative quantification without a standard, but accurate quantification requires a standard. |
| Quantification | Absolute quantification.[3] | Relative quantification against a reference standard. | Can provide both qualitative and quantitative data. |
| Selectivity | High, based on unique chemical shifts of protons. | Moderate to high, dependent on chromatographic resolution. | Very high, based on mass-to-charge ratio and fragmentation patterns. |
| Sample Throughput | Moderate. | High. | Moderate to high. |
| Advantages | - Non-destructive. - Provides structural information. - Can quantify compounds without a specific reference standard.[3] - High precision and accuracy. | - Widely available. - Robust and well-established methods. - High sensitivity for chromophoric compounds. | - High sensitivity and selectivity. - Provides molecular weight and structural information. - Suitable for complex mixtures. |
| Disadvantages | - Lower sensitivity compared to MS. - Requires specialized equipment and expertise. - Potential for signal overlap in complex mixtures. | - Requires a specific reference standard for each analyte. - Co-elution of impurities can lead to inaccurate results. | - Destructive technique. - Ionization efficiency can vary between compounds. - Matrix effects can suppress or enhance signal. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for this compound Purity
This protocol is adapted from general qNMR guidelines for small molecules and should be optimized and validated for this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, 1,4-dioxane) into a clean, dry vial. The internal standard should be selected based on its chemical stability, lack of reactivity with this compound, and having signals that do not overlap with the analyte signals in the ¹H-NMR spectrum.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a spectrometer with a field strength of 400 MHz or higher.
-
Use a standard single-pulse experiment.
-
Key acquisition parameters to ensure quantitativity:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both this compound and the internal standard. A typical starting point is 30 seconds.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150) for the signals used for quantification.
-
Spectral Width: Ensure the spectral width encompasses all signals of interest.
-
Acquisition Time: Set to at least 3 seconds to ensure good digital resolution.
-
3. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. Ensure the chosen signals are free from overlap with any impurity or solvent signals.
-
Calculate the purity of this compound using the following equation:
High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol for this compound Purity
This protocol is based on established methods for the analysis of betalains and should be optimized for this compound.
1. Sample and Standard Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in a suitable solvent (e.g., methanol/water mixture).
-
Prepare a solution of the this compound sample to be tested at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used for betalains. For example:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 5-95% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength of this compound (around 535 nm for betacyanins).
3. Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to this compound at the detection wavelength.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the potential biological relevance of this compound, the following diagrams have been generated.
Caption: Workflow for this compound purity determination using qNMR.
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, it is hypothesized that they are similar to those of the closely related and well-studied compound, betanin. Betanin has been shown to exert antioxidant and anti-inflammatory effects through the modulation of the Nrf2-ARE and NF-κB pathways.
Caption: Hypothesized signaling pathways modulated by this compound.
Conclusion
Both qNMR and chromatographic methods offer viable approaches for assessing this compound purity. qNMR stands out as a primary ratio method that provides absolute quantification without the need for a specific this compound reference standard, making it particularly valuable in the early stages of drug discovery and for the certification of reference materials. HPLC-UV/DAD is a robust and widely accessible technique suitable for routine quality control when a reference standard is available. LC-MS provides the highest selectivity and sensitivity, making it ideal for impurity profiling and the analysis of complex matrices. The choice of the most suitable method will depend on the specific requirements of the analysis, available resources, and the stage of drug development. The provided protocols offer a starting point for method development and validation for the accurate purity determination of this compound.
References
A Comparative Analysis of Prebetanin and Betanin Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activities of Prebetanin and Betanin. While extensive experimental data is available for Betanin, detailing its potent antioxidant effects and mechanisms of action, there is a notable lack of quantitative data for the antioxidant activity of this compound in the current scientific literature. This guide will present the comprehensive data for Betanin and offer a qualitative discussion on this compound.
Executive Summary
Quantitative Antioxidant Activity of Betanin
The antioxidant capacity of Betanin has been evaluated using various in vitro assays. The following table summarizes representative data from the literature. It is important to note that values can vary depending on the specific experimental conditions.
| Antioxidant Assay | Result for Betanin | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity | EC50 values ranging from 3.4 to 8.4 µM | [1] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity | TEAC values can be as high as 4.7 ± 0.3 | [2] |
| FRAP (Ferric Reducing Antioxidant Power) | Effective in reducing Fe³⁺ to Fe²⁺ | [3] |
| ORAC (Oxygen Radical Absorbance Capacity) | Demonstrates significant oxygen radical absorbance capacity | [3] |
Note: EC50 (half maximal effective concentration) represents the concentration of the antioxidant required to scavenge 50% of the free radicals. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.
This compound: A Qualitative Perspective
This compound is structurally related to Betanin, both being betacyanin pigments. While one study identified this compound in table beets with concentrations ranging from 0.08 to 0.02 mg/100 g, it did not provide data on its antioxidant activity[4]. Given the structural similarities between betacyanins, it is plausible that this compound also possesses antioxidant properties. The core structure of betalains, including the phenolic and cyclic amine groups, contributes to their electron-donating and free radical scavenging abilities[4]. However, without direct experimental evidence, any statement on the comparative antioxidant activity of this compound remains speculative. Further research is required to quantify its antioxidant capacity and compare it with that of Betanin.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the antioxidant activity of compounds like Betanin.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (commonly 517 nm).
-
Various concentrations of the test compound (e.g., Betanin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is then measured at the same wavelength.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the antioxidant are added to the ABTS•+ solution.
-
The absorbance is measured at the specified wavelength after a set incubation time.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
The FRAP reagent is prepared by mixing a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in hydrochloric acid, a ferric chloride solution, and an acetate buffer (pH 3.6).
-
The test sample is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (typically 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, usually ferrous sulfate.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
Protocol:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a multi-well plate.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the reaction.
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
The antioxidant capacity is calculated from the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the biological mechanisms of action, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to HPLC and Spectrophotometric Methods for Betanin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometric methods for the analysis of Betanin, a primary bioactive compound in beetroot with significant therapeutic potential. The information presented herein is based on a meticulous review of scientific literature to ensure objectivity and accuracy.
The selection of an appropriate analytical technique is a critical decision in the process of drug discovery and quality control. While HPLC is renowned for its high resolution and specificity, spectrophotometry offers a simpler and more rapid alternative. This guide will delve into the experimental protocols, comparative performance data, and the inherent advantages and limitations of each method for Betanin analysis.
Comparative Analysis of Method Validation Parameters
The performance of any analytical method is assessed through a rigorous validation process that examines several key parameters. The following table summarizes the typical validation characteristics for the HPLC and spectrophotometric analysis of Betanin, compiled from various scientific studies.
| Validation Parameter | HPLC Method | Spectrophotometric Method |
| Linearity (Range) | 0.1 - 2.5 µM | Generally follows Beer-Lambert law; specific range depends on the instrument and sample matrix. |
| Accuracy (% Recovery) | 82% - 91% | Prone to overestimation by up to 25% due to interfering substances[1]. |
| Precision (%RSD) | 1.3% - 4.9% | Coefficient of variation is generally below 15%[2]. |
| Specificity | High; capable of separating Betanin from its isomers and degradation products. | Low; measures total absorbance at a specific wavelength, susceptible to interference from other compounds. |
| Limit of Detection (LOD) | 2.00 nmol/L | Not consistently reported; higher than HPLC. |
| Limit of Quantitation (LOQ) | 6.00 nmol/L | Not consistently reported; higher than HPLC. |
In-Depth Experimental Protocols
Reproducibility of experimental data is fundamental to scientific advancement. Below are detailed methodologies for both the HPLC and spectrophotometric quantification of Betanin.
High-Performance Liquid Chromatography (HPLC) Protocol
This method allows for the separation and quantification of Betanin with high specificity.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 or 1200 series HPLC system (or equivalent) equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., Eclipse XDB-C18, 5 µm, 150 mm x 4.6 mm) is commonly used[2].
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:
-
Flow Rate: A typical flow rate is 1 mL/min[2].
-
Column Temperature: Maintained at 25°C[2].
-
Detection Wavelength: Betanin is monitored at its maximum absorbance, which is approximately 538 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Extract Betanin from the sample matrix using an appropriate solvent (e.g., 80% methanol or water).
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
UV-Vis Spectrophotometric Protocol
This method provides a rapid estimation of the total Betanin content.
Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: Deionized water or a suitable buffer solution.
-
Analytical Wavelength: The absorbance is measured at the λmax of Betanin, which is approximately 538 nm. A correction for impurities can be made by subtracting the absorbance at 600 nm.
Sample Preparation and Measurement:
-
Extract Betanin from the sample matrix with a suitable solvent.
-
Clarify the extract by centrifugation or filtration.
-
Dilute the extract with the solvent to obtain an absorbance reading within the linear range of the instrument (typically below 1.0).
-
Measure the absorbance at 538 nm and 600 nm against a solvent blank.
-
Calculate the Betanin concentration using the Beer-Lambert law and the molar extinction coefficient of Betanin (ε = 60,000 L·mol⁻¹·cm⁻¹ in water)[3].
Visualizing the Methodologies
To further clarify the experimental processes and the relationship between validation parameters, the following diagrams are provided.
References
A Comparative Analysis of Prebetanin and Synthetic Antioxidants
Unveiling the Efficacy of Nature-Derived versus Synthetic Compounds in Oxidative Stress Mitigation
For Immediate Release
In the continuous pursuit of potent antioxidant therapies, researchers are often faced with a choice between naturally derived compounds and synthetically produced molecules. This guide provides a comprehensive comparison of the efficacy of Prebetanin, a natural antioxidant belonging to the betalain family, and common synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ). This comparison is based on available experimental data from in vitro and in vivo studies, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a myriad of pathological conditions. Antioxidants, by neutralizing these ROS, play a crucial role in maintaining cellular health. While synthetic antioxidants have long been utilized for their stability and low cost, concerns regarding their safety and potential side effects have spurred interest in natural alternatives.[1] this compound, a betacyanin pigment found in sources like beetroot, has emerged as a promising natural antioxidant with a multi-faceted mechanism of action.[2][3] This guide delves into a head-to-head comparison of their performance in various antioxidant assays and elucidates their distinct mechanisms of action at a molecular level.
Quantitative Data Comparison
The following tables summarize the available quantitative data from various in vitro antioxidant capacity assays. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable snapshot of the relative potency of these compounds.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50 values)
| Antioxidant | IC50 (µg/mL) | Reference |
| Betanin (this compound proxy) | ~14.31 - 49.18 | [2][4] |
| BHA | ~108.62 | [5] |
| BHT | ~4.30 - 171.7 | [6] |
| TBHQ | ~6.25 | [7] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC50 values)
| Antioxidant | IC50 (µg/mL) | Reference |
| Betanin (this compound proxy) | ~2.10 - 127.44 | [4][5] |
| BHA | ~108.62 | [5] |
| BHT | Not widely reported | |
| TBHQ | Not widely reported |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay (AEAC - Ascorbic Acid Equivalent Antioxidant Capacity)
| Antioxidant | AEAC (mg AAE/g) or IC50 (µg/mL) | Reference |
| Betanin (this compound proxy) | IC50 ~0.48 | [4] |
| BHA | Not widely reported | |
| BHT | IC50 ~152.29 | [6] |
| TBHQ | Not widely reported |
Table 4: Lipid Peroxidation Inhibition in Pork Meat (TBARS assay) - Malondialdehyde (MDA) concentration (mg/kg) after 9 days of storage
| Treatment | MDA Concentration (mg/kg) | Reference |
| Control (No antioxidant) | ~7.15 | |
| Betanin (2%) | ~5.07 | |
| BHA (0.02%) | ~4.47 | |
| BHT (0.02%) | ~4.28 |
Experimental Protocols
A brief overview of the methodologies for the key experiments cited is provided below. For detailed procedures, please refer to the cited literature.
1. DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm). The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.[7]
2. ABTS Radical Cation Decolorization Assay: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS radical is reduced back to its colorless neutral form. The decrease in absorbance at a specific wavelength (around 734 nm) is proportional to the antioxidant concentration.[4]
3. Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at a specific wavelength (around 593 nm) is monitored. The results are often expressed as ascorbic acid equivalents.[4]
4. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation: This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex, which is measured spectrophotometrically (around 532 nm).[1]
Signaling Pathways and Mechanisms of Action
The antioxidant efficacy of a compound is not solely determined by its direct radical scavenging ability but also by its influence on cellular signaling pathways that regulate endogenous antioxidant defenses.
This compound (Betanin): A Modulator of the Nrf2/ARE Pathway
This compound, and its primary component betanin, exhibits a dual mechanism of action. It can directly scavenge free radicals, but more significantly, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][8] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of a battery of antioxidant and detoxification enzymes.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Upon exposure to an inducer like betanin, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an enhanced cellular antioxidant capacity.
Caption: this compound activates the Nrf2 signaling pathway, enhancing cellular antioxidant defenses.
Synthetic Antioxidants: Primarily Direct Radical Scavengers
Synthetic antioxidants like BHA, BHT, and TBHQ primarily function as direct free radical scavengers.[9][10][11] Their phenolic structures enable them to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting antioxidant radical is relatively stable and does not readily propagate further oxidation. While some studies suggest that synthetic antioxidants may have other cellular effects, their primary and most well-documented mechanism of action is direct radical scavenging.[12][13]
Caption: Synthetic antioxidants primarily act by directly scavenging free radicals.
Conclusion
Both this compound and synthetic antioxidants demonstrate significant antioxidant activity. The choice between them may depend on the specific application and desired mechanism of action.
-
This compound offers a dual-action approach, not only directly neutralizing free radicals but also upregulating the body's own antioxidant defense systems through the Nrf2 pathway. This suggests a potentially broader and more sustained protective effect.
-
Synthetic antioxidants like BHA, BHT, and TBHQ are potent direct radical scavengers, effective in inhibiting oxidative processes. However, their mechanism is more direct and less involved in modulating cellular signaling pathways compared to this compound.
Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative comparison. Nevertheless, the existing data suggests that this compound represents a promising natural alternative to synthetic antioxidants, with a unique mechanism of action that may offer additional therapeutic benefits. Researchers and drug development professionals are encouraged to consider these differences when selecting an antioxidant for their specific research and development needs.
References
- 1. foodcanmakeyouill.co.uk [foodcanmakeyouill.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. phcogj.com [phcogj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. foodadditives.net [foodadditives.net]
- 12. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant strategies against cellular senescence: unveiling the power of synthetic versus natural antioxidants in a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prebetanin Content and Bioactivity in Beta vulgaris Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Prebetanin, a betacyanin pigment found in various cultivars of Beta vulgaris (beet). As a member of the betalain family of compounds, this compound is of increasing interest to the scientific community due to the potential health benefits associated with these natural pigments, including their antioxidant and anti-inflammatory properties. This document summarizes quantitative data on this compound and total betacyanin content across different beet varieties, details the experimental protocols for their analysis, and contextualizes their potential role in drug development.
Quantitative Comparison of Betacyanins in Beta vulgaris Varieties
The concentration of this compound and other betacyanins can vary significantly among different varieties of Beta vulgaris. This variation is influenced by genetic factors, cultivation conditions, and post-harvest handling. The following tables present a summary of findings from recent studies, offering a comparative look at the betacyanin content in several beet cultivars.
Table 1: Fractional Composition of Betacyanins in Maroon and Yellow Table Beet Varieties
| Compound | Maroon Cultivars (mg/100g) | Yellow Cultivars (mg/100g) |
| This compound | Present | 0.08 - 0.02 |
| Isothis compound | Present | 0.19 - 0.01 |
| Betanin | Predominant (59% of total betacyanins) | 0.80 - 0.01 |
| Isobetanin | Predominant (23% of total betacyanins) | 0.64 - 0.56 |
Data sourced from a 2024 study on the characterization of betalain content in table beets. The study noted that maroon biotypes contained the full range of identified betacyanins, while yellow varieties had significantly lower amounts.[1]
Table 2: Total Betacyanin and Betaxanthin Content in Various Beta vulgaris Varieties
| Variety | Cultivar | Betacyanins (mg/100 mL) | Betaxanthins (mg/100 mL) |
| Beetroot | 'Monorubra' | 9.69 | Higher than weed beets |
| Beetroot | 'Libero' | 8.42 | Higher than weed beets |
| Sugar Beet | 'Labonita' | 0.11 | Higher than weed beets |
| Swiss Chard | 'Lucullus' | 0.09 | Higher than weed beets |
| Fodder Beet | 'Monro' | 0.15 | Higher than weed beets |
This table summarizes data from a 2020 study comparing cultivated varieties of Beta vulgaris. The study highlights that beetroots have the highest concentration of betacyanins.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and other betalains from Beta vulgaris.
Extraction of Betalains
Objective: To extract betalain pigments from Beta vulgaris tissue for quantification and further analysis.
Methodology:
-
Conventional Solvent Extraction:
-
Fresh beetroot tissue is homogenized.
-
The homogenized sample is mixed with a solvent, typically an aqueous solution of ethanol or methanol (e.g., 80% methanol).
-
The mixture is agitated for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The mixture is then centrifuged to separate the solid plant material from the liquid extract containing the betalains.
-
The supernatant (the liquid extract) is collected for analysis.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Follow steps 1 and 2 of the conventional solvent extraction method.
-
The mixture is then subjected to ultrasonic waves for a specific duration (e.g., 30 minutes) and temperature (e.g., 30°C).
-
Follow steps 4 and 5 of the conventional solvent extraction method. UAE is often reported to enhance the extraction efficiency of betalains.[3]
-
Quantification of Betacyanins and Betaxanthins
Objective: To determine the concentration of betacyanins (including this compound) and betaxanthins in the extracted solution.
Methodology:
-
Spectrophotometry:
-
The absorbance of the betalain extract is measured at specific wavelengths using a UV-Vis spectrophotometer.
-
Betacyanins are typically quantified at their absorption maximum of around 538 nm.
-
Betaxanthins are quantified at their absorption maximum of approximately 480 nm.
-
The concentration is calculated using the Beer-Lambert law, with a specific molar extinction coefficient for betanin (for betacyanins) and vulgaxanthin I (for betaxanthins).[2][4]
-
-
High-Performance Liquid Chromatography (HPLC):
-
The betalain extract is filtered and injected into an HPLC system equipped with a suitable column (e.g., C18).
-
A gradient elution is performed using a mobile phase consisting of two or more solvents (e.g., water with a small percentage of formic acid and acetonitrile).
-
The different betalain compounds are separated based on their affinity for the stationary and mobile phases.
-
A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelengths for betacyanins and betaxanthins.
-
Quantification is achieved by comparing the peak areas of the sample to those of known standards of purified betalains, such as betanin. This method allows for the separation and quantification of individual betacyanins like this compound.
-
Visualizing Experimental Workflows and Potential Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the comparative study of this compound.
Caption: General antioxidant mechanism of betalains.
Relevance in Drug Development
The interest in this compound and other betalains for drug development stems from their potent antioxidant properties. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. By scavenging free radicals, betalains can help mitigate oxidative stress and cellular damage.
The variation in this compound and total betacyanin content across different Beta vulgaris varieties is a critical consideration for sourcing raw materials for nutraceuticals and pharmaceuticals. Varieties with higher concentrations of these bioactive compounds, such as the 'Monorubra' and 'Libero' beetroots, may be more suitable for commercial extraction and product formulation.
Further research is warranted to elucidate the specific bioactivities of this compound and to understand its pharmacokinetic and pharmacodynamic profiles. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural compound.
References
Unveiling the In Vivo Anti-inflammatory Potential of Prebetanin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Prebetanin against established anti-inflammatory agents, dexamethasone and indomethacin. This analysis is supported by a compilation of experimental data from various studies, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Disclaimer: Direct experimental data on this compound is limited. The data presented here utilizes Betanin, a closely related betacyanin pigment, as a proxy for this compound's potential anti-inflammatory activity. This assumption is based on their structural similarities within the betalain family of compounds.
Executive Summary of Comparative Efficacy
This compound, represented by its surrogate Betanin, demonstrates significant anti-inflammatory properties in preclinical in vivo models. When compared to the potent corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin, Betanin exhibits a dose-dependent reduction in inflammation, albeit with differing magnitudes of effect. The following tables summarize the quantitative data from carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation models.
Carrageenan-Induced Paw Edema: Inhibition of Inflammation
The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory compounds. The table below compares the percentage inhibition of paw edema by Betanin, dexamethasone, and indomethacin at various doses and time points.
| Compound | Dose | Animal Model | Time Point (post-carrageenan) | Edema Inhibition (%) |
| Betanin | 100 mg/kg | Mice | 3 hours | ~50% |
| 200 mg/kg | Rats | 4 hours | 99.69% | |
| Dexamethasone | 0.25 mg/kg | Rats | Not Specified | Inhibited exudate accumulation |
| 1 mg/kg | Mice | Not Specified | Dose-dependent reduction | |
| Indomethacin | 5 mg/kg | Rats | 5 hours | Significant inhibition |
| 10 mg/kg | Rats | 4 hours | 57.66% | |
| 20 mg/kg | Mice | 4 hours | Significant inhibition |
LPS-Induced Systemic Inflammation: Cytokine Inhibition
The LPS-induced systemic inflammation model is employed to study the effects of compounds on the production of pro-inflammatory cytokines. The following table summarizes the inhibitory effects of Betanin, dexamethasone, and indomethacin on key cytokines.
| Compound | Dose | Animal Model | Cytokine | Inhibition (%) |
| Betanin | 25 mg/kg | Mice | TNF-α | Significant reduction |
| 50 mg/kg | Mice | IL-1β | Significant reduction | |
| 50 mg/kg | Mice | IL-6 | Significant reduction | |
| Dexamethasone | 1 mg/kg | Rats | TNF-α | Significant inhibition |
| 1 mg/kg | Rats | IL-1β | Significant inhibition | |
| 2 mg/kg | Mice | IL-6 | No significant effect | |
| Indomethacin | 15 mg/kg | Mice | TNF-α | No significant effect |
| 15 mg/kg | Mice | IL-1β | No significant effect | |
| 15 mg/kg | Mice | IL-6 | No significant effect |
Mechanism of Action: Targeting Key Inflammatory Pathways
Betanin, and by extension this compound, is believed to exert its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.[1][2][3] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[1] By inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins, Betanin effectively dampens the inflammatory cascade.[1][2][3]
This compound's inhibitory action on inflammatory pathways.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
Carrageenan-Induced Paw Edema in Mice
This protocol outlines the procedure for inducing acute inflammation in the paw of a mouse and assessing the anti-inflammatory effects of a test compound.
Workflow for the carrageenan-induced paw edema model.
Materials:
-
Male Swiss albino mice (20-25 g)
-
λ-Carrageenan
-
Test compounds (this compound, Dexamethasone, Indomethacin)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into control and treatment groups (n=6 per group).
-
Treatment: Administer the test compounds or vehicle orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
LPS-Induced Systemic Inflammation in Mice
This protocol describes the induction of systemic inflammation using LPS and the subsequent analysis of pro-inflammatory cytokine levels.
Workflow for the LPS-induced systemic inflammation model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Dexamethasone, Indomethacin)
-
Vehicle (e.g., sterile saline)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimatization: House animals under specific pathogen-free conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (n=6 per group).
-
Treatment: Administer the test compounds or vehicle intraperitoneally one hour prior to LPS challenge.
-
Induction of Inflammation: Inject mice intraperitoneally with LPS at a dose of 1 mg/kg.
-
Sample Collection: Collect blood samples via cardiac puncture at various time points (e.g., 2, 4, and 6 hours) after LPS injection.
-
Cytokine Measurement: Separate serum and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine for the treated groups relative to the LPS-only control group.
Conclusion
The available in vivo data, using Betanin as a surrogate, suggests that this compound holds promise as a natural anti-inflammatory agent. Its mechanism of action appears to involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in inflammatory mediators. While it may not match the potency of dexamethasone in all models, its efficacy in reducing both edema and pro-inflammatory cytokine production is significant. Further head-to-head comparative studies with standardized dosing and time points are warranted to fully elucidate the therapeutic potential of this compound in inflammatory conditions. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to validate and expand upon these findings.
References
- 1. Mitigation of LPS-Induced Inflammatory Responses Via Inhibition of NF-kB and MAPK Signaling Pathways by Betanin, a Coloring Agent [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitigation of LPS-Induced Inflammatory Responses Via Inhibition of NF-kB and MAPK Signaling Pathways by Betanin, a Coloring Agent [sciepub.com]
A Comparative Review of Betalain and Anthocyanin Properties for Researchers and Drug Development Professionals
An in-depth analysis of two major classes of natural pigments, this guide provides a comparative overview of the chemical and biological properties of betalains and anthocyanins. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct characteristics of these compounds for potential applications.
Betalains and anthocyanins are two significant classes of water-soluble pigments found in the plant kingdom, responsible for a vibrant spectrum of colors from yellow and orange to red, purple, and blue. While they share the functional role of providing pigmentation and possess antioxidant properties, they are fundamentally different in their chemical structure, biosynthetic pathways, and stability. Notably, betalains and anthocyanins are mutually exclusive in nature; a plant species will produce one class of these pigments, but never both[1]. Betalains are nitrogen-containing pigments derived from the amino acid tyrosine and are characteristic of plants in the order Caryophyllales (e.g., beetroot, amaranth, and cacti) and some fungi. Anthocyanins, on the other hand, are flavonoids, a class of polyphenolic compounds synthesized via the phenylpropanoid pathway, and are widespread throughout the plant kingdom[2]. This guide presents a detailed comparison of their properties, supported by experimental data, to aid in the selection and application of these natural pigments in research and development.
Physicochemical and Spectroscopic Properties
The fundamental structural differences between betalains and anthocyanins give rise to distinct physicochemical and spectroscopic characteristics. Betalains are categorized into red-violet betacyanins and yellow-orange betaxanthins. Anthocyanins are glycosides of anthocyanidins, and their coloration is highly dependent on pH and structural substitutions.
| Property | Betalains | Anthocyanins |
| Chemical Class | Indole derivatives (chromoalkaloids) | Flavonoids (polyphenols) |
| Core Structure | Betalamic acid | Flavylium ion |
| Nitrogen Presence | Yes | No |
| Key Precursor | Tyrosine | Phenylalanine |
| λmax (Visible) | Betacyanins: ~535-542 nm; Betaxanthins: ~470-486 nm | Highly pH-dependent; Cyanidin-3-O-glucoside: ~510-535 nm (acidic pH) |
| Molar Extinction Coefficient (ε) | Betacyanins: ~60,000 L mol⁻¹ cm⁻¹; Betaxanthins: ~48,000 L mol⁻¹ cm⁻¹ | Varies with structure and pH; Cyanidin-3-O-glucoside: ~26,000 L mol⁻¹ cm⁻¹ |
| Solubility | Water-soluble | Water-soluble |
Stability Profile: pH and Temperature Dependence
The stability of these pigments under various environmental conditions is a critical factor for their application. Betalains generally exhibit greater color stability over a wider pH range compared to anthocyanins, which are typically stable only in acidic conditions.
pH Stability
Betalains are relatively stable across a broad pH range of 3 to 7, making them suitable for use in low-acid food and pharmaceutical formulations[1]. Their optimal stability is observed between pH 4.0 and 6.0[3]. Below pH 3.5, a slight hypsochromic shift (to a lower wavelength) occurs, and above pH 7, the color begins to degrade[1].
Anthocyanins, in contrast, are highly sensitive to pH changes. They exhibit their vibrant red coloration in acidic environments (pH < 3). As the pH increases, they undergo structural transformations, leading to colorless or blue/violet forms, with significant degradation occurring at neutral to alkaline pH[1][4].
Thermal Stability
Both pigment classes are susceptible to thermal degradation. Betalains are generally considered heat-sensitive, with degradation initiating at temperatures above 50°C[1]. The thermal degradation of betanin, a major betacyanin, follows first-order kinetics[1][5]. The half-life of betanin decreases significantly with increasing temperature. For instance, at pH 5.8, the half-life of betanin in beet juice is approximately 154.3 minutes at 61.5°C, which drops to 7.3 minutes at 100°C[5].
The thermal stability of anthocyanins is also dependent on their specific structure, pH, and the presence of other compounds. Generally, acylated anthocyanins show greater stability than their non-acylated counterparts. Similar to betalains, their degradation typically follows a first-order reaction model[4]. At elevated temperatures, anthocyanins can degrade into brown-colored compounds[6].
| Pigment | Condition | Half-life (t½) |
| Betanin | pH 5.0, 25°C | 1150 min[3] |
| pH 5.8, 61.5°C | 154.3 min[5] | |
| pH 5.8, 75.5°C | 47.4 min[5] | |
| pH 5.8, 100°C | 7.3 min[5] | |
| Cyanidin-3-O-glucoside | pH 7.0, 55°C | Shows rapid initial degradation, with about 21% loss in the first 10 minutes[6][7] |
| Anthocyanins (from black rice bran) | pH 3.0, 100°C | ~30 min[4] |
| pH 5.0, 100°C | ~15 min[4] |
Antioxidant Activity
Both betalains and anthocyanins are recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is a key area of interest for their potential health benefits.
The antioxidant capacity of betalains is significant, with some studies suggesting they are more potent antioxidants than many flavonoids[8]. Betanin, for example, has been shown to have exceptionally high free radical-scavenging activity, which is reported to be 1.5 to 2.0 times more active than some anthocyanins at a pH greater than 4, as determined by the Trolox Equivalent Antioxidant Capacity (TEAC) assay. The antioxidant activity of betalains is also pH-dependent, with increased activity at neutral and basic pH[2].
Anthocyanins are also powerful antioxidants. Their activity is influenced by the number and position of hydroxyl groups on their B-ring. For instance, delphinidin, with three hydroxyl groups on the B-ring, generally exhibits higher antioxidant activity than cyanidin, which has two[9].
| Pigment/Extract | Assay | IC50 Value |
| Betanin (natural) | DPPH | 49.18 mM[10] |
| Betanin (commercial) | DPPH | 55.8 mM[10] |
| Cyanidin-3-O-glucoside | DPPH | Varies by study, often in the µg/mL range for extracts[11][12] |
| Delphinidin (aglycone) | DPPH | More potent than cyanidin (lower IC50)[9] |
Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The data presented should be interpreted with this in mind.
Bioavailability
The bioavailability of both betalains and anthocyanins in humans is generally considered to be low. After ingestion, a significant portion of these pigments is not absorbed and is metabolized by the gut microbiota.
Studies on betanin from beetroot have shown poor plasma bioavailability[13][14]. Despite the consumption of significant amounts of betanin, it is often undetectable in plasma[13][14]. A small percentage of ingested betacyanins (0.5-0.9%) can be detected in the urine within 2-4 hours of consumption[15].
Similarly, the bioavailability of anthocyanins is also limited, with absorption rates typically being very low. The specific chemical structure of the anthocyanin, particularly the attached sugar moieties, influences its absorption and metabolism.
Biosynthetic Pathways
The biosynthetic pathways of betalains and anthocyanins are distinct, originating from different primary metabolites.
Betalain Biosynthesis
The synthesis of betalains starts with the amino acid tyrosine. Through a series of enzymatic reactions involving hydroxylation and oxidation, tyrosine is converted to L-DOPA, which is then transformed into the chromophore betalamic acid. Betalamic acid can then condense with cyclo-DOPA to form red-violet betacyanins or with various amino acids and amines to produce yellow-orange betaxanthins.
Anthocyanin Biosynthesis
Anthocyanin biosynthesis is a branch of the general flavonoid pathway, which begins with the amino acid phenylalanine. Phenylalanine is converted to 4-coumaroyl-CoA, which then enters the flavonoid pathway. Through the action of a series of enzymes including chalcone synthase (CHS), chalcone isomerase (CHI), and others, the precursor naringenin is formed. Further modifications, including hydroxylation, reduction, and glycosylation, lead to the various anthocyanins.
Experimental Protocols
Extraction of Betalains and Anthocyanins
A general workflow for the extraction and comparative analysis of betalains and anthocyanins is presented below.
1. Extraction of Betalains:
-
Solvent: Typically, an aqueous solution of methanol or ethanol (e.g., 80% methanol) is used.
-
Procedure:
-
Homogenize fresh plant material with the extraction solvent.
-
Protect the mixture from light to prevent degradation.
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant containing the betalains.
-
2. Extraction of Anthocyanins:
-
Solvent: An acidified solvent is generally used to maintain the stable flavylium cation form of anthocyanins. A common solvent is methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid).
-
Procedure:
-
Homogenize fresh plant material with the acidified extraction solvent.
-
Incubate the mixture in the dark, often at 4°C, for several hours to enhance extraction.
-
Centrifuge the mixture and collect the supernatant.
-
Quantification of Pigments
Spectrophotometric Method: The concentration of betalains and anthocyanins can be estimated using a spectrophotometer and the Beer-Lambert law (A = εcl).
-
Betalains: The absorbance of the extract is measured at the λmax for betacyanins (~538 nm) and betaxanthins (~480 nm). The concentration is calculated using their respective molar extinction coefficients.
-
Anthocyanins: The pH differential method is commonly used. The absorbance of the extract is measured at two different pH values (e.g., pH 1.0 and pH 4.5). The difference in absorbance at the λmax is proportional to the anthocyanin concentration.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at ~517 nm.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Add varying concentrations of the pigment extract to the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at ~734 nm.
-
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to a specific absorbance.
-
Add the pigment extract to the ABTS•+ solution.
-
After a set incubation period, measure the absorbance at ~734 nm.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
-
Conclusion
Betalains and anthocyanins, while both serving as natural colorants with antioxidant properties, are distinct classes of compounds with different chemical structures, biosynthetic origins, and stability profiles. Betalains offer the advantage of color stability over a broader pH range, making them suitable for a wider variety of applications, particularly in low-acid products. Anthocyanins, while more widespread in nature, are generally limited to acidic environments for color stability. The choice between these two pigment classes for a specific application will depend on the desired color, the pH of the system, processing conditions, and the desired biological activity. Further research into the bioavailability and specific health benefits of individual betalains and anthocyanins will continue to expand their potential in the pharmaceutical and nutraceutical industries.
References
- 1. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of thermal and high pressure processing on stability of betalain extracted from red beet stalks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The plasma bioavailability of nitrate and betanin from Beta vulgaris rubra in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
Interspecies Comparison of Betacyanin Content in Plants: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of betacyanin content, including prebetanin, across various plant species. The information is supported by experimental data from peer-reviewed studies to facilitate research and development in natural product chemistry and drug discovery.
Quantitative Comparison of Betacyanin Content
The following table summarizes the quantitative data on betacyanin and total betalain content in different plant species, as reported in the scientific literature. It is important to note that content can vary based on the cultivar, growing conditions, and extraction method.
| Plant Species | Family | Plant Part | Betacyanin Content (mg/kg or mg/100g Fresh Weight) | Total Betalain Content (mg/kg or mg/100g Fresh Weight) | Reference |
| Beta vulgaris (Beetroot) | Amaranthaceae | Root | 300 - 600 (as betanin) | 200 - 2100 | [1][2] |
| Beta vulgaris 'Monorubra' | Amaranthaceae | Hypocotyl | 96.9 (mg/100mL extract) | - | [3] |
| Beta vulgaris 'Libero' | Amaranthaceae | Hypocotyl | 84.2 (mg/100mL extract) | - | [3] |
| Opuntia ficus-indica (Prickly Pear) | Cactaceae | Fruit Pulp | 13.4 (mg/100g FW) | 37.7 (mg/100g FW) | [4] |
| Gomphrena globosa (Purple variety) | Amaranthaceae | Inflorescences | 556.8 | - | [5] |
| Nicotiana benthamiana (Agroinfiltrated) | Solanaceae | Leaves | - | 110 - 1066 | [6] |
| Zea mays (Transgenic) | Poaceae | Seeds, Leaves, Roots | - | 15.3 - 1028.7 | [6] |
Experimental Protocols
Accurate quantification of betacyanins is crucial for comparative studies. The most common methods employed are spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Sample Preparation and Extraction
This protocol is a synthesis of methodologies described in the literature[6][7][8].
Materials:
-
Plant tissue (e.g., leaves, roots, fruits)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Microcentrifuge tubes
-
Extraction solution (e.g., 50% methanol with 1 mM ascorbic acid and 0.5% formic acid; 80% ethanol)[7][8]
-
Centrifuge
Procedure:
-
Harvest fresh plant tissue.
-
For frozen samples, immediately freeze the tissue in liquid nitrogen to halt enzymatic degradation.
-
Grind the frozen or fresh tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Transfer a known weight of the powdered tissue (e.g., 20-50 mg) to a microcentrifuge tube.
-
Add the extraction solution at a specific ratio (e.g., 10% w/v, for 35 mg of tissue add 350 µL of buffer)[7].
-
Vortex the mixture thoroughly to ensure complete extraction.
-
Centrifuge the mixture to pellet the solid plant debris.
-
Carefully collect the supernatant containing the extracted betacyanins for quantification.
Quantification by Spectrophotometry
This method is rapid and suitable for high-throughput screening[6][7].
Procedure:
-
Dilute the extracted supernatant with the extraction buffer to obtain an absorbance reading within the spectrophotometer's linear range.
-
Measure the absorbance of the solution at the wavelength of maximum absorption for betacyanins (typically around 538 nm).
-
Calculate the betacyanin content using the Beer-Lambert law, applying the molar extinction coefficient for betanin (ε = 6.5 × 10^4 M⁻¹ cm⁻¹)[9].
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC provides more accurate quantification and allows for the separation of different betacyanin compounds, such as betanin and isobetanin[1][9].
Procedure:
-
Filter the extracted supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
Use a suitable column (e.g., C18 reversed-phase column) and a mobile phase gradient (e.g., a mixture of acidified water and acetonitrile) to separate the compounds.
-
Detect the betacyanins using a UV-Vis detector at their maximum absorbance wavelength.
-
Quantify the individual betacyanins by comparing their peak areas to those of known standards.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the extraction and quantification of betacyanins from plant tissues.
References
- 1. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betacyanins and Betaxanthins in Cultivated Varieties of Beta vulgaris L. Compared to Weed Beets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Betalains in Some Species of the Amaranthaceae Family: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and efficient method for betalain quantification in RUBY-expressing plant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Quantification of Betacyanins in Plant Tissue Produced from the RUBY Reporter Gene [protocols.io]
- 8. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Side-by-Side Analysis of Prebetanin and Neobetanin: A Comparative Guide
This guide provides a detailed, objective comparison of Prebetanin and neobetanin, two betacyanin pigments derived from beetroot. The analysis is based on available scientific literature and is intended for researchers, scientists, and drug development professionals.
Introduction
This compound and neobetanin are naturally occurring pigments found in plants of the order Caryophyllales, most notably in red beetroot (Beta vulgaris)[1][2][3]. Both are derivatives of betanin, the most abundant betacyanin in beetroot, and share a common structural backbone, which imparts them with antioxidant and potential anti-inflammatory properties[2][4][5]. This compound is specifically identified as betanin 6'-O-sulphate, while neobetanin is an aromatized form of betanin, characterized by a pyridine ring that results from oxidation[2][6]. Their structural differences influence their chemical properties and stability, which is of significant interest for their application as natural colorants and bioactive compounds.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound and neobetanin are summarized in the table below. These properties are crucial for understanding their behavior in various experimental and physiological conditions.
| Property | This compound (Betanin 6'-O-sulphate) | Neobetanin |
| Molecular Formula | C24H26N2O16S[7] | C24H24N2O13[8] |
| Molecular Weight | 630.53 g/mol [7] | 548.5 g/mol [8] |
| Chemical Class | Betacyanin and derivatives[9][10] | Betacyanin and derivatives[5] |
| Structural Feature | Betanin with a sulphate group at the 6'-O-position | Aromatized betanin with a pyridine ring[6] |
| Natural Sources | Red beetroot (Beta vulgaris)[2][3] | Red beetroot (Beta vulgaris), Hylocereus polyrhizus, Selenicereus monacanthus[8] |
| Appearance | Red-violet pigment[3] | Orange-yellow pigment[11][12] |
Comparative Performance and Activity
While direct comparative studies with extensive quantitative data are limited in the publicly available literature, some key performance aspects can be inferred from existing research on betalains.
| Performance Metric | This compound | Neobetanin |
| Antioxidant Activity | Possesses antioxidant activities[2] | Exhibits free radical scavenging abilities by donating electrons to neutralize free radicals[1] |
| Stability | Data not readily available | More stable to certain reactions like chlorination compared to betanin due to its aromatized pyridine ring[6]. Dehydrogenation of betanin during heating can lead to the formation of neobetanin[11][12]. |
| Reactivity | Data not readily available | Does not undergo chlorination with hypochlorous acid, unlike betanin[6] |
Experimental Protocols
4.1. Isolation and Purification of this compound and Neobetanin
-
Objective: To isolate and purify this compound and neobetanin from a natural source like beetroot.
-
Methodology:
-
Extraction: Beetroot tissue is homogenized and extracted with a solvent, typically an aqueous solution of ethanol or methanol, often acidified to improve betalain stability.
-
Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., C18) to remove sugars, organic acids, and other polar compounds. Betalains are retained and then eluted with a stronger solvent.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The concentrated extract from SPE is subjected to semi-preparative RP-HPLC. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is used to separate the different betalains. Fractions corresponding to the retention times of this compound and neobetanin are collected.
-
Identification and Purity Check: The purity and identity of the isolated compounds are confirmed using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
4.2. Antioxidant Activity Assay (e.g., DPPH Radical Scavenging Assay)
-
Objective: To quantify and compare the free radical scavenging activity of this compound and neobetanin.
-
Methodology:
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Solutions of this compound and neobetanin at various concentrations are also prepared.
-
Reaction: A fixed volume of the DPPH solution is mixed with different concentrations of the test compounds (this compound and neobetanin) and a control (solvent only).
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined to compare the antioxidant potency.
-
Signaling Pathways
Betalains, including betanin and its derivatives, are known to modulate key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2-ARE and NF-κB pathways[13][14]. It is plausible that this compound and neobetanin exert their bioactive effects through similar mechanisms.
5.1. Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like betalains, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.
Caption: Nrf2-ARE pathway activation by this compound/neobetanin.
5.2. NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Betalains have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB inflammatory pathway.
Conclusion
This compound and neobetanin are two closely related betacyanins with distinct structural features that influence their properties. Neobetanin's aromatized structure appears to confer greater stability under certain conditions. Both compounds are promising bioactive molecules due to their antioxidant properties. Further side-by-side quantitative studies are necessary to fully elucidate their comparative efficacy and potential therapeutic applications. The modulation of key cellular signaling pathways like Nrf2-ARE and NF-κB is a likely mechanism for their observed biological activities.
References
- 1. Neobetanin | 71199-29-6 | XN180400 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Responses of Bioactive Betanin Pigment and Its Derivatives from a Red Beetroot (Beta vulgaris L.) Betalain-Rich Extract to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Neobetanin | C24H24N2O13 | CID 102401026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound this compound (FDB000500) - FooDB [foodb.ca]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0029411) [hmdb.ca]
- 11. mdpi.com [mdpi.com]
- 12. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Prebetanin in a Laboratory Setting
According to available Safety Data Sheets (SDS), Betanin is not classified as a hazardous substance.[2][3][4] However, adherence to good industrial hygiene and safety practices is essential when handling any chemical.
Key Safety and Handling Precautions
Before disposal, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side-shields, gloves, and a lab coat.[2]
-
Ventilation: Handle the substance in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][4][5] In case of accidental contact, rinse the affected area thoroughly with water.[2]
-
Ingestion: Avoid ingestion. If swallowed, rinse your mouth with water and seek medical attention if symptoms occur.[2][5]
Step-by-Step Disposal Protocol for Prebetanin (as Betanin)
The following procedure outlines the recommended steps for the proper disposal of this compound, based on the non-hazardous nature of Betanin.
-
Containerization: Place the this compound waste into a suitable, clearly labeled, and closed container for disposal.[2]
-
Waste Classification: Although Betanin is not classified as hazardous, it is imperative to consult your institution's specific waste disposal guidelines. Local regulations may have specific requirements for chemical waste, regardless of its hazard classification.
-
Collection and Segregation: Keep the waste container in a designated, dry, cool, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents and strong acids.[2][5]
-
Disposal: Arrange for the collection and disposal of the chemical waste through your institution's designated waste management service. Do not discharge the chemical into drains or the environment.[2]
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment after handling.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
Personal protective equipment for handling Prebetanin
Essential Safety and Handling Guide for Prebetanin
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 13798-16-8) was found in the available resources. The following information is based on the safety data for the closely related compound Betanin (CAS 7659-95-2). Betanin and this compound are both betacyanin pigments found in beetroots. This guide should be used for general informational purposes only. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical they are handling and conduct a thorough risk assessment before commencing any work.
This document provides essential safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Physical and Chemical Properties of Betanin
The following table summarizes the known physical and chemical properties of Betanin. This data is provided as a reference and may not be representative of this compound.
| Property | Value |
| Physical State | Solid |
| Appearance | Dark Red Powder |
| Molecular Formula | C₂₄H₂₆N₂O₁₃ |
| Molecular Weight | 550.47 g/mol [1] |
| Melting Point | 252°C (decomposes)[1] |
| Boiling Point | 172°C at 13 mmHg[1] |
| Solubility | No data available |
Personal Protective Equipment (PPE) for Handling
Proper selection and use of PPE are critical to minimize exposure when handling powdered chemical compounds like Betanin. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |
Operational Plan for Handling
A systematic approach is essential for maintaining a safe laboratory environment when handling powdered chemicals.
1. Preparation:
-
Ensure the work area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower.
-
Review the specific experimental protocol and the Safety Data Sheet (SDS) for the compound being handled.
2. Donning PPE:
-
Follow the correct sequence for putting on PPE to ensure maximum protection: gown, respirator, goggles, and then gloves.
3. Handling the Compound:
-
Handle the powder in a designated area to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid generating dust.[1]
4. After Handling:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Follow the correct sequence for removing PPE to prevent cross-contamination: gloves, goggles, gown, and then respirator.
-
Wash hands thoroughly after handling.[3]
Emergency Procedures: First Aid Measures for Betanin Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of the chemical and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Segregate waste from other laboratory waste. Use clearly labeled, sealed containers for all waste.
-
Contaminated Materials: All disposable items that have come into contact with the substance, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste and placed in a designated, sealed waste container.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Discharge into the environment must be avoided.[1]
Visual Guides
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the standard workflow for donning, using, and doffing Personal Protective Equipment to ensure safety when handling chemical powders.
Caption: PPE Workflow for Handling Chemical Powders.
Emergency Response Plan for Accidental Exposure
This diagram outlines the immediate steps to take in the event of an accidental exposure to a hazardous chemical.
Caption: Emergency Response for Accidental Chemical Exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
